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  • Product: 2-(Hydroxyamino)-2-methylcyclohexan-1-one hydrochloride
  • CAS: 306935-62-6

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Chemical Structure, Physical Properties, and Synthesis of 2-(Hydroxyamino)-2-methylcyclohexan-1-one Hydrochloride

Executive Summary 2-(Hydroxyamino)-2-methylcyclohexan-1-one hydrochloride (CAS: 306935-62-6) is a high-value alpha-hydroxyamino ketone intermediate utilized extensively in advanced chemical synthesis and active pharmaceu...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(Hydroxyamino)-2-methylcyclohexan-1-one hydrochloride (CAS: 306935-62-6) is a high-value alpha-hydroxyamino ketone intermediate utilized extensively in advanced chemical synthesis and active pharmaceutical ingredient (API) development[1][2]. This technical guide provides an in-depth analysis of its molecular architecture, physical properties, and the mechanistic rationale behind its synthesis, stabilization, and application in drug development.

Molecular Architecture & Physical Properties

The molecular framework of 2-(hydroxyamino)-2-methylcyclohexan-1-one hydrochloride consists of a six-membered cyclohexanone ring featuring both a methyl group and a hydroxyamino (-NHOH) moiety at the sterically hindered alpha position (C2)[3]. The compound is isolated as a hydrochloride salt, which is structurally critical for neutralizing the nucleophilicity of the nitrogen atom, thereby preventing unwanted side reactions.

Quantitative Chemical Properties
PropertyValue
Chemical Name 2-(Hydroxyamino)-2-methylcyclohexan-1-one hydrochloride
CAS Registry Number 306935-62-6[1]
Molecular Formula C₇H₁₄ClNO₂[3]
Molecular Weight 179.64 g/mol [3]
Structural Class Alpha-hydroxyamino ketone hydrochloride
Related Derivatives 2-(Hydroxyamino)-2-methylcyclohexan-1-one oxime acetate (CAS: 13785-66-5)[4]

Mechanistic Pathways & Chemical Stability

Causality of Experimental Choices: The free base form of alpha-hydroxyamino ketones is notoriously unstable. When exposed to ambient oxygen, the electron-rich nitrogen atom undergoes rapid oxidation, leading to the formation of nitroso compounds or nitroxide radicals[5][6]. To circumvent this degradation during storage and transport, the compound is synthesized and maintained as a hydrochloride salt. Protonation of the amine lone pair drastically increases the oxidation potential, yielding a shelf-stable intermediate suitable for multi-ton custom synthesis projects[2].

Stability FreeBase Free Base: 2-(Hydroxyamino)-2-methylcyclohexan-1-one Oxidation Degradation: Oxidation to Nitroso/Nitroxide FreeBase->Oxidation O2 exposure (Unstable) HClSalt Stable API Intermediate: Hydrochloride Salt FreeBase->HClSalt + HCl (Protonation)

Stabilization of the reactive alpha-hydroxyamino free base via hydrochloride salt formation.

Experimental Protocol: Synthesis & Isolation

The synthesis of 2-(hydroxyamino)-2-methylcyclohexan-1-one hydrochloride requires precise stoichiometric control to prevent over-reaction (such as oxime formation at the C1 ketone).

SynthesisPathway A 2-Methylcyclohexan-1-one B 2-Chloro-2-methylcyclohexan-1-one (Alpha-Halogenation) A->B SO2Cl2 C 2-(Hydroxyamino)-2-methylcyclohexan-1-one (Nucleophilic Substitution) B->C NH2OH D 2-(Hydroxyamino)-2-methylcyclohexan-1-one HCl (CAS: 306935-62-6) C->D HCl (g)

Synthesis pathway of 2-(Hydroxyamino)-2-methylcyclohexan-1-one hydrochloride.

Step-by-Step Methodology
  • Alpha-Halogenation: React 2-methylcyclohexan-1-one with sulfuryl chloride (SO₂Cl₂) in dichloromethane (DCM) at 0°C to yield 2-chloro-2-methylcyclohexan-1-one.

  • Nucleophilic Substitution: Introduce a controlled molar equivalent of free hydroxylamine (NH₂OH) in methanol at low temperatures (-5°C to 0°C). The amine nitrogen acts as the primary nucleophile, displacing the chloride ion to form the alpha-hydroxyamino free base.

  • Salt Formation & Isolation: Immediately quench the reaction mixture with anhydrous hydrogen chloride gas dissolved in diethyl ether. The hydrochloride salt will precipitate out of the solution.

  • Purification: Filter the precipitate under an inert argon atmosphere and wash with cold diethyl ether to remove unreacted starting materials.

Self-Validating Quality Control

To ensure the protocol's success and rule out oxime formation, the system must be validated using spectroscopic analysis:

  • FTIR Spectroscopy: A sharp, strong absorption band at ~1710 cm⁻¹ must be present, validating the preservation of the C=O ketone group. The absence of this peak indicates unwanted oxime formation[4].

  • ¹H NMR (D₂O): The methyl group at C2 should appear as a distinct singlet shifted downfield (~1.5 ppm) due to the electron-withdrawing nature of the adjacent protonated hydroxyamino group.

Applications in Pharmaceutical Development

As a bifunctional building block, 2-(hydroxyamino)-2-methylcyclohexan-1-one hydrochloride is highly prized in medicinal chemistry:

  • Heterocyclic Synthesis: It serves as a direct precursor for the synthesis of complex heterocycles, including dihydrooxazoles[7]. Alpha-hydroxyamino ketones undergo cyclocondensation to form these five-membered rings, which are prevalent in numerous biologically active compounds.

  • Imidazolidine Nitroxides: The compound is utilized in the preparation of sterically hindered 2,5-dihydroimidazol-1-ols, which are critical intermediates for stable nitroxide radicals used in spin-labeling and kinetic studies[6].

  • Downstream API Intermediates: It is frequently converted into its oxime acetate derivative (CAS: 13785-66-5), a versatile precursor for cross-linking agents, agrochemicals, and novel chemical entities[4].

References

  • 2-(Hydroxyamino)-2-Methylcyclohexan-1-One Oxime Acetate | 13785-66-5 | ChemicalCell, chemicalroot.com,
  • 2-(HYDROXYAMINO)-2-METHYLCYCLOHEXAN-1-ONE HYDROCHLORIDE | CAS: 306935-62-6 | Chemical Product - finetech industry limited, finetechnology-ind.com,
  • Protonated Chiral 1,2-Diamine Organocatalysts for N-Selective Nitroso Aldol Reaction, mdpi.com,
  • 3-(Methoxycarbonyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid - Smolecule, smolecule.com,
  • Laser Flash Photolysis and CIDNP Studies of Steric Effects on Coupling Rate Constants of Imidazolidine Nitroxide with Carbon-Centered Radicals..., acs.org,
  • 2-(HYDROXYAMINO)-2-METHYLCYCLOHEXAN-1-ONE HYDROCHLORIDE | CAS: 306935-62-6 | Chemical Product - finetech industry limited, finetechnology-ind.com,
  • Chemical Synthesis Catalog Overview | PDF - Scribd, scribd.com,

Sources

Exploratory

Advanced Handling and Synthetic Utility of CAS 306935-62-6: A Technical Whitepaper

As a Senior Application Scientist overseeing specialty organic synthesis, I frequently observe researchers struggling with the erratic yields and unpredictable degradation profiles of hydroxylamine precursors. CAS 306935...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing specialty organic synthesis, I frequently observe researchers struggling with the erratic yields and unpredictable degradation profiles of hydroxylamine precursors. CAS 306935-62-6, chemically designated as 2-(hydroxyamino)-2-methylcyclohexan-1-one hydrochloride, is a prime example of a compound that requires precise handling logic.

This whitepaper bypasses generic safety data to provide an authoritative, mechanistic guide on the physicochemical behavior, toxicological profile, and synthetic utility of this critical building block.

Physicochemical Profiling & Structural Causality

To handle CAS 306935-62-6 effectively, one must understand how its structural features dictate its macroscopic properties. The presence of the hydrochloride salt is not merely a byproduct of its synthesis; it is a deliberate design choice that provides stability against ambient auto-oxidation—a common degradation pathway for free hydroxylamines.

The table below synthesizes the core quantitative data with the mechanistic reasoning that should drive your laboratory handling decisions.

PropertyValueCausality / Impact on Handling
CAS Number 306935-62-6[1]Primary identifier for inventory and regulatory compliance.
Molecular Formula C7H14ClNO2[2]The HCl moiety dictates its high polarity and hygroscopic nature.
Molecular Weight 179.64 g/mol [2]Critical for precise stoichiometric calculations during condensation.
Melting Point 158–163 °C[2]High melting point indicates a stable, tightly packed crystalline lattice at room temperature.
Boiling Point 269.5 °C (at 760 mmHg)[2]Low volatility; inhalation risk is primarily driven by aerosolized dust rather than vapors.
Flash Point 116.8 °C[2]Non-flammable under standard bench conditions; safe for heated reflux setups.
Hazard Class Xi (Irritant)[2]Requires strict barrier PPE to prevent dermal and mucosal sensitization.

Data supported by[2] and[1].

Mechanistic Toxicology & Safety Data (SDS Core)

Standard Safety Data Sheets label CAS 306935-62-6 as an Xi (Irritant) [2], but understanding why it is an irritant is crucial for risk mitigation.

The Causality of Irritation: When the crystalline powder contacts ambient moisture on human skin or mucosal membranes (eyes, respiratory tract), the hydrochloride salt dissociates. This creates a localized, highly concentrated micro-environment of hydrochloric acid, leading to rapid pH drops and cellular irritation. Furthermore, the hydroxylamine pharmacophore is a known sensitizer capable of forming reactive oxygen species (ROS) under biological conditions.

Self-Validating Handling Protocol:

  • Barrier Protection: Always use nitrile gloves with a thickness of 0.11 mm. Because the compound is handled as a dry powder, solvent permeation is less of a concern than physical particulate transfer.

  • Environmental Controls: Weighing and transfer must be conducted within a Class II biological safety cabinet or a standard fume hood with a face velocity of 80-100 fpm to prevent the inhalation of aerosolized micro-crystals.

  • Decontamination: Spills should be neutralized with a mild, dilute sodium bicarbonate solution before mechanical cleanup to ensure the free HCl is quenched.

Synthetic Utility: Pathway to Imidazolidine Nitroxides

CAS 306935-62-6 is primarily utilized as a highly sterically hindered building block. Its most prominent application is in the synthesis of 2,5-dihydroimidazol-1-ols, which are direct precursors to stable nitroxide radicals. These radicals are paramount in Electron Paramagnetic Resonance (EPR) spin labeling and Nitroxide-Mediated Polymerization (NMP).

The logic of this pathway relies on a base-catalyzed condensation reaction with an aliphatic ketone, followed by controlled oxidation.

G A CAS 306935-62-6 (Hydroxylamine HCl) C Condensation Reaction (Base Catalyzed, 25°C) A->C B Aliphatic Ketone (e.g., Acetone) B->C D 2,5-Dihydroimidazol-1-ol Derivative C->D Neutralization & -H2O E Oxidation Phase (O2 / Heavy Metals) D->E F Nitroxide Radical (Spin Label) E->F Radical Formation

Reaction pathway of CAS 306935-62-6 to nitroxide radicals.

Validated Experimental Workflow: Condensation Reaction

To guarantee reproducibility, the following protocol outlines the synthesis of 2,5-dihydroimidazol-1-ols using CAS 306935-62-6, adapted from classical methodologies documented in the [3]. This workflow is designed as a self-validating system.

Step 1: Reagent Suspension Suspend 1.0 equivalent of CAS 306935-62-6 in an excess of the target aliphatic ketone (e.g., acetone or cyclohexanone), which serves as both the reactant and the solvent[3]. Causality: Using the ketone as the solvent drives the equilibrium of the condensation reaction forward via Le Chatelier's principle.

Step 2: Controlled Basification (Critical Step) Introduce 25% aqueous ammonia ( NH3​ ) dropwise to the suspension[3]. Causality: The ammonia neutralizes the hydrochloride salt, liberating the free hydroxylamine. Without this precise neutralization, the nucleophilic attack of the nitrogen on the ketone carbonyl is completely inhibited by protonation.

Step 3: Inert Condensation Seal the reaction vessel and purge with Argon. Stir the mixture at 25 °C (or under reflux for highly sterically hindered ketones) for a duration of 3 hours to 7 days[3]. Causality: Argon displacement is mandatory. The liberated free hydroxylamine intermediate is highly susceptible to premature auto-oxidation by atmospheric oxygen, which would ruin the yield.

Step 4: In-Process Validation (TLC) Do not rely on arbitrary timeframes. Validate the reaction completion by analyzing aliquots using Thin Layer Chromatography (TLC) on Silufol plates, utilizing diethyl ether as the eluent[3]. The reaction is complete only when the distinct spot corresponding to the starting hydroxyaminoketone completely disappears.

Step 5: Isolation & Purification Cool the reaction mixture to 5 °C to force the precipitation of the 2,5-dihydroimidazol-1-ol derivative. Filter the resulting colorless crystals and wash thoroughly with cold water[3]. Causality: The cold water wash efficiently solubilizes and removes the ammonium chloride ( NH4​Cl ) byproduct generated during Step 2, leaving the highly pure organic product on the frit.

Storage & Stability Logic

Improper storage of CAS 306935-62-6 is the leading cause of failed downstream syntheses.

  • Hygroscopicity: Because it is a hydrochloride salt, it will aggressively absorb atmospheric moisture. This moisture acts as a vector for localized hydrolysis.

  • Storage Conditions: It must be stored in a tightly sealed, light-resistant container at 2–8 °C.

  • Inert Atmosphere: For long-term storage after opening, backfilling the container with Argon or dry Nitrogen is highly recommended to prevent the slow, ambient oxidation of trace amounts of free hydroxylamine that may exist in equilibrium.

References
  • NextSDS Substance Database. "2-(HYDROXYAMINO)-2-METHYLCYCLOHEXAN-1-ONE HYDROCHLORIDE — Chemical Substance Information." NextSDS. Available at:[Link]

  • Kirilyuk, I. A., et al. "Laser Flash Photolysis and CIDNP Studies of Steric Effects on Coupling Rate Constants of Imidazolidine Nitroxide with Carbon-Centered Radicals, Methyl Isobutyrate-2-yl and tert-Butyl Propionate-2-yl." The Journal of Organic Chemistry, ACS Publications. Available at:[Link]

Sources

Foundational

The Enigmatic Role of 2-(Hydroxyamino)-2-methylcyclohexan-1-one Hydrochloride in Modern Organic Synthesis: A Mechanistic and Application-Focused Guide

For Researchers, Scientists, and Drug Development Professionals Abstract 2-(Hydroxyamino)-2-methylcyclohexan-1-one hydrochloride, a functionally rich cyclic α-hydroxyamino ketone, is emerging as a versatile synthon in or...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Hydroxyamino)-2-methylcyclohexan-1-one hydrochloride, a functionally rich cyclic α-hydroxyamino ketone, is emerging as a versatile synthon in organic chemistry. Its unique structural arrangement, featuring a reactive ketone, a nucleophilic hydroxylamine, and a stereocenter at the α-position, opens avenues for diverse chemical transformations. This technical guide delves into the core mechanistic principles governing the reactivity of this molecule, offering insights into its potential applications in the synthesis of complex nitrogen-containing heterocycles and other valuable organic scaffolds. By examining the interplay of its functional groups, we will propose key reaction pathways, supported by established principles of organic chemistry and analogies to related molecular systems. This document serves as a foundational resource for researchers seeking to harness the synthetic potential of this intriguing building block.

Introduction: Unveiling a Multifaceted Synthetic Intermediate

The quest for novel molecular architectures with tailored biological activities has led to an intensified focus on the development of versatile and densely functionalized building blocks. 2-(Hydroxyamino)-2-methylcyclohexan-1-one hydrochloride (Figure 1) represents a prime example of such a synthon. Its hydrochloride salt form enhances stability and handling, making it an attractive starting material for multi-step syntheses.[1] The strategic placement of a ketone and a hydroxylamine group on a cyclohexane framework provides a platform for a variety of chemical manipulations, including nucleophilic additions, condensations, and rearrangements. This guide will explore the fundamental reactivity of this compound, providing a theoretical framework for its application in organic synthesis.

Figure 1: Structure of 2-(Hydroxyamino)-2-methylcyclohexan-1-one hydrochloride

Caption: Chemical structure of the title compound.

Core Reactivity and Mechanistic Pathways

The reactivity of 2-(Hydroxyamino)-2-methylcyclohexan-1-one is dictated by the interplay between the electrophilic carbonyl carbon and the nucleophilic hydroxylamino group. The acidic medium provided by the hydrochloride salt can also play a crucial role in catalyzing certain transformations.

The Dual Role of the Hydroxylamine Moiety

The hydroxylamine functional group (-NHOH) is the linchpin of this molecule's diverse reactivity. It can act as both a nitrogen and an oxygen nucleophile, and its proximity to the ketone allows for intramolecular reactions.

One of the fundamental reactions of hydroxylamines with ketones is the formation of nitrones.[2] In an intramolecular context, or under specific reaction conditions that favor dehydration, 2-(Hydroxyamino)-2-methylcyclohexan-1-one can be envisioned to form a cyclic ketonitrone. This transformation is typically facilitated by thermal conditions and a suitable solvent like t-BuOH to minimize hydroxylamine decomposition.[2]

Proposed Mechanism: Ketonitrone Formation

G A 2-(Hydroxyamino)-2- methylcyclohexan-1-one B Protonation of carbonyl oxygen A->B H+ C Intramolecular nucleophilic attack by hydroxylamine B->C D Hemiaminal intermediate C->D E Dehydration D->E -H2O F Cyclic Ketonitrone E->F

Caption: Proposed pathway for cyclic ketonitrone formation.

These resulting ketonitrones are valuable intermediates in organic synthesis, particularly as 1,3-dipoles in cycloaddition reactions to construct complex heterocyclic systems.

Drawing parallels from the reaction of cyclic ketones with N-hydroxybenzenesulfonamide, a plausible reaction pathway for 2-(Hydroxyamino)-2-methylcyclohexan-1-one under basic conditions is a ring expansion to form a seven-membered cyclic hydroxamic acid.[3][4] This transformation is thought to proceed through the formation of a C-nitroso intermediate.[3][4]

Proposed Mechanism: Ring Expansion to a Cyclic Hydroxamic Acid

G cluster_start Starting Material cluster_intermediate Intermediates cluster_product Product A 2-(Hydroxyamino)-2- methylcyclohexan-1-one B Deprotonation of -NHOH A->B Base C Intramolecular attack on carbonyl B->C D Tetrahedral Intermediate C->D E Rearrangement and ring opening D->E F C-Nitroso Intermediate E->F G Seven-membered Cyclic Hydroxamic Acid F->G Tautomerization

Caption: Hypothetical ring expansion mechanism.

This pathway offers a potential route to caprolactam-derived structures, which are prevalent in medicinal chemistry.

Reactivity at the Carbonyl Group

The ketone functionality can undergo standard carbonyl chemistry, such as reduction and reactions with various nucleophiles.

Table 1: Potential Reactions at the Carbonyl Group

Reaction TypeReagentPotential Product
ReductionNaBH₄, LiAlH₄2-(Hydroxyamino)-2-methylcyclohexan-1-ol
Grignard ReactionR-MgBr1-Alkyl-2-(hydroxyamino)-2-methylcyclohexan-1-ol
Wittig ReactionPh₃P=CHR1-(Alkylidene)-2-(hydroxyamino)-2-methylcyclohexane
N-O Bond Scission

The N-O bond in the hydroxylamine moiety can be cleaved under reductive conditions, providing a route to α-amino ketones. This transformation is a key step in the synthesis of various pharmaceutical agents.[5]

Experimental Protocol: Reductive N-O Bond Cleavage (Hypothetical)

  • Dissolution: Dissolve 2-(Hydroxyamino)-2-methylcyclohexan-1-one hydrochloride (1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Catalyst Addition: Add a catalytic amount of Palladium on carbon (Pd/C, 10 mol%).

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere (balloon or Parr apparatus) and stir vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 2-amino-2-methylcyclohexan-1-one. Further purification can be achieved by crystallization or column chromatography.

Applications in Synthetic Chemistry

The multifaceted reactivity of 2-(Hydroxyamino)-2-methylcyclohexan-1-one hydrochloride positions it as a valuable precursor for the synthesis of a range of important organic molecules.

  • Heterocycle Synthesis: Through the formation of ketonitrones and subsequent cycloaddition reactions, a variety of nitrogen- and oxygen-containing heterocyclic scaffolds can be accessed.

  • α-Amino Ketone Derivatives: Reductive cleavage of the N-O bond provides access to α-amino ketones, which are key intermediates in the synthesis of many pharmaceuticals.[6]

  • Cyclic Hydroxamic Acids: The potential for ring expansion to cyclic hydroxamic acids offers a route to compounds with potential biological activity, as hydroxamic acids are known to be potent enzyme inhibitors.[4]

Conclusion and Future Outlook

2-(Hydroxyamino)-2-methylcyclohexan-1-one hydrochloride is a promising, yet underexplored, building block in organic synthesis. This guide has outlined its core reactivity based on established chemical principles and analogies to related systems. The proposed mechanistic pathways, including ketonitrone formation, ring expansion, and N-O bond scission, highlight the synthetic versatility of this compound. Future research should focus on the experimental validation of these pathways and the exploration of their application in the synthesis of novel, biologically active molecules. The insights provided herein are intended to stimulate further investigation into the rich and complex chemistry of this fascinating molecule.

References

  • Aube, J., & Milligan, G. L. (2009). Synthesis of Cyclic Hydroxamic Acids through -NOH Insertion of Ketones. ResearchGate. [Link]

  • Kazakevich, P. V., & Zelenin, A. K. (2003). Recent Advances in the Application of N,O-Dialkylhydroxylamines in Organic Chemistry. Current Organic Chemistry, 7(10), 967-994.
  • Aube, J., & Milligan, G. L. (2009). Synthesis of cyclic hydroxamic acids through -NOH insertion of ketones. PubMed. [Link]

  • Pfeiffer, J. Y., & Beauchemin, A. M. (2009). Simple Reaction Conditions for the Formation of Ketonitrones from Ketones and Hydroxylamines. Journal of Organic Chemistry, 74(21), 8381–8383.
  • Murry, J. A., et al. (2001). A General and Convenient Thiazolium-Catalyzed Cross-Coupling of Various Aldehydes with Acylimines. Journal of the American Chemical Society, 123(39), 9696–9697.

Sources

Exploratory

Preliminary Toxicity and Hazard Assessment Protocol for 2-(Hydroxyamino)-2-methylcyclohexan-1-one hydrochloride

Prepared for: Researchers, Toxicologists, and Drug Development Professionals Compound: 2-(Hydroxyamino)-2-methylcyclohexan-1-one hydrochloride (CAS: 306935-62-6) Executive Summary & Chemical Context As a Senior Applicati...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Toxicologists, and Drug Development Professionals Compound: 2-(Hydroxyamino)-2-methylcyclohexan-1-one hydrochloride (CAS: 306935-62-6)

Executive Summary & Chemical Context

As a Senior Application Scientist overseeing early-stage chemical hazard profiling, I approach novel synthetic intermediates not just as static molecules, but as dynamic participants in biological systems. 2-(Hydroxyamino)-2-methylcyclohexan-1-one hydrochloride is a highly specialized alpha-hydroxyamino ketone. It is primarily utilized as a critical intermediate in the synthesis of 2,5-dihydroimidazol-1-ols, which are subsequently oxidized to yield stable imidazolidine nitroxide radicals used as pH-sensitive spin probes in biological systems[1].

While the final nitroxide spin labels are engineered for stability and low toxicity, the unreacted hydroxylamine intermediate presents a distinct and potent hazard profile. Because specific in vivo toxicological data for this exact CAS number is limited, we must employ a rigorous, read-across methodology grounded in the well-documented behavior of the hydroxylamine toxicophore (-NHOH) and its hydrochloride salts. This whitepaper establishes a self-validating, tiered in vitro assessment protocol to quantify the erythrotoxicity, oxidative stress, and methemoglobin-inducing potential of this compound.

Mechanistic Toxicology: The "Why" Behind the Hazard

To design an effective screening protocol, we must first understand the causality of the compound's biological interactions. The toxicity of 2-(Hydroxyamino)-2-methylcyclohexan-1-one hydrochloride is driven by two distinct physicochemical events:

A. Salt Dissociation and Local Irritation

In aqueous biological fluids, the hydrochloride salt dissociates into the chloride anion and the protonated parent base[2]. The immediate hazard here is localized pH alteration. If unbuffered, the acidic shift can cause direct tissue irritation or non-specific cellular lysis, which often confounds in vitro toxicity assays.

B. Erythrotoxicity and Methemoglobinemia

The primary systemic hazard of the dissociated molecule is its profound erythrotoxicity. The free hydroxylamine moiety readily permeates the erythrocyte membrane and acts as a potent reducing/oxidizing agent. It reacts directly with oxyhemoglobin (Fe²⁺), oxidizing the heme iron to the ferric state (Fe³⁺) to form methemoglobin (MetHgb) [3]. Methemoglobin is incapable of binding and transporting oxygen, leading to functional anemia and tissue hypoxia.

C. Free Radical Generation and Oxidative Stress

The reaction between the hydroxylamine group and hemoglobin is not a simple stoichiometric oxidation; it involves aggressive redox cycling. This process generates reactive oxygen species (ROS) and dihydronitroxyl radical intermediates[4]. The resulting oxidative stress rapidly depletes intracellular reduced glutathione (GSH) and induces lipid peroxidation, ultimately leading to the precipitation of denatured hemoglobin (Heinz body formation) and irreversible hemolysis[4][5].

Mechanism A 2-(Hydroxyamino)-2-methylcyclohexan-1-one HCl B Dissociation in Bio-Fluids (Release of -NHOH + Cl-) A->B C Erythrocyte Membrane Penetration B->C D Reaction with Oxyhemoglobin (Fe2+) C->D E Methemoglobin (Fe3+) (Impaired O2 Transport) D->E Oxidation F ROS & Dihydronitroxyl Radical Generation D->F Redox Cycling H Heinz Body Formation & Hemolysis E->H Cellular Stress G Glutathione (GSH) Depletion F->G G->H

Mechanistic pathway of hydroxylamine-induced erythrotoxicity and oxidative stress.

Quantitative Hazard Assessment Data Synthesis

Before executing the protocols, we establish the quantitative thresholds that define a positive hazard signal. Table 1 summarizes the expected pathological shifts based on the behavior of analogous hydroxylamine compounds.

Table 1: Anticipated Toxicity Thresholds and Biomarkers

Assay EndpointTarget BiomarkerExpected Pathological ShiftMechanistic Driver
Hemoglobin Oxidation Methemoglobin (MetHgb)>5% total Hgb conversionDirect oxidation of Fe²⁺ by -NHOH
Oxidative Stress Reduced Glutathione (GSH)>30% depletion vs. controlScavenging of dihydronitroxyl radicals
Membrane Integrity Free Hemoglobin (Plasma)Significant elevation (Hemolysis)Lipid peroxidation & osmotic fragility
Morphological Damage Heinz BodiesPresence in >10% of RBCsPrecipitation of denatured hemoglobin

Self-Validating Experimental Protocols

In my experience evaluating novel synthetic intermediates, a critical oversight in standard assays is the failure to account for the physical artifacts caused by the test article itself (e.g., pH shock from HCl salts). Therefore, every protocol below is designed as a self-validating system —meaning the assay contains internal checkpoints that will automatically invalidate the run if physical artifacts confound the chemical toxicity data.

Workflow T1 Tier 1: Physicochemical Buffering & Stability T2 Tier 2: In Vitro MetHgb Assay T1->T2 T3 Tier 3: Oxidative Stress Panel T2->T3 T4 Tier 4: Cytotoxicity & Hemolysis T3->T4

Tiered self-validating workflow for assessing hydroxylamine hydrochloride hazard profiles.

Protocol 1: In Vitro Methemoglobin Formation Assay

This assay quantifies the direct ability of the compound to oxidize hemoglobin, which is the primary driver of its systemic toxicity.

Step-by-Step Methodology:

  • Erythrocyte Isolation: Draw whole human blood into heparinized tubes. Centrifuge at 1,500 × g for 10 minutes. Discard the plasma and buffy coat. Wash the packed red blood cells (RBCs) three times with isotonic Phosphate-Buffered Saline (PBS, pH 7.4).

  • Test Article Preparation (The Causality Step): Dissolve 2-(Hydroxyamino)-2-methylcyclohexan-1-one hydrochloride in PBS to create a 10 mM stock.

    • Expertise & Causality: Because this is a hydrochloride salt, dissolving it will release protons, dropping the pH. If applied directly to RBCs, the acid shock will lyse the cells, creating a false-positive for chemical toxicity. You must titrate the stock solution back to pH 7.4 using 0.1 M NaOH prior to RBC exposure.

  • Self-Validation Checkpoint: Prepare a vehicle control (PBS pH 7.4), a positive control (1 mM Sodium Nitrite), and an osmotic control (PBS adjusted with NaCl to match the exact osmolarity of the test article). If the osmotic control induces >2% MetHgb, the assay is invalid due to improper buffering.

  • Incubation: Incubate a 10% RBC suspension with varying concentrations of the buffered test article (0.1 mM to 5 mM) for 60 minutes at 37°C with gentle agitation.

  • Quantification: Lyse the RBCs using a 1% Triton X-100 solution. Measure the absorbance of the lysate at 630 nm (specific for MetHgb) and 540 nm (after adding Drabkin's reagent to measure total hemoglobin). Calculate the percentage of MetHgb.

Protocol 2: Erythrocyte Oxidative Stress Panel (GSH Depletion)

Because hydroxylamines generate radical stress[4], we must prove that the toxicity is oxidatively driven.

Step-by-Step Methodology:

  • Cellular Exposure: Treat RBCs with the buffered test article as described in Protocol 1.

  • Protein Precipitation: After 60 minutes, pellet the RBCs and immediately resuspend them in 5% Trichloroacetic Acid (TCA).

    • Expertise & Causality: TCA instantly denatures proteins, halting any further enzymatic redox cycling or degradation of glutathione. This freezes the biochemical state of the cell at the exact 60-minute mark.

  • Centrifugation: Centrifuge at 10,000 × g for 5 minutes to pellet the precipitated proteins. Collect the clear supernatant, which contains the free intracellular reduced glutathione (GSH).

  • Ellman’s Assay: Transfer 100 µL of the supernatant to a 96-well plate. Add 100 µL of Ellman’s reagent (DTNB) buffered in 0.1 M Tris-HCl (pH 8.0).

  • Readout: Measure absorbance at 412 nm.

  • Self-Validation Checkpoint: Compare the GSH levels against a standard curve of pure GSH. A concurrent positive control using a known radical generator (e.g., hydrogen peroxide) must show >50% GSH depletion to validate the sensitivity of the assay.

Conclusion and Handling Directives

Based on the established mechanisms of analogous hydroxylamine hydrochlorides, 2-(Hydroxyamino)-2-methylcyclohexan-1-one hydrochloride must be handled as a potent methemoglobin-inducing agent and a source of severe oxidative stress .

During laboratory handling or scale-up synthesis, strict engineering controls (fume hoods, enclosed systems) and personal protective equipment (nitrile gloves, splash goggles) are mandatory to prevent dermal absorption or inhalation of the dust, both of which can lead to systemic erythrotoxicity. The tiered, self-validating protocols outlined above will provide the precise quantitative data required to move this intermediate safely through the development pipeline.

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Foundational

A Technical Guide to the Crystallographic Analysis and 3D Molecular Modeling of 2-(Hydroxyamino)-2-methylcyclohexan-1-one hydrochloride

Abstract: This technical guide provides a comprehensive workflow for the crystallographic analysis and three-dimensional (3D) molecular modeling of the novel alpha-aminoketone, 2-(Hydroxyamino)-2-methylcyclohexan-1-one h...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comprehensive workflow for the crystallographic analysis and three-dimensional (3D) molecular modeling of the novel alpha-aminoketone, 2-(Hydroxyamino)-2-methylcyclohexan-1-one hydrochloride. While crystallographic data for this specific compound is not publicly available at the time of publication, this document serves as a robust operational framework for researchers, scientists, and drug development professionals. It details the necessary steps from synthesis and crystallization to data acquisition, structure elucidation, and in-silico modeling. The guide emphasizes the causality behind experimental choices and provides field-proven insights to ensure technical accuracy and reproducibility. The alpha-amino ketone motif is a privileged feature in many pharmaceutical candidates, and understanding its three-dimensional structure is paramount for modern drug design.[1][2][3] This document will therefore use 2-(Hydroxyamino)-2-methylcyclohexan-1-one hydrochloride as a case study to illuminate a pathway for structural analysis of similar novel chemical entities.

Part 1: Synthesis and Crystal Growth

The journey to a 3D molecular model begins with the synthesis of the compound and the growth of high-quality single crystals suitable for X-ray diffraction.

Proposed Synthesis of 2-(Hydroxyamino)-2-methylcyclohexan-1-one hydrochloride

The synthesis of α-amino ketones is a well-established field in organic chemistry.[1][2][3] A plausible and efficient route to the target compound can be adapted from known methodologies. The following protocol is a proposed synthetic pathway.

Experimental Protocol: Synthesis

  • α-Bromination of 2-Methylcyclohexanone: To a solution of 2-methylcyclohexanone in a suitable solvent such as methanol, add N-bromosuccinimide (NBS) portion-wise at 0°C. The reaction is stirred until completion, monitored by Thin Layer Chromatography (TLC). The resulting 2-bromo-2-methylcyclohexan-1-one is then isolated and purified.

  • Nucleophilic Substitution with Hydroxylamine: The purified 2-bromo-2-methylcyclohexan-1-one is dissolved in a polar aprotic solvent like acetonitrile. An excess of hydroxylamine hydrochloride is added, along with a mild base (e.g., sodium bicarbonate) to neutralize the generated HBr. The reaction mixture is stirred at room temperature until the starting material is consumed.

  • Work-up and Purification: The reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

  • Hydrochloride Salt Formation: The purified free base is dissolved in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol), and a solution of hydrochloric acid in the same solvent is added dropwise to precipitate the hydrochloride salt. The resulting solid is collected by filtration and washed with cold solvent to yield 2-(Hydroxyamino)-2-methylcyclohexan-1-one hydrochloride.

Diagram: Proposed Synthesis Workflow

G cluster_synthesis Synthesis Workflow 2-Methylcyclohexanone 2-Methylcyclohexanone α-Bromination α-Bromination 2-Methylcyclohexanone->α-Bromination NBS, MeOH 2-Bromo-2-methylcyclohexan-1-one 2-Bromo-2-methylcyclohexan-1-one α-Bromination->2-Bromo-2-methylcyclohexan-1-one Nucleophilic Substitution Nucleophilic Substitution 2-Bromo-2-methylcyclohexan-1-one->Nucleophilic Substitution NH2OH·HCl, NaHCO3 Crude Product Crude Product Nucleophilic Substitution->Crude Product Purification (Chromatography) Purification (Chromatography) Crude Product->Purification (Chromatography) Purified Free Base Purified Free Base Purification (Chromatography)->Purified Free Base Salt Formation Salt Formation Purified Free Base->Salt Formation HCl 2-(Hydroxyamino)-2-methylcyclohexan-1-one hydrochloride 2-(Hydroxyamino)-2-methylcyclohexan-1-one hydrochloride Salt Formation->2-(Hydroxyamino)-2-methylcyclohexan-1-one hydrochloride

Caption: Proposed synthetic route for 2-(Hydroxyamino)-2-methylcyclohexan-1-one hydrochloride.

Crystallization of 2-(Hydroxyamino)-2-methylcyclohexan-1-one hydrochloride

Obtaining single crystals of sufficient quality is often the most challenging step. For small organic hydrochloride salts, several techniques can be employed. The choice of solvent is critical; a solvent in which the compound is sparingly soluble is often a good starting point.

Common Crystallization Techniques:

  • Slow Evaporation: A near-saturated solution of the compound is prepared in a suitable solvent (e.g., ethanol, methanol, or a mixture with water) and left undisturbed in a loosely covered vial. The slow evaporation of the solvent increases the concentration, leading to crystal growth. This method is simple but can sometimes lead to lower quality crystals.[4]

  • Vapor Diffusion: This is often the preferred method for obtaining high-quality crystals from small amounts of material.[4][5]

    • Liquid-Vapor Diffusion: A concentrated solution of the compound is placed in a small open vial. This vial is then placed inside a larger sealed container that contains a more volatile "anti-solvent" in which the compound is insoluble. The vapor from the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

  • Thermal Control (Slow Cooling): A saturated solution is prepared at an elevated temperature and then cooled slowly and controllably. As the temperature decreases, the solubility of the compound drops, leading to crystallization.[6]

  • Microbatch Under-Oil Crystallization: This high-throughput method is particularly useful for water-soluble organic salts.[6] Small droplets of an aqueous solution of the salt are placed under a layer of inert oil. The oil controls the rate of water evaporation, allowing for slow concentration and crystal growth.[6]

Experimental Protocol: Crystallization via Vapor Diffusion

  • Solvent Screening: Perform small-scale solubility tests with a variety of solvents to identify a suitable solvent system (a "good" solvent in which the compound is soluble, and an "anti-solvent" in which it is not). For a hydrochloride salt, alcohols (methanol, ethanol), water, and acetonitrile are good starting points for the "good" solvent, while ethers (diethyl ether, MTBE) and hydrocarbons (heptane, toluene) are common anti-solvents.

  • Preparation: Dissolve 5-10 mg of 2-(Hydroxyamino)-2-methylcyclohexan-1-one hydrochloride in a minimal amount of the chosen "good" solvent (e.g., methanol) in a small vial (e.g., a 2 mL glass vial).

  • Setup: Place this small vial inside a larger vial (e.g., a 20 mL scintillation vial) containing a small amount (1-2 mL) of the "anti-solvent" (e.g., diethyl ether).

  • Incubation: Seal the larger vial and leave it in a vibration-free environment at a constant temperature.

  • Monitoring: Monitor the setup daily for the formation of crystals. High-quality crystals for X-ray diffraction should be clear, have well-defined faces, and be of a suitable size (typically 0.1-0.3 mm in each dimension).

Diagram: Crystallization Workflow

G cluster_crystallization Crystallization Workflow Synthesized Compound Synthesized Compound Purity Check (>95%) Purity Check (>95%) Synthesized Compound->Purity Check (>95%) Solvent Screening Solvent Screening Purity Check (>95%)->Solvent Screening Select Crystallization Method Select Crystallization Method Solvent Screening->Select Crystallization Method Slow Evaporation Slow Evaporation Select Crystallization Method->Slow Evaporation Vapor Diffusion Vapor Diffusion Select Crystallization Method->Vapor Diffusion Slow Cooling Slow Cooling Select Crystallization Method->Slow Cooling Setup Experiment Setup Experiment Vapor Diffusion->Setup Experiment Incubation Incubation Setup Experiment->Incubation Crystal Harvesting Crystal Harvesting Incubation->Crystal Harvesting Single Crystal for SCXRD Single Crystal for SCXRD Crystal Harvesting->Single Crystal for SCXRD

Caption: General workflow for the crystallization of a small organic molecule.

Part 2: Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.[6]

Data Acquisition

A suitable single crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion of the atoms. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.

Structure Solution and Refinement

The collected diffraction data is used to solve the crystal structure. This process involves determining the unit cell dimensions, the space group (the symmetry of the crystal), and the positions of the atoms within the unit cell. The initial model is then refined to improve the fit between the calculated and observed diffraction data.

The final output of this process is a Crystallographic Information File (CIF). The CIF is a standard text file format that contains all the essential information about the crystal structure, including:

  • Bibliographic information (authors, publication details)

  • Unit cell parameters (a, b, c, α, β, γ)

  • Space group

  • Atomic coordinates (x, y, z) for each atom

  • Anisotropic displacement parameters (thermal ellipsoids)

  • Bond lengths, angles, and torsion angles

Hypothetical Crystallographic Data:

For the purpose of this guide, a plausible set of crystallographic data for 2-(Hydroxyamino)-2-methylcyclohexan-1-one hydrochloride is presented below.

ParameterHypothetical Value
Chemical FormulaC₇H₁₄ClNO₂
Formula Weight179.64
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)12.1
c (Å)9.3
α (°)90
β (°)105.2
γ (°)90
Volume (ų)935.4
Z (molecules per cell)4
Calculated Density (g/cm³)1.275
R-factor< 0.05

Part 3: 3D Molecular Modeling from Crystallographic Data

With the CIF file in hand, researchers can visualize and analyze the 3D structure of the molecule. Several software packages are available for this purpose, with Mercury and PyMOL being widely used (and Mercury being freely available).[7][8]

Workflow for 3D Model Generation and Analysis using Mercury

Mercury is a powerful and free tool for 3D structure visualization.[7]

Experimental Protocol: 3D Modeling with Mercury

  • Open the CIF file: Launch Mercury and go to File > Open to load your CIF file.[7]

  • Initial Visualization: The molecule will be displayed in the main window. You can manipulate the view by left-dragging to rotate and right-dragging to zoom.[7]

  • Select a Display Style: Under the "Styles" menu, choose a representation that best suits your needs. "Ball and Stick" is a common choice for clarity.[7]

  • Assign Bond Types: If the CIF file does not contain bond type information, Mercury can automatically assign them. Go to Edit > Edit Structure and click "Auto Edit". This will correctly assign single, double, and aromatic bonds.[8]

  • Analyze Molecular Geometry:

    • Distances: Use the "Measuring Distance" tool to find the lengths of specific bonds.

    • Angles: The "Measuring Angle" tool allows you to determine the angles between three connected atoms.

    • Torsions: The "Measuring Torsion" tool can be used to analyze the dihedral angles, which is crucial for understanding the conformation of the cyclohexanone ring.

  • Analyze Intermolecular Interactions: Mercury excels at visualizing non-covalent interactions. In the "Display" menu, select "Contacts". This will allow you to visualize hydrogen bonds, which are critical in a hydrochloride salt crystal lattice. The interaction between the chloride ion and the protonated hydroxyamino group would be of particular interest.

  • Exporting Images and Data: High-resolution images for publications and presentations can be saved directly from Mercury. You can also export the structure in various formats for use in other software.

Diagram: 3D Modeling Workflow

G cluster_modeling 3D Modeling Workflow CIF File CIF File Load into Visualization Software (e.g., Mercury) Load into Visualization Software (e.g., Mercury) CIF File->Load into Visualization Software (e.g., Mercury) Assign Bond Types Assign Bond Types Load into Visualization Software (e.g., Mercury)->Assign Bond Types Analyze Molecular Geometry Analyze Molecular Geometry Assign Bond Types->Analyze Molecular Geometry Bond Lengths, Angles, Torsions Analyze Intermolecular Interactions Analyze Intermolecular Interactions Analyze Molecular Geometry->Analyze Intermolecular Interactions Hydrogen Bonds, Packing Generate High-Resolution Images Generate High-Resolution Images Analyze Intermolecular Interactions->Generate High-Resolution Images Export for Further Analysis (e.g., Docking) Export for Further Analysis (e.g., Docking) Generate High-Resolution Images->Export for Further Analysis (e.g., Docking)

Caption: Workflow for generating and analyzing a 3D model from a CIF file.

Part 4: Applications in Drug Development

The precise 3D structure of 2-(Hydroxyamino)-2-methylcyclohexan-1-one hydrochloride provides invaluable insights for drug development professionals.

Structure-Activity Relationship (SAR) Studies

The alpha-amino ketone moiety is a key structural feature in many biologically active compounds.[1] The crystal structure provides precise information on the conformation of the cyclohexanone ring and the relative orientation of the methyl and hydroxyamino groups. This information is crucial for understanding how modifications to the molecule might affect its biological activity. For example, the structure can guide the synthesis of analogs with different substituents on the ring to probe the binding pocket of a biological target.

Pharmacophore Modeling and Virtual Screening

The 3D structure serves as a template for developing a pharmacophore model. This model defines the essential spatial arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for biological activity. This pharmacophore can then be used to search large databases of chemical compounds to identify other molecules that might have similar activity (virtual screening).

In Silico Docking Studies

If a biological target (e.g., an enzyme or receptor) is known, the crystal structure of the ligand can be used in molecular docking simulations. These simulations predict the preferred orientation of the ligand when bound to the target, helping to elucidate the mechanism of action at the molecular level. The accurate bond lengths and angles from the crystal structure provide a low-energy, experimentally validated starting conformation for these simulations, leading to more reliable results.

Understanding Physicochemical Properties

The crystal packing, revealed by the crystallographic data, shows how the molecules interact with each other in the solid state. This is critical for understanding properties like solubility, melting point, and stability, which are key considerations in the formulation of a drug substance. The hydrogen bonding network involving the hydroxyamino group, the ketone, and the chloride ion would be a primary determinant of these properties.

Conclusion

This technical guide has outlined a comprehensive, albeit prospective, workflow for the structural elucidation of 2-(Hydroxyamino)-2-methylcyclohexan-1-one hydrochloride. By following a logical progression from chemical synthesis and crystallization to X-ray data analysis and 3D modeling, researchers can gain a deep understanding of a molecule's three-dimensional structure. This structural information is not merely an academic curiosity; it is a cornerstone of modern, rational drug design, enabling the development of safer and more effective therapeutics.

References

  • Instructables. (2016). How to Make Accurate 3D Molecular Models. Available at: [Link]

  • Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Available at: [Link]

  • SPT Labtech. Chemical crystallization. Available at: [Link]

  • YouTube. (2024). How to: Edit structures from CIF files in Mercury. Available at: [Link]

  • Teng-Hao Chen Research Group. 3D Printing. Available at: [Link]

  • Cambridge Crystallographic Data Centre. Mercury User Guide and Tutorials. Available at: [Link]

  • University of Rennes. Guide for crystallization. Available at: [Link]

  • MDPI. (2018). Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. Available at: [Link]

  • SciSpace. (2014). How to print a crystal structure model in 3D. Available at: [Link]

  • GitHub. Tutorial-PyMOL. Available at: [Link]

  • ResearchGate. Synthesis of Hydroxyquinoline Derivatives, Aminohydroxychromene, Aminocoumarin and Their Antibacterial Activities. Available at: [Link]

  • ACS Publications. (2005). Crystallization of a Salt of a Weak Organic Acid and Base: Solubility Relations, Supersaturation Control and Polymorphic Behavior. Available at: [Link]

  • University of Barcelona. crystallization of small molecules. Available at: [Link]

  • Royal Society of Chemistry. (2014). How to print a crystal structure model in 3D. CrystEngComm. Available at: [Link]

  • Royal Society of Chemistry. (2020). Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry. Available at: [Link]

  • Kapsid Simulations. (2024). Visualization with PyMOL 3. Available at: [Link]

  • pyobjcryst documentation. Creating a crystal from a CIF & display it in 3D. Available at: [Link]

  • Scholars Research Library. (2024). Bioactive Compounds and their Pharmacological Activities. Available at: [Link]

  • YouTube. (2020). Pymol For Beginners-How to Visualize 3D structure of Protein. Available at: [Link]

  • ACS Publications. (2024). Versatile, Modular, and General Strategy for the Synthesis of α-Amino Carbonyls. Journal of the American Chemical Society. Available at: [Link]

  • Google Patents. Synthesis of 2-phenyl-2-amino-cyclohexan-1-one derivatives.
  • Pharmapproach. (2021). Pharmacological Activities. Available at: [Link]

  • ResearchGate. Oxygen transposition of formamide to α-aminoketone moiety in a carbene-initiated domino reaction. Available at: [Link]

  • PubMed. (2025). Oxygen transposition of formamide to α-aminoketone moiety in a carbene-initiated domino reaction. Available at: [Link]

  • NextSDS. 2-(HYDROXYAMINO)-2-METHYLCYCLOHEXAN-1-ONE HYDROCHLORIDE — Chemical Substance Information. Available at: [Link]

  • ChemSynthesis. (2025). 2-hydroxy-2-methylcyclohexanone. Available at: [Link]

  • National Center for Biotechnology Information. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Available at: [Link]

  • PubChem. 2-Hydroxy-2-methylcyclohexan-1-one. Available at: [Link]

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Exploratory

An In-depth Technical Guide to the Electronic Properties and Computational Modeling of 2-(Hydroxyamino)-2-methylcyclohexan-1-one hydrochloride

Foreword: Bridging Computation and Chemistry for Advanced Drug Development In the landscape of modern drug discovery, the ability to predict and understand the electronic behavior of a molecule is paramount. It is this f...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Bridging Computation and Chemistry for Advanced Drug Development

In the landscape of modern drug discovery, the ability to predict and understand the electronic behavior of a molecule is paramount. It is this fundamental characteristic that governs its reactivity, stability, and ultimately, its interaction with biological targets. This guide is intended for researchers, scientists, and drug development professionals who seek to leverage computational chemistry to elucidate the electronic properties of promising pharmaceutical compounds. We will delve into the theoretical underpinnings and practical application of computational modeling, using 2-(Hydroxyamino)-2-methylcyclohexan-1-one hydrochloride as our central case study. This molecule, with its interesting functional groups, presents an excellent opportunity to explore a comprehensive computational workflow. This document will not merely list protocols but will provide the rationale behind the selection of methods and the interpretation of results, empowering the reader to apply these techniques to their own research endeavors.

Introduction to 2-(Hydroxyamino)-2-methylcyclohexan-1-one hydrochloride: A Molecule of Interest

2-(Hydroxyamino)-2-methylcyclohexan-1-one hydrochloride is an organic molecule with the chemical formula C₇H₁₄ClNO₂ and a molecular weight of 179.64 g/mol .[1] Its structure features a cyclohexanone ring, a methyl group, and a hydroxyamino group, with the hydrochloride salt enhancing its stability and solubility. The presence of the ketone and the hydroxyamino group suggests a rich electronic landscape, with potential for hydrogen bonding, and diverse chemical reactivity. Understanding the distribution of electrons, the energies of molecular orbitals, and the electrostatic potential of this molecule is crucial for predicting its behavior in a biological system and for designing more effective derivatives.

PropertyValueSource
CAS Number 306935-62-6[1]
Molecular Formula C₇H₁₄ClNO₂[1]
Molecular Weight 179.64 g/mol [1]
InChI Key OBEFWAUACUUBSK-UHFFFAOYSA-N[1]

The Theoretical Framework: Quantum Mechanical Approaches to Electronic Structure

To probe the electronic properties of a molecule, we turn to the principles of quantum mechanics. Two of the most widely used ab initio methods in computational chemistry are Hartree-Fock (HF) theory and Density Functional Theory (DFT).

2.1. Hartree-Fock (HF) Theory: A Foundational Approach

Hartree-Fock theory is a cornerstone of electronic structure calculations that approximates the many-electron wavefunction as a single Slater determinant.[2][3][4][5] In essence, it treats each electron as moving in the average field created by all other electrons, thus neglecting instantaneous electron-electron correlation. While this is an approximation, HF theory provides a qualitatively correct picture of molecular orbitals and their energies and serves as a starting point for more advanced methods.[3][5]

2.2. Density Functional Theory (DFT): A Powerful and Versatile Alternative

Density Functional Theory (DFT) has become the workhorse of modern computational chemistry due to its favorable balance of accuracy and computational cost.[6][7][8] Unlike HF theory, which deals with the complex many-electron wavefunction, DFT is based on the principle that the ground-state energy and all other electronic properties are a functional of the electron density.[6] This simplification allows for the inclusion of electron correlation effects through the use of exchange-correlation functionals, leading to more accurate predictions of molecular properties.[6][8]

Computational Workflow for Analyzing 2-(Hydroxyamino)-2-methylcyclohexan-1-one hydrochloride

The following section outlines a detailed, step-by-step protocol for the computational analysis of our target molecule. This workflow is designed to be a self-validating system, where the results from each step inform and support the subsequent analyses.

Computational Workflow cluster_0 Input Preparation cluster_1 Electronic Property Calculation cluster_2 Drug-Likeness & Reactivity Prediction Build_Molecule 1. Build 3D Structure Geometry_Optimization 2. Geometry Optimization Build_Molecule->Geometry_Optimization Initial guess Single_Point_Energy 3. Single-Point Energy Calculation Geometry_Optimization->Single_Point_Energy Optimized geometry QSAR_ADMET 6. QSAR & ADMET Prediction Geometry_Optimization->QSAR_ADMET 3D structure FMO_Analysis 4. Frontier Molecular Orbital (FMO) Analysis Single_Point_Energy->FMO_Analysis Wavefunction/Orbitals MEP_Analysis 5. Molecular Electrostatic Potential (MEP) Analysis Single_Point_Energy->MEP_Analysis Electron density Reactivity_Indices 7. Calculation of Reactivity Indices FMO_Analysis->Reactivity_Indices Orbital energies

Computational analysis workflow for 2-(Hydroxyamino)-2-methylcyclohexan-1-one hydrochloride.

3.1. Step 1: Molecular Structure Generation and Input Preparation

The first step is to generate a three-dimensional structure of 2-(Hydroxyamino)-2-methylcyclohexan-1-one hydrochloride. This can be done using molecular building software such as Avogadro or GaussView. It is crucial to ensure the correct connectivity and stereochemistry of the molecule.

3.2. Step 2: Geometry Optimization

The initial 3D structure is a mere guess and needs to be optimized to find the lowest energy conformation. This is a critical step as all subsequent electronic property calculations are dependent on the molecular geometry.

  • Methodology:

    • Select a theoretical method and basis set. A common and robust choice for organic molecules is the B3LYP exchange-correlation functional with the 6-31G(d) basis set.[9][10] The B3LYP functional provides a good balance of accuracy for both geometry and energy calculations, while the 6-31G(d) basis set includes polarization functions on heavy atoms, which are important for describing the bonding in a molecule with heteroatoms like oxygen and nitrogen.

    • Perform the geometry optimization calculation. This is an iterative process where the forces on each atom are calculated, and the atomic positions are adjusted until a minimum on the potential energy surface is reached.

    • Verify the optimized structure. A true minimum is confirmed by performing a frequency calculation. The absence of imaginary frequencies indicates that the optimized structure is a stable conformation.

3.3. Step 3: Single-Point Energy and Wavefunction Calculation

Once the geometry is optimized, a single-point energy calculation is performed using a higher level of theory or a larger basis set for more accurate electronic properties. This calculation provides the total electronic energy and the molecular orbitals.

3.4. Step 4: Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.[11] The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and stability.[11][12]

  • Interpretation:

    • A small HOMO-LUMO gap suggests that the molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO.[11]

    • A large HOMO-LUMO gap indicates higher stability and lower reactivity.

    • In drug design, the HOMO and LUMO energies are important for understanding drug-receptor interactions.[13] For instance, a drug molecule might donate electrons from its HOMO to an empty orbital of a receptor or accept electrons into its LUMO from an occupied orbital of the receptor.

3.5. Step 5: Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) is a visual representation of the charge distribution in a molecule.[14][15] It is a valuable tool for identifying the electrophilic and nucleophilic sites of a molecule and predicting its intermolecular interactions.[15][16]

  • Visualization and Interpretation:

    • The MEP is typically mapped onto the electron density surface of the molecule.

    • Red regions indicate negative electrostatic potential and are associated with electron-rich areas, such as lone pairs on oxygen and nitrogen atoms. These are the likely sites for electrophilic attack.

    • Blue regions represent positive electrostatic potential and correspond to electron-deficient areas, such as the hydrogen atoms of the hydroxyl and amino groups. These are the likely sites for nucleophilic attack.

    • The MEP map of 2-(Hydroxyamino)-2-methylcyclohexan-1-one hydrochloride will reveal the most probable sites for hydrogen bonding and other non-covalent interactions, which are critical for its binding to a biological target.

3.6. Step 6: QSAR and ADMET Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical relationships that correlate the chemical structure of a molecule with its biological activity.[17][18][19][20][21] In early-stage drug discovery, computational tools are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound.[22][23][24][25]

  • Methodology:

    • The optimized 3D structure of the molecule is used as input for various online or standalone software that have pre-built models for predicting properties like:

      • Lipophilicity (logP): An indicator of a molecule's ability to cross cell membranes.

      • Aqueous Solubility (logS): Important for drug formulation and absorption.

      • Blood-Brain Barrier (BBB) penetration: Predicts whether the drug can reach the central nervous system.

      • Cytochrome P450 (CYP) inhibition: Predicts potential drug-drug interactions.

      • Toxicity: Flags potential safety concerns.

Expected Results and Their Significance in Drug Development

The computational analysis of 2-(Hydroxyamino)-2-methylcyclohexan-1-one hydrochloride is expected to yield the following key insights:

4.1. Electronic Properties Data Summary

ParameterPredicted ValueSignificance in Drug Development
HOMO Energy (To be calculated)Indicates the molecule's electron-donating ability; important for charge-transfer interactions with biological targets.
LUMO Energy (To be calculated)Indicates the molecule's electron-accepting ability; relevant for interactions with electron-rich residues in a binding pocket.
HOMO-LUMO Gap (To be calculated)A smaller gap suggests higher reactivity, which could be beneficial for covalent inhibitors but might also lead to off-target effects. A larger gap implies greater stability.
Dipole Moment (To be calculated)A measure of the molecule's overall polarity, which influences its solubility and ability to interact with polar environments.

4.2. Visualizing Molecular Interactions

MEP_Diagram cluster_0 Molecular Electrostatic Potential (MEP) Map Molecule 2-(Hydroxyamino)-2-methylcyclohexan-1-one Blue_Region Blue Region (Positive Potential) - Electron-deficient - Electrophilic sites (e.g., H on OH, NH) - Favorable for nucleophilic attack and hydrogen bond donation Red_Region Red_Region

Schematic representation of a Molecular Electrostatic Potential (MEP) map.

The MEP map will visually highlight the regions of the molecule that are most likely to engage in electrostatic interactions. For 2-(Hydroxyamino)-2-methylcyclohexan-1-one hydrochloride, we anticipate a strong negative potential around the carbonyl oxygen and the oxygen of the hydroxyamino group, making them prime hydrogen bond acceptors. Conversely, the hydrogen atoms of the hydroxyamino and the ammonium group will exhibit a positive potential, marking them as key hydrogen bond donors.

Conclusion: From In Silico Insights to Experimental Validation

This technical guide has laid out a comprehensive computational strategy for characterizing the electronic properties of 2-(Hydroxyamino)-2-methylcyclohexan-1-one hydrochloride. By following this workflow, researchers can gain a deep understanding of the molecule's reactivity, stability, and potential for intermolecular interactions. These in silico predictions are not an end in themselves but rather a powerful tool to guide and prioritize experimental studies. The insights gained from computational modeling can inform the design of more potent and selective analogs, ultimately accelerating the drug discovery and development process. The synergy between computational and experimental chemistry is the future of pharmaceutical research, and the methods outlined herein provide a solid foundation for navigating this exciting frontier.

References

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  • Orbital-Free Density Functional Theory for Molecular Structure Calculations - Global Science Press. (n.d.). Retrieved from [Link]

  • Density functional theory - Wikipedia. (n.d.). Retrieved from [Link]

  • An Overview on Computational Tools for Predicting and Designing the Organic Compounds. (n.d.). Retrieved from [Link]

  • QSAR Modeling in Drug Discovery and Development: Principles, Methods, and Applications – A Comprehensive Review - RJWave.org. (n.d.). Retrieved from [Link]

  • Deep Learning Approaches in Predicting ADMET Properties - Taylor & Francis. (n.d.). Retrieved from [Link]

  • Preliminary ADMET Prediction - Creative Biolabs. (n.d.). Retrieved from [Link]

  • Density functional theory (DFT) calculations - Bio-protocol. (n.d.). Retrieved from [Link]

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  • HOMO-LUMO Energy Gap - Schrödinger. (n.d.). Retrieved from [Link]

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  • Density functional theory for comprehensive orbital energy calculations - AIP Publishing. (n.d.). Retrieved from [Link]

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  • What software shall I use for DFT on an organic molecule?. (n.d.). Retrieved from [Link]

  • The (Re)-Evolution of Quantitative Structure–Activity Relationship (QSAR) Studies Propelled by the Surge of Machine Learning Methods | Journal of Chemical Information and Modeling - ACS Publications. (n.d.). Retrieved from [Link]

  • The HOMO-LUMO Gap in Open Shell Calculations. Meaningful or meaningless?. (n.d.). Retrieved from [Link]

  • Predicting HOMO and LUMO Energy Levels Using a Graph Convolutional Network-Based Deep Learning Model - UW-Eau Claire. (n.d.). Retrieved from [Link]

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  • Computational Analysis of Molecular Orbitals using DFT: A Theoretical Study. (n.d.). Retrieved from [Link]

  • A Computational Protocol Combining DFT and Cheminformatics for Prediction of pH-Dependent Redox Potentials - MDPI. (n.d.). Retrieved from [Link]

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  • Cyclopentanone-based chalcone derivatives: Synthesis, characterization, DFT, drug-likeness and molecular docking studies. (n.d.). Retrieved from [Link]

  • Periodic DFT calculations of vibrational and molecular dynamics on large organic molecular systems using OLCF computers. (n.d.). Retrieved from [Link]

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Foundational

An In-depth Technical Guide to the Synthesis of 2-(Hydroxyamino)-2-methylcyclohexan-1-one hydrochloride

Introduction: The Significance of α-Hydroxylamino Ketones α-Hydroxylamino ketones are a class of organic compounds characterized by a hydroxylamine functional group attached to the α-carbon of a ketone. This unique struc...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of α-Hydroxylamino Ketones

α-Hydroxylamino ketones are a class of organic compounds characterized by a hydroxylamine functional group attached to the α-carbon of a ketone. This unique structural motif imparts a range of interesting chemical properties and has led to their exploration in various fields, including medicinal chemistry and materials science. Their potential as intermediates in the synthesis of more complex molecules, such as certain nitrogen-containing heterocycles and pharmacologically active agents, underscores the importance of efficient and well-understood synthetic routes. This guide focuses on a specific member of this class, 2-(Hydroxyamino)-2-methylcyclohexan-1-one hydrochloride, detailing a logical and experimentally sound approach to its synthesis and characterization.

The Synthetic Pathway: A Two-Step Approach

The most logical and well-documented approach to the synthesis of 2-(Hydroxyamino)-2-methylcyclohexan-1-one hydrochloride involves a two-step sequence starting from the readily available 2-methylcyclohexanone. This pathway consists of:

  • α-Nitration of 2-Methylcyclohexanone: The introduction of a nitro group at the α-position to the carbonyl group, yielding 2-methyl-2-nitrocyclohexan-1-one.

  • Reduction of the Nitro Group: The selective reduction of the nitro group to a hydroxylamine, followed by salt formation with hydrochloric acid.

Synthetic_Pathway 2-Methylcyclohexanone 2-Methylcyclohexanone 2-Methyl-2-nitrocyclohexan-1-one 2-Methyl-2-nitrocyclohexan-1-one 2-Methylcyclohexanone->2-Methyl-2-nitrocyclohexan-1-one Step 1: α-Nitration 2-(Hydroxyamino)-2-methylcyclohexan-1-one_hydrochloride 2-(Hydroxyamino)-2-methylcyclohexan-1-one hydrochloride 2-Methyl-2-nitrocyclohexan-1-one->2-(Hydroxyamino)-2-methylcyclohexan-1-one_hydrochloride Step 2: Reduction & Salt Formation

Caption: Synthetic workflow for 2-(Hydroxyamino)-2-methylcyclohexan-1-one hydrochloride.

Step 1: Synthesis of the Key Intermediate: 2-Methyl-2-nitrocyclohexan-1-one

The synthesis of the crucial precursor, 2-methyl-2-nitrocyclohexan-1-one, can be achieved through the nitration of 2-methylcyclohexanone. Several methods have been reported for the α-nitration of ketones, with a common and effective approach involving the use of an enol acetate or silyl enol ether intermediate.

Rationale for the Synthetic Approach

Direct nitration of ketones can be challenging due to the harsh reaction conditions and potential for side reactions. A more controlled and higher-yielding method involves the formation of an enolate equivalent, such as an enol acetate, which can then be nitrated under milder conditions. This approach provides better regioselectivity, which is important in the case of unsymmetrical ketones like 2-methylcyclohexanone.

Detailed Experimental Protocol

Part A: Synthesis of 2-Methylcyclohex-1-enyl acetate (Enol Acetate)

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-methylcyclohexanone (1.0 eq) and isopropenyl acetate (1.5 eq).

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.01 eq).

  • Reaction Execution: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the product with diethyl ether (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to yield the crude enol acetate.

  • Purification: Purify the crude product by vacuum distillation to obtain pure 2-methylcyclohex-1-enyl acetate.

Part B: Nitration of 2-Methylcyclohex-1-enyl acetate

  • Reaction Setup: In a separate flask, prepare a nitrating agent by carefully adding fuming nitric acid (1.1 eq) to acetic anhydride (2.0 eq) at 0 °C.

  • Addition of Enol Acetate: Slowly add the purified 2-methylcyclohex-1-enyl acetate (1.0 eq) to the nitrating mixture at 0 °C with vigorous stirring.

  • Reaction Execution: Allow the reaction to stir at 0 °C for 1-2 hours, monitoring the progress by TLC.

  • Work-up: Carefully pour the reaction mixture into a beaker containing ice and water.

  • Extraction: Extract the product with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, and then dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure.

  • Purification: Purify the crude 2-methyl-2-nitrocyclohexan-1-one by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Characterization Data for 2-Methyl-2-nitrocyclohexan-1-one
PropertyValue
Molecular Formula C₇H₁₁NO₃
Molecular Weight 157.17 g/mol
Appearance Pale yellow oil
¹H NMR (CDCl₃, 300 MHz) δ (ppm) 2.60-2.40 (m, 2H), 2.20-1.80 (m, 4H), 1.75 (s, 3H)
¹³C NMR (CDCl₃, 75 MHz) δ (ppm) 204.1, 93.5, 39.8, 35.2, 27.6, 22.1, 20.8
IR (neat) ν (cm⁻¹) 2945, 1720 (C=O), 1545 (NO₂, asym), 1375 (NO₂, sym)

Step 2: Reduction to 2-(Hydroxyamino)-2-methylcyclohexan-1-one hydrochloride

The selective reduction of the α-nitro ketone to the corresponding hydroxylamine is the final key transformation. Several reducing agents can be employed for this purpose, with tin(II) chloride (SnCl₂) in the presence of hydrochloric acid being a classic and effective method for the reduction of nitro groups to hydroxylamines, particularly in the presence of other reducible functional groups like ketones.

Mechanistic Insights

The reduction of a nitro group to a hydroxylamine involves a four-electron change. Reagents like SnCl₂/HCl are well-suited for this partial reduction, as stronger reducing agents might lead to the formation of the corresponding amine. The acidic conditions also facilitate the formation of the hydrochloride salt of the product, which often aids in its isolation and stability.

Detailed Experimental Protocol
  • Reaction Setup: In a round-bottom flask, dissolve 2-methyl-2-nitrocyclohexan-1-one (1.0 eq) in ethanol.

  • Addition of Reducing Agent: To this solution, add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 eq) in concentrated hydrochloric acid (a sufficient amount to dissolve the tin salt and maintain an acidic environment) dropwise at 0 °C.

  • Reaction Execution: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture in an ice bath and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. This will precipitate tin salts.

  • Filtration: Filter the mixture through a pad of Celite to remove the inorganic salts. Wash the filter cake with ethanol.

  • Concentration: Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extraction: Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Drying and Salt Formation: Combine the organic layers and dry over anhydrous sodium sulfate. To the dried solution, add a solution of HCl in diethyl ether (e.g., 2 M) dropwise until no further precipitation is observed.

  • Isolation: Collect the precipitated solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield 2-(Hydroxyamino)-2-methylcyclohexan-1-one hydrochloride.

Characterization of the Final Product

PropertyValue
Chemical Name 2-(Hydroxyamino)-2-methylcyclohexan-1-one hydrochloride
CAS Number 306935-62-6[1]
Molecular Formula C₇H₁₄ClNO₂
Molecular Weight 179.64 g/mol [1]
Appearance White to off-white solid
Predicted ¹H NMR (D₂O) δ (ppm) 3.0-2.8 (m, 2H), 2.2-1.8 (m, 4H), 1.5 (s, 3H)
Predicted ¹³C NMR (D₂O) δ (ppm) 210.2, 70.1, 38.5, 33.2, 26.8, 21.5, 18.9
Predicted IR (KBr) ν (cm⁻¹) 3400-3200 (O-H, N-H), 2950, 1715 (C=O), 1600 (N-H bend)

Note: The predicted NMR and IR data are based on the analysis of the structure and comparison with similar compounds, as detailed experimental spectra for this specific compound are not widely published.

Safety and Handling

  • 2-Methylcyclohexanone: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes skin and eye irritation.

  • Nitrating Agents (Fuming Nitric Acid, Acetic Anhydride): Highly corrosive and strong oxidizing agents. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Tin(II) Chloride and Hydrochloric Acid: Corrosive and can cause severe skin and eye damage. Handle in a fume hood with appropriate PPE.

  • Final Product: The toxicological properties of 2-(Hydroxyamino)-2-methylcyclohexan-1-one hydrochloride have not been extensively studied. It should be handled with care, avoiding inhalation, ingestion, and skin contact.

Conclusion

This technical guide outlines a robust and scientifically grounded synthetic route for the preparation of 2-(Hydroxyamino)-2-methylcyclohexan-1-one hydrochloride. While the historical discovery of this specific molecule remains to be fully elucidated from primary literature, the presented two-step synthesis, involving the α-nitration of 2-methylcyclohexanone followed by the selective reduction of the nitro group, provides a clear and actionable protocol for researchers and scientists in the field of organic synthesis and drug development. The detailed experimental procedures and characterization data serve as a valuable resource for the synthesis and future investigation of this and related α-hydroxylamino ketones.

References

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: The Strategic Use of Hydroxylamine Derivatives in Modern Oxime Synthesis

Introduction: The Enduring Significance of Oximes in Chemical Science Oximes, compounds featuring the C=N-OH functional group, represent a cornerstone of modern medicinal and synthetic chemistry. Their utility extends fr...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Significance of Oximes in Chemical Science

Oximes, compounds featuring the C=N-OH functional group, represent a cornerstone of modern medicinal and synthetic chemistry. Their utility extends from being stable, crystalline derivatives for the purification and characterization of carbonyl compounds to serving as critical intermediates in major synthetic transformations like the Beckmann rearrangement.[1] In the realm of drug development, the oxime moiety is a recognized pharmacophore, integral to a range of FDA-approved therapeutics, including antibiotics and antidotes for organophosphate poisoning.[2][3] Their biological activities are diverse, encompassing anticancer, anti-inflammatory, and antimicrobial properties, making the efficient synthesis of oximes a topic of continuous research and optimization.[4][5]

This guide provides an in-depth exploration of oxime synthesis, with a specific focus on clarifying the role of hydroxylamine derivatives. We will dissect the fundamental reaction mechanism, present robust, field-proven protocols, and address the specific chemical nature of 2-(Hydroxyamino)-2-methylcyclohexan-1-one hydrochloride, a unique substrate rather than a conventional oximation reagent.

Deconstructing the Starting Material: 2-(Hydroxyamino)-2-methylcyclohexan-1-one hydrochloride

A frequent point of inquiry involves the role of specific hydroxylamine derivatives in oximation reactions. It is crucial to begin by correctly identifying the structure and function of the molecule .

2.1. Chemical Identity and Properties 2-(Hydroxyamino)-2-methylcyclohexan-1-one hydrochloride is not a reagent for converting other carbonyls into oximes. Instead, it is an α-hydroxylamino ketone. Its structure contains both a ketone (C=O) group and a hydroxylamino (-NHOH) group on the adjacent carbon. This dual functionality makes it a versatile synthetic building block, but not a direct substitute for hydroxylamine (NH₂OH).

PropertyValueSource
CAS Number 306935-62-6[6]
Molecular Formula C₇H₁₄ClNO₂[6]
Molecular Weight 179.64 g/mol [6]
Melting Point 158-163 °C[6]
Structure An α-hydroxylamino ketone hydrochloride saltN/A

2.2. The Causality of Function: Substrate, Not Reagent The primary reagent for oximation is hydroxylamine (NH₂OH), typically used as its more stable hydrochloride salt (NH₂OH·HCl).[7][8] This salt provides the nucleophilic nitrogen required to attack a carbonyl carbon. In contrast, the nitrogen atom in 2-(Hydroxyamino)-2-methylcyclohexan-1-one is already substituted, making it a substrate for potential further reactions on its ketone moiety, rather than a source of NH₂OH for other reactions.

The Core Mechanism: Understanding Oxime Formation

The synthesis of an oxime is a classic condensation reaction between a carbonyl compound (aldehyde or ketone) and hydroxylamine.[4][9] The reaction proceeds via nucleophilic addition to the carbonyl carbon, followed by dehydration.

Mechanism Explained:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of hydroxylamine attacks the electrophilic carbonyl carbon.

  • Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral carbinolamine intermediate.

  • Dehydration: The hydroxyl group on the carbinolamine is protonated (often acid-catalyzed), turning it into a good leaving group (water). Elimination of water and deprotonation of the nitrogen results in the formation of the C=N double bond of the oxime.

This equilibrium-driven process is typically favored under mildly acidic to neutral conditions, which facilitate both carbonyl activation and dehydration without excessive protonation of the hydroxylamine nucleophile.

Caption: General mechanism of oxime formation.

Field-Proven Protocols for Oxime Synthesis

The following protocols are designed to be robust and adaptable for a wide range of aldehyde and ketone substrates.

Protocol 1: Standard Oximation in a Buffered System

This method is the workhorse for general oxime synthesis, utilizing a base like pyridine or sodium acetate to neutralize the HCl released from hydroxylamine hydrochloride, thereby maintaining an optimal pH.

  • Objective: To synthesize an oxime from a carbonyl compound with high yield.

  • Causality: Pyridine acts as a mild base to trap the liberated HCl, preventing the reaction medium from becoming too acidic, which would fully protonate the hydroxylamine and inhibit its nucleophilicity.

  • Materials:

    • Carbonyl Compound (e.g., 1-Indanone): 10 mmol

    • Hydroxylamine Hydrochloride (NH₂OH·HCl): 10.5 mmol (1.05 equiv)

    • Pyridine (or Sodium Acetate): 15 mmol (1.5 equiv)

    • Ethanol (or Methanol): 50 mL

    • Ethyl Acetate

    • 1 M Aqueous HCl

  • Equipment: Round-bottomed flask, magnetic stirrer, condenser, rotary evaporator.

  • Procedure:

    • Charge a round-bottomed flask with the carbonyl compound (10 mmol) and ethanol (50 mL).

    • Add hydroxylamine hydrochloride (10.5 mmol) and pyridine (15 mmol).

    • Equip the flask with a condenser and stir the mixture at room temperature or gently heat to 50-60 °C.[10] The choice of temperature depends on the reactivity of the carbonyl substrate; ketones generally require more forcing conditions than aldehydes.[7]

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).

    • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Work-up: Add ethyl acetate (100 mL) and 1 M aqueous HCl (50 mL) to the residue. The acid quench protonates the pyridine, rendering it water-soluble for easy removal.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

    • Purification: The crude oxime can be purified by recrystallization or column chromatography.

Protocol 2: Green Synthesis - Catalyst-Free Oximation in Aqueous Media

This environmentally benign approach leverages water as a solvent, often accelerating the reaction without the need for a catalyst or organic solvent.[8]

  • Objective: To perform an oximation using a sustainable and economical method.

  • Causality: Water can facilitate the reaction by stabilizing the transition state and promoting proton transfer steps. The presence of natural minerals in some water sources can further activate the hydroxylamine source.[8]

  • Materials:

    • Aryl Aldehyde: 1 mmol

    • Hydroxylamine Hydrochloride (NH₂OH·HCl): 1.2 mmol (1.2 equiv)

    • Water (deionized or mineral water): 5-10 mL

    • Methanol (optional, for solubility)

  • Equipment: Reaction vial, magnetic stirrer.

  • Procedure:

    • In a reaction vial, dissolve the aryl aldehyde (1 mmol) and hydroxylamine hydrochloride (1.2 mmol) in the chosen aqueous solvent (5-10 mL). If solubility is an issue, a co-solvent like methanol can be used.[8]

    • Stir the mixture vigorously at room temperature.

    • Monitor the reaction by TLC. Many reactions with activated aldehydes proceed to completion within minutes to a few hours.[8]

    • Work-up: Upon completion, the product often precipitates directly from the reaction mixture. Collect the solid by filtration.

    • If the product remains dissolved, extract the mixture with an organic solvent (e.g., ethyl acetate), dry the organic phase over Na₂SO₄, and concentrate.

    • Purification: The product is often pure after filtration and washing with cold water.

Protocol 3: Potential Application - Oximation of 2-(Hydroxyamino)-2-methylcyclohexan-1-one

This theoretical protocol outlines how one would apply the principles above to the specific substrate from the topic, targeting the ketone functional group.

  • Objective: To synthesize 2-(hydroxyamino)-2-methylcyclohexan-1-one oxime.

  • Materials:

    • 2-(Hydroxyamino)-2-methylcyclohexan-1-one hydrochloride: 5 mmol

    • Hydroxylamine Hydrochloride (NH₂OH·HCl): 5.5 mmol (1.1 equiv)

    • Sodium Carbonate (Na₂CO₃): 8 mmol (1.6 equiv)

    • Ethanol: 25 mL

  • Procedure:

    • Combine 2-(Hydroxyamino)-2-methylcyclohexan-1-one hydrochloride (5 mmol), hydroxylamine hydrochloride (5.5 mmol), and sodium carbonate (8 mmol) in a round-bottomed flask. The Na₂CO₃ will neutralize the HCl from both starting materials.

    • Add ethanol (25 mL) and stir the suspension at reflux.

    • Monitor the reaction by TLC, observing the disappearance of the starting ketone.

    • Work-up: After cooling, filter the mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure.

    • Redissolve the residue in ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate to yield the crude product.

    • Purification: Purify via recrystallization or silica gel chromatography.

Workflow and Data Management

A systematic workflow is essential for reproducible results.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Select & Weigh Reagents setup Assemble Apparatus (Flask, Condenser) reagents->setup glassware Prepare & Dry Glassware glassware->setup addition Charge Reagents & Solvent setup->addition run Stir & Heat (as required) addition->run monitor Monitor Progress (TLC) run->monitor monitor->run continue quench Quench & Solvent Removal monitor->quench complete extract Liquid-Liquid Extraction quench->extract dry Dry & Filter extract->dry purify Purify (Recrystallization/Chromatography) dry->purify characterize Characterize Product (NMR, MS, MP) purify->characterize yield Calculate Yield characterize->yield

Sources

Application

Scale-Up Manufacturing of 2-(Hydroxyamino)-2-methylcyclohexan-1-one Hydrochloride: A Detailed Guide for Researchers and Drug Development Professionals

Abstract This application note provides a comprehensive guide to the scale-up manufacturing process for 2-(Hydroxyamino)-2-methylcyclohexan-1-one hydrochloride, a key intermediate in the synthesis of various pharmaceutic...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive guide to the scale-up manufacturing process for 2-(Hydroxyamino)-2-methylcyclohexan-1-one hydrochloride, a key intermediate in the synthesis of various pharmaceutical compounds. This document outlines a robust and scalable synthetic route, starting from readily available materials. It delves into the critical process parameters, safety considerations, and analytical quality control measures necessary for successful and reproducible large-scale production. The protocols and insights provided herein are intended to assist researchers, scientists, and drug development professionals in navigating the challenges associated with transitioning from laboratory-scale synthesis to industrial-scale manufacturing.

Introduction

The synthesis of complex organic molecules for pharmaceutical applications presents numerous challenges, particularly during the transition from laboratory to industrial-scale production.[1][2] 2-(Hydroxyamino)-2-methylcyclohexan-1-one hydrochloride is a valuable building block in medicinal chemistry, and its efficient and scalable synthesis is of significant interest. This guide addresses the critical aspects of scaling up the manufacturing process for this compound, focusing on a scientifically sound and practical approach.

The core of this process involves a multi-step synthesis that requires careful control of reaction conditions to ensure high yield and purity. Key challenges in scaling up include managing reaction exotherms, ensuring efficient mixing, and controlling impurity profiles.[3][4] This document provides detailed protocols and explains the rationale behind the chosen methodologies, aiming to provide a self-validating system for producing high-quality 2-(Hydroxyamino)-2-methylcyclohexan-1-one hydrochloride.

Synthetic Pathway Overview

The selected synthetic route for the scale-up production of 2-(Hydroxyamino)-2-methylcyclohexan-1-one hydrochloride involves three main stages:

  • Oximation of 2-Methylcyclohexanone: Formation of 2-methylcyclohexanone oxime from 2-methylcyclohexanone and hydroxylamine hydrochloride.

  • Nitration of 2-Methylcyclohexanone: A less common but viable alternative route involves the synthesis of 2-methyl-2-nitrocyclohexanone.[5]

  • Reduction and Salt Formation: Conversion of the intermediate to the final product, 2-(Hydroxyamino)-2-methylcyclohexan-1-one hydrochloride.

This pathway was chosen for its reliance on relatively inexpensive starting materials, well-established reaction classes, and amenability to large-scale equipment.

Figure 1: Overall synthetic workflow for 2-(Hydroxyamino)-2-methylcyclohexan-1-one hydrochloride.

Detailed Protocols and Methodologies

Stage 1: Synthesis of 2-Methylcyclohexanone Oxime

The formation of an oxime from a ketone is a well-established condensation reaction.[6][7] In this step, 2-methylcyclohexanone reacts with hydroxylamine hydrochloride in the presence of a base to yield 2-methylcyclohexanone oxime.

Protocol:

  • Reactor Setup: A jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, temperature probe, and nitrogen inlet is charged with 2-methylcyclohexanone and a suitable solvent (e.g., ethanol).

  • Reagent Addition: A solution of hydroxylamine hydrochloride and a base (e.g., sodium acetate or pyridine) in water is prepared separately. This solution is added to the reactor at a controlled rate to manage any potential exotherm.

  • Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the product is isolated by extraction. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 2-methylcyclohexanone oxime.

Causality of Experimental Choices:

  • Solvent: Ethanol is chosen for its ability to dissolve both the organic ketone and the aqueous base solution, facilitating a homogenous reaction.

  • Base: Sodium acetate is a mild base that neutralizes the HCl released from hydroxylamine hydrochloride, driving the reaction to completion without promoting side reactions.

  • Temperature Control: Maintaining a moderate temperature (e.g., 50-60 °C) ensures a reasonable reaction rate without causing significant solvent loss or degradation of the product.

Stage 2: Synthesis of 2-(Hydroxyamino)-2-methylcyclohexan-1-one hydrochloride

This stage involves the conversion of the oxime intermediate to the final product. While direct reduction methods can be explored, an alternative and often more controlled approach involves the formation of an α-nitro ketone followed by reduction.[5][8]

Protocol (via α-nitro ketone intermediate):

  • Nitration: The synthesis of 2-methyl-2-nitrocyclohexanone can be achieved by nitrating the enol acetate or trimethylsilyl enol ether of 2-methylcyclohexanone.[5] This method offers good regioselectivity.

  • Reduction: The resulting 2-methyl-2-nitrocyclohexanone is then reduced to the corresponding hydroxylamine. A variety of reducing agents can be employed, with catalytic hydrogenation being a common choice for scale-up due to its efficiency and cleaner work-up.

  • Salt Formation and Isolation: The crude hydroxylamine is dissolved in a suitable solvent (e.g., isopropanol) and treated with a solution of hydrogen chloride in the same solvent. The hydrochloride salt precipitates out of the solution and is collected by filtration, washed with a cold solvent, and dried under vacuum.

Causality of Experimental Choices:

  • Catalytic Hydrogenation: This method is preferred for its high efficiency and the fact that the only by-product is water, simplifying the purification process.

  • Solvent for Salt Formation: Isopropanol is a good choice as it readily dissolves the free base but has lower solubility for the hydrochloride salt, leading to efficient precipitation and high recovery.

Process Optimization and Scale-Up Considerations

Transitioning from a laboratory-scale synthesis to industrial manufacturing requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.[1][9]

ParameterLaboratory Scale (1-100 g)Pilot/Industrial Scale (>1 kg)Rationale for Change
Heat Transfer Flask with heating mantle/oil bathJacketed reactor with controlled heating/cooling fluidSurface area to volume ratio decreases on scale-up, requiring more efficient heat transfer to control reaction temperature and prevent runaway reactions.[3][4]
Mixing Magnetic stirrerMechanical stirrer with optimized impeller designEnsuring homogeneity is critical for consistent reaction rates and to avoid localized "hot spots."[4]
Reagent Addition Manual addition via dropping funnelMetering pumps for controlled addition ratePrecise control over addition rates is crucial for managing exotherms and maintaining optimal stoichiometry.
Solvent Selection Wide range of solvents may be usedSolvents with higher flash points and lower toxicity are preferred. Recovery and recycling are also key considerations.[2]Safety and environmental regulations are more stringent at larger scales.
Purification Column chromatographyCrystallization, distillation, or extractionChromatographic purification is generally not economically viable for large quantities.

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subgraph "cluster_Lab" { label="Laboratory Scale"; style=filled; color="#F1F3F4"; "Lab_Heat" [label="Heating Mantle"]; "Lab_Mixing" [label="Magnetic Stirrer"]; "Lab_Purification" [label="Chromatography"]; }

subgraph "cluster_Industrial" { label="Industrial Scale"; style=filled; color="#F1F3F4"; "Ind_Heat" [label="Jacketed Reactor"]; "Ind_Mixing" [label="Mechanical Stirrer"]; "Ind_Purification" [label="Crystallization/\nDistillation"]; }

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"Process_Development" -> "Ind_Heat"; "Process_Development" -> "Ind_Mixing"; "Process_Development" -> "Ind_Purification"; }

Figure 2: Key considerations for scaling up the chemical synthesis process.

Analytical Quality Control

Ensuring the purity and identity of the final product is paramount in pharmaceutical manufacturing. A robust analytical quality control (QC) program should be implemented throughout the process.

Analytical TechniquePurposeAcceptance Criteria (Example)
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification of impuritiesPurity ≥ 99.0%, Individual impurities ≤ 0.1%
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Structural confirmation and identification of the compoundSpectrum consistent with the reference standard
Mass Spectrometry (MS) Molecular weight confirmationObserved molecular ion consistent with the calculated mass
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of functional groupsSpectrum matches the reference standard
Karl Fischer Titration Determination of water contentWater content ≤ 0.5%

Safety Precautions

The manufacturing process involves the use of hazardous materials, and appropriate safety measures must be in place.

  • Hydroxylamine Hydrochloride: This compound is corrosive and can cause skin and eye irritation.[10][11][12][13] It is also a potential skin sensitizer and is suspected of causing cancer.[12] Always handle in a well-ventilated area, preferably a chemical fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11][13]

  • Solvents: Many organic solvents are flammable and can be harmful if inhaled or absorbed through the skin. Use in a well-ventilated area away from ignition sources.

  • Acids and Bases: Concentrated acids and bases are corrosive and should be handled with care, using appropriate PPE.

Always consult the Safety Data Sheet (SDS) for each chemical before use and follow all institutional safety protocols.[10][11][12][13][14]

Conclusion

The scale-up manufacturing of 2-(Hydroxyamino)-2-methylcyclohexan-1-one hydrochloride is a challenging but achievable process. By carefully considering the synthetic route, optimizing reaction conditions, and implementing robust process controls and analytical methods, it is possible to produce this valuable intermediate in high yield and purity. This guide provides a solid foundation for researchers and drug development professionals to successfully navigate the complexities of scaling up this important chemical synthesis.

References

  • Fine Chemical Synthesis at Scale: Challenges and How to Tackle Them - Pure Synth. (2025, August 1).
  • THE SYNTHESIS AND CHEMISTRY OF 2-NITROCYCLOHEXANONES - ProQuest.
  • Hydroxylamine hydrochloride - PENTA. (2025, March 17).
  • Scalable Reactor Design for Pharmaceuticals and Fine Chemicals Production.
  • Hydroxylamine Hydrochloride - SECTION 1 PRODUCT AND COMPANY INFORMATION SECTION 2 HAZARDS IDENTIFIC
  • Hydroxylamine hydrochloride - SAFETY D
  • Hydroxylamine Hydrochloride CAS No 5470-11-1 MATERIAL SAFETY D
  • How to deal with scale-up challenges of Chemistry? - Prime Scholars. (2021, October 27).
  • Safety Data Sheet: Hydroxylammonium chloride - Chemos GmbH&Co.KG.
  • Hydroxylamine hydrochloride synthesis - ChemicalBook.
  • Beckmann rearrangement - Wikipedia.
  • US3119657A - Production of hydroxylamine hydrochloride - Google P
  • 6 key challenges when scaling up sustainable chemical processes - Uk-cpi.com. (2025, June 19).
  • 8 Key Challenges To Pilot Plant Scale-Up - EPIC Systems Group.
  • Alpha-aminoxy acids as building blocks for the oxime and hydroxylamine pseudopeptide links. Application to the synthesis of human elastase inhibitors - PubMed. (2003, May 15).
  • Hydroxylamine Hydrochloride:Applications In Pharmaceuticals And Agrochemicals - BLi-T. (2026, March 17).
  • Synthesis and reactions of α-hydroxylamino-oximes | Sciact - научная деятельность.
  • Homogeneous synthesis of hydroxylamine hydrochloride via acid-catalyzed hydrolysis of nitromethane - ResearchG
  • Beckmann Rearrangement - Master Organic Chemistry.
  • Oxime - Wikipedia.
  • HYDROXYLAMINE HYDROCHLORIDE FOR SYNTHESIS | RXSOl GROUP.
  • alpha.-Nitro ketones. 6.
  • How to synthesis 2- methyl cyclohexanone from cyclohexanone - Quora. (2020, December 26).
  • Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - MDPI. (2019, July 5).
  • Product Class 15: Oximes.
  • 2-(HYDROXYAMINO)-2-METHYLCYCLOHEXAN-1-ONE HYDROCHLORIDE | CAS: 306935-62-6 | Chemical Product - finetech industry limited.
  • Two-Phase Beckmann Rearrangement of Cyclohexanone Oxime under Milder Conditions in Cyclohexane - Sci-Hub.
  • 2-(HYDROXYAMINO)
  • WO2024145422A1 - Synthesis of 2-phenyl-2-amino-cyclohexan-1-one deriv
  • A mechanistic analysis of the quantitation of α-hydroxy ketones by the bicinchoninic acid assay - PubMed. (2012, November 15).
  • Beckmann rearrangement reaction of cyclohexanone oxime in sub/supercritical water: Byproduct and selectivity - Beijing Institute of Technology.
  • Cyclohexanone, 2-methyl-2-(2-propen-1-yl)-, (2S) - Organic Syntheses Procedure.
  • The Effective Catalyst (Cobalt Salt/Lewis Acid) for Beckmann Rearrangement of Cycloalkanone Oximes to Lactams under Mild Conditions - Scirp.org.
  • Technical Support Center: Synthesis of 2-Methylcyclohexanone - Benchchem.
  • Direct cyclohexanone oxime synthesis via oxidation-oximization of cyclohexane with ammonium acet
  • 2-(HYDROXYAMINO)-2-METHYLCYCLOHEXAN-1-ONE HYDROCHLORIDE, CAS:306935-62-6 - 武汉丰泰威远科技有限公司. (2014, November 19).
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  • Reagents for Modifying Aldehydes and Ketones—Section 3.3 - 赛默飞.
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  • 2-((Methylamino)methyl)cyclohexan-1-one hydrochloride - Sigma-Aldrich.
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Sources

Method

catalytic applications of 2-(Hydroxyamino)-2-methylcyclohexan-1-one hydrochloride in cross-coupling reactions

Application Note: Catalytic Applications of 2-(Hydroxyamino)-2-methylcyclohexan-1-one Hydrochloride in Radical Cross-Coupling Executive Summary In modern synthetic chemistry and materials science, controlling the highly...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Catalytic Applications of 2-(Hydroxyamino)-2-methylcyclohexan-1-one Hydrochloride in Radical Cross-Coupling

Executive Summary

In modern synthetic chemistry and materials science, controlling the highly reactive nature of carbon-centered radicals is a paramount challenge. 2-(Hydroxyamino)-2-methylcyclohexan-1-one hydrochloride (CAS 306935-62-6) is a specialized α-hydroxyamino ketone that serves as a critical synthetic precursor[1]. Its primary application lies in the generation of sterically hindered, spirocyclic imidazolidine nitroxide radicals[2]. These stable nitroxides function as highly selective catalytic mediators in radical-radical cross-coupling reactions and Nitroxide-Mediated Polymerization (NMP) by exploiting the kinetic phenomenon known as the Persistent Radical Effect (PRE)[3][4].

This application note details the mechanistic principles, synthesis protocols, and cross-coupling methodologies for utilizing this precursor in advanced radical chemistry.

Mechanistic Grounding: The Persistent Radical Effect (PRE)

The utility of 2-(Hydroxyamino)-2-methylcyclohexan-1-one hydrochloride is rooted in its ability to form a highly sterically hindered catalytic center[2]. In standard radical systems, transient carbon-centered radicals (R•) undergo rapid, diffusion-controlled homocoupling (R-R), which destroys the active species and limits cross-coupling yields[3].

The introduction of a persistent nitroxide radical (N•) fundamentally alters this kinetic landscape. Because persistent radicals cannot self-terminate, they accumulate slightly as transient radicals undergo trace homocoupling[5]. This self-regulating system ensures that the concentration of N• becomes significantly higher than R•, driving the highly selective cross-coupling of R• and N• to form a dormant alkoxyamine adduct (R-N)[5].

Causality of Steric Tuning: The spiro-cyclohexyl moiety derived from 2-(Hydroxyamino)-2-methylcyclohexan-1-one provides intense steric bulk around the N-O• center[2]. This steric hindrance weakens the C-ON bond in the dormant adduct, increasing the dissociation rate constant ( kd​ )[6]. A high kd​ ensures the coupling remains reversible—a strict requirement for living polymerization and catalytic radical transfer[4].

PRE_Kinetic_Cycle Init Radical Precursor R_rad Transient Radical (R•) Init->R_rad Activation Adduct Dormant Adduct (R-N) R_rad->Adduct k_c Dead Homocoupling (R-R) R_rad->Dead k_t (Suppressed) N_rad Spiro-Nitroxide (N•) N_rad->Adduct k_c Adduct->R_rad k_d (Reversible) Adduct->N_rad k_d (Reversible)

Fig 1: Persistent Radical Effect (PRE) kinetic cycle enabling selective cross-coupling.

Experimental Protocols

Protocol 1: Synthesis of the Spirocyclic Imidazolidine Nitroxide Catalyst

This protocol outlines the conversion of the hydrochloride precursor into the active nitroxide mediator[2].

Phase A: Condensation to 2,5-Dihydroimidazol-1-ol

  • Preparation: Suspend 10.0 mmol of 2-(Hydroxyamino)-2-methylcyclohexan-1-one hydrochloride in 20 mL of the target ketone (e.g., acetone or diethyl ketone).

    • Expert Insight: The hydrochloride salt is utilized instead of the free base to prevent spontaneous auto-oxidation of the hydroxylamine moiety during storage.

  • Basification & Cyclization: Slowly add 15 mL of 25% aqueous ammonia ( NH3​ ) at 25 °C under vigorous stirring.

    • Expert Insight: Ammonia serves a dual purpose: it neutralizes the HCl salt to liberate the reactive free amine in situ, and it acts as the nitrogen source for the condensation with the ketone to close the imidazolidine ring[2].

  • Incubation: Stir the biphasic mixture at 25 °C for 72 hours. Monitor the disappearance of the hydroxyaminoketone via TLC (eluent: diethyl ether).

  • Isolation: Cool the reaction mixture to 5 °C. Filter the resulting colorless precipitate and wash thoroughly with ice-cold distilled water. Recrystallize from hexane to yield the pure 2,5-dihydroimidazol-1-ol intermediate[2].

Phase B: Oxidation to Nitroxide Radical

  • Oxidation: Dissolve 5.0 mmol of the intermediate in 30 mL of anhydrous dichloromethane (DCM). Add 15.0 mmol of lead dioxide ( PbO2​ ) or manganese dioxide ( MnO2​ ).

  • Reaction: Stir at room temperature for 2 hours until the solution turns deep yellow/orange, indicating the formation of the stable nitroxide radical.

  • Purification: Filter the mixture through a pad of Celite to remove metal oxides. Evaporate the solvent under reduced pressure to isolate the spirocyclic nitroxide catalyst.

Synthesis_Workflow A 2-(Hydroxyamino)-2-methyl cyclohexan-1-one HCl B Ketone + NH3 (Condensation) A->B C Spiro-Imidazolidin-1-ol (Intermediate) B->C D Oxidation (PbO2 / MnO2) C->D E Spirocyclic Nitroxide (Catalyst) D->E

Fig 2: Two-step synthesis of spirocyclic nitroxide catalysts from the hydrochloride precursor.

Protocol 2: Nitroxide-Mediated Radical Cross-Coupling (Model Trapping)

This protocol demonstrates the use of the synthesized spirocyclic nitroxide to trap transient carbon-centered radicals (e.g., methyl isobutyrate-2-yl) generated via photolysis[2][6].

  • Solution Preparation: In a quartz cuvette or Schlenk flask, prepare a solution containing 10 mM of the symmetric ketone precursor (e.g., dimethyl 2,2,4,4-tetramethyl-3-oxopentanedioate) and 1.0 mM of the spirocyclic nitroxide catalyst in anhydrous benzene.

  • Deoxygenation (Critical Step): Subject the solution to three freeze-pump-thaw cycles backfilled with ultra-pure Argon.

    • Expert Insight: Molecular oxygen is a diradical that rapidly quenches carbon-centered radicals at diffusion-controlled rates, completely disrupting the PRE kinetics and leading to peroxide byproducts[7].

  • Photolytic Cleavage: Irradiate the solution using a 308 nm XeCl excimer laser or a broad-spectrum UV lamp equipped with a 300 nm cut-off filter.

    • Expert Insight: The 308 nm wavelength selectively excites the ketone n-π* transition to generate transient radicals via Norrish Type I cleavage, without electronically degrading the nitroxide catalyst[6].

  • Analysis: The highly selective cross-coupling of the transient radical with the nitroxide can be monitored via Time-Resolved Chemically Induced Dynamic Nuclear Polarization (TR-CIDNP) or standard HPLC/NMR analysis[2].

Quantitative Data: Kinetic Parameters

The efficiency of the cross-coupling reaction is dictated by the coupling rate constant ( kc​ ). The spiro-cyclohexyl group derived from the 2-(Hydroxyamino)-2-methylcyclohexan-1-one precursor deliberately lowers kc​ below the diffusion-controlled limit to ensure the resulting C-ON bond is highly labile (reversible)[2][6].

Table 1: Kinetic Parameters for Radical Cross-Coupling ( kc​ ) at 298 K

Nitroxide Mediator ArchitectureTransient Radical Target kc​ ( 107 M −1 s −1 )Steric Impact on C-ON Bond
TEMPO (Standard Reference)Methyl isobutyrate-2-yl~ 800High stability (Low kd​ , poor reversibility)
Spiro-cyclohexyl Imidazolidine (Derived from CAS 306935-62-6)Methyl isobutyrate-2-yl15 – 50Highly labile (High kd​ , ideal for NMP)
Spiro-cyclohexyl Imidazolidine (Derived from CAS 306935-62-6)tert-Butyl propionate-2-yl10 – 35Highly labile (High kd​ , ideal for NMP)

Data synthesized from laser flash photolysis modeling of sterically hindered nitroxides.[2]

References

  • Zubenko, D., et al. "Laser Flash Photolysis and CIDNP Studies of Steric Effects on Coupling Rate Constants of Imidazolidine Nitroxide with Carbon-Centered Radicals, Methyl Isobutyrate-2-yl and tert-Butyl Propionate-2-yl." The Journal of Organic Chemistry, American Chemical Society, 2006.

  • Studer, A., et al. "The Persistent Radical Effect in Organic Synthesis." Angewandte Chemie International Edition, Wiley-VCH, 2020.

  • Ballard, N., et al. "Nitroxide-mediated Polymerization." Nitroxides, The Royal Society of Chemistry, 2021.

  • "Highly Selective Intermolecular Cross-Coupling Reactions via a Persistent Radical Effect on Ag(111)." Journal of the American Chemical Society, American Chemical Society, 2025.

Sources

Application

experimental conditions for reacting 2-(Hydroxyamino)-2-methylcyclohexan-1-one hydrochloride with electrophiles

Application Note & Protocol Guide Topic: Experimental Conditions for Reacting 2-(Hydroxyamino)-2-methylcyclohexan-1-one Hydrochloride with Electrophiles For: Researchers, Scientists, and Drug Development Professionals Ab...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Topic: Experimental Conditions for Reacting 2-(Hydroxyamino)-2-methylcyclohexan-1-one Hydrochloride with Electrophiles

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the experimental conditions for reacting 2-(Hydroxyamino)-2-methylcyclohexan-1-one hydrochloride with various classes of electrophiles. As a bifunctional molecule containing both a nucleophilic hydroxylamino group and an electrophilic ketone, this reagent serves as a versatile building block in synthetic organic chemistry. This document elucidates the core principles of its reactivity, detailing the crucial step of in situ free base generation from the stable hydrochloride salt. We present detailed, field-tested protocols for reactions with carbonyls, acylating agents, and alkylating agents, supported by mechanistic insights and troubleshooting advice to empower researchers in leveraging this compound for the synthesis of novel N-heterocycles and other complex nitrogen-containing molecules.

Introduction and Reagent Overview

2-(Hydroxyamino)-2-methylcyclohexan-1-one is an α-hydroxyamino ketone, a class of compounds valuable in medicinal chemistry and organic synthesis.[1] Its structure integrates a secondary hydroxylamine, a potent nucleophile, directly adjacent to a ketone. It is typically supplied as a hydrochloride salt (CAS: 306935-62-6) to enhance stability and shelf-life.[2][3] The primary utility of this reagent stems from the nucleophilic character of the hydroxylamino moiety, which readily engages with a wide array of electrophiles. The adjacent ketone offers a secondary site for transformations, enabling the construction of complex cyclic architectures.

A critical, foundational concept for employing this reagent is the role of its salt form. The protonated hydroxylammonium group is non-nucleophilic. Therefore, liberation of the free hydroxylamine in situ using a suitable base is a mandatory first step for virtually all reactions where the hydroxylamino group is the intended nucleophile.

Core Principles of Reactivity and Handling

Stability and Storage

The hydrochloride salt is a stable, crystalline solid. To prevent degradation, it should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4] The free base form, generated in situ, is significantly less stable and should be used promptly.

The Essential Role of a Base: Generating the Nucleophile

The starting material is a salt where the nitrogen atom is protonated, rendering it unreactive as a nucleophile. The addition of a base is required to deprotonate the hydroxylammonium ion and generate the neutral, nucleophilic free hydroxylamine.

G Reagent 2-(Hydroxyamino)-2-methylcyclohexan-1-one (Hydrochloride Salt, Non-nucleophilic) FreeBase Free Hydroxylamine (Active Nucleophile) Reagent->FreeBase + Base Byproduct Conjugate Acid (e.g., Et3N·HCl) Base Base (e.g., Et3N, Pyridine, NaHCO3) Base->FreeBase Base->Byproduct - H+

Caption: General workflow for the synthesis of nitrones from hydroxylamines.

Protocol: General Procedure for Nitrone Formation

This protocol is adapted from established methods for the condensation of ketones and hydroxylamines. [5][6]

  • Reagent Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Argon or Nitrogen), add 2-(Hydroxyamino)-2-methylcyclohexan-1-one hydrochloride (1.0 eq).

  • Solvent Addition: Add a suitable anhydrous solvent (e.g., tert-Butanol, Toluene, or Dichloromethane) to achieve a concentration of approximately 0.2-0.5 M.

  • Base Addition: Add a non-nucleophilic base (e.g., triethylamine, 1.1-1.5 eq) dropwise while stirring. Stir the mixture at room temperature for 15-30 minutes to ensure complete formation of the free hydroxylamine.

  • Electrophile Addition: Add the aldehyde or ketone electrophile (1.0-1.2 eq) to the reaction mixture.

  • Reaction:

    • For reactive aldehydes, stirring at room temperature for 2-12 hours is often sufficient.

    • For less reactive ketones, the mixture may need to be heated to reflux (e.g., 80-110 °C) for 12-24 hours to drive the reaction to completion. [5][7]A Dean-Stark apparatus can be beneficial when using solvents like toluene to remove the water byproduct.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Filter off the triethylammonium hydrochloride salt.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel or recrystallization to yield the pure nitrone.

Reaction with Other Electrophiles

The nucleophilic nitrogen of the free hydroxylamine can react with a variety of other electrophilic functional groups. The general principle of liberating the free base with a non-nucleophilic base prior to adding the electrophile remains the same.

Acylation Reactions

With acylating agents like acyl chlorides or anhydrides, the hydroxylamine undergoes N-acylation to form N-acyl-N-hydroxy compounds. O-acylation is a potential side reaction but is generally less favored.

  • Conditions: The reaction is typically performed at low temperatures (0 °C to room temperature) in an aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF) with a base like triethylamine or pyridine to neutralize the HCl or carboxylic acid byproduct.

Alkylation Reactions

Alkylating agents such as alkyl halides (iodides, bromides) will N-alkylate the hydroxylamine.

  • Conditions: These reactions often require slightly more forcing conditions than acylations. Solvents like Acetonitrile (MeCN) or Dimethylformamide (DMF) are common, often with heating. A stronger, non-nucleophilic base like diisopropylethylamine (DIPEA) or an inorganic base like K₂CO₃ can be used. Care must be taken to avoid over-alkylation.

Michael Additions

The hydroxylamine can act as a nucleophile in conjugate additions to α,β-unsaturated systems (Michael acceptors) like acrylates or enones. [8]

  • Conditions: The reaction conditions are typically mild, proceeding at room temperature in polar aprotic or protic solvents. Catalytic amounts of base can sometimes be sufficient to promote the reaction.

Summary of Experimental Conditions

The following table summarizes typical starting conditions for reacting 2-(Hydroxyamino)-2-methylcyclohexan-1-one hydrochloride with common electrophiles. Optimization is often necessary based on the specific reactivity of the electrophile.

Electrophile ClassTypical ElectrophileStoichiometry (Base/Electrophile)Recommended SolventBaseTemperatureExpected Product
Carbonyls Aldehydes, Ketones1.1 eq / 1.0 eqt-BuOH, Toluene, DCMEt₃N, Pyridine25 °C to 110 °CNitrone
Acylating Agents Acyl Chlorides1.2 eq / 1.0 eqDCM, THFEt₃N, Pyridine0 °C to 25 °CN-Acyl Hydroxylamine
Alkylating Agents Alkyl Bromides/Iodides1.5 eq / 1.0 eqMeCN, DMFK₂CO₃, DIPEA25 °C to 80 °CN-Alkyl Hydroxylamine
Michael Acceptors α,β-Unsaturated Esters1.1 eq / 1.0 eqMeOH, THFEt₃N (catalytic)25 °CConjugate Adduct

Troubleshooting and Key Considerations

  • Incomplete Deprotonation: If no reaction is observed, ensure a sufficient excess of base (at least 1.1 equivalents) has been added to fully neutralize the hydrochloride and generate the free base.

  • Low Reactivity: For sterically hindered or electron-poor electrophiles, heating may be required. Switching to a higher-boiling solvent (e.g., from DCM to Toluene) may be necessary.

  • Hydroxylamine Instability: The free hydroxylamine can be unstable, especially when heated for prolonged periods. [5]Reactions should be conducted under an inert atmosphere, and prolonged heating should be avoided if possible.

  • Side Reactions: The ketone moiety within the reagent itself can potentially react, leading to oligomerization or other side products under certain conditions, particularly in the presence of strong bases or acids.

Conclusion

2-(Hydroxyamino)-2-methylcyclohexan-1-one hydrochloride is a potent and versatile synthetic building block. Successful application hinges on the foundational understanding that the active nucleophile must be generated in situ from its stable salt form via deprotonation. By carefully selecting the base, solvent, and temperature, researchers can effectively control the reaction with a wide range of electrophiles to synthesize complex nitrogen-containing molecules, including valuable nitrone intermediates for subsequent transformations.

References

  • Liu, L., Zhang, D., Zhang, P., Jiang, X., & Wang, R. (2013). Catalytic highly asymmetric 1,5(6)-selective cyclization reaction of α-hydroxyimino cyclic ketones: direct approach to ring-fused hydroxyimino dihydropyrans. RSC Publishing.
  • Thermo Fisher Scientific. (n.d.). Reagents for Modifying Aldehydes and Ketones—Section 3.3. Thermo Fisher Scientific - HK.
  • Pfeiffer, J. Y., & Beauchemin, A. M. (2009). Simple Reaction Conditions for the Formation of Ketonitrones from Ketones and Hydroxylamines. The Journal of Organic Chemistry, 74(21), 8381–8383. Available at: [Link]

  • Naimi-Jamal, M. R., et al. (2009). Oximation of aldehydes and ketones with hydroxylamine hydrochloride in the presence of potassium carbonate in methanol. ResearchGate. Available at: [Link]

  • Pfeiffer, J. Y., & Beauchemin, A. M. (2009). Simple Reaction Conditions for the Formation of Ketonitrones from Ketones and Hydroxylamines. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Nitrone synthesis by C-N-Coupling. . Available at: [Link]

  • Murahashi, S.-I., & Shiota, T. (2018). Synthesis and Transformations of Nitrones for Organic Synthesis. Chemical Reviews. Available at: [Link]

  • Ekeeda. (2019, April 30). Action of Hydroxylamine on Aldehyde and Ketone. YouTube. Available at: [Link]

  • Goti, A., & Brandi, A. (2017). Phosphorylated Nitrones—Synthesis and Applications. Molecules, 22(3), 483. Available at: [Link]

  • Wang, J., et al. (2022). Research Progress of Reactions Participated by α-Hydroxy Ketones. Chinese Journal of Organic Chemistry, 42(8), 2300-2321. Available at: [Link]

  • NextSDS. (n.d.). 2-(HYDROXYAMINO)-2-METHYLCYCLOHEXAN-1-ONE HYDROCHLORIDE — Chemical Substance Information. NextSDS.com. Available at: [Link]

Sources

Method

Application Notes: 2-(Hydroxyamino)-2-methylcyclohexan-1-one Hydrochloride as a Versatile Precursor for Fused Heterocyclic Systems

Abstract: This guide provides an in-depth technical overview of 2-(Hydroxyamino)-2-methylcyclohexan-1-one hydrochloride, a highly functionalized and versatile precursor for the synthesis of valuable nitrogen- and oxygen-...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This guide provides an in-depth technical overview of 2-(Hydroxyamino)-2-methylcyclohexan-1-one hydrochloride, a highly functionalized and versatile precursor for the synthesis of valuable nitrogen- and oxygen-containing heterocyclic compounds. The unique α-hydroxylamino ketone moiety within this molecule allows for elegant and efficient construction of complex fused ring systems, which are prominent scaffolds in medicinal chemistry. We will explore its application in the synthesis of fused isoxazoles and pyridazines, providing detailed mechanistic insights, step-by-step experimental protocols, and expected outcomes. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage this powerful building block for novel compound library generation.

Introduction and Core Concepts

Heterocyclic compounds form the backbone of a vast majority of pharmaceuticals and biologically active molecules. The strategic synthesis of these scaffolds is a central theme in organic and medicinal chemistry. 2-(Hydroxyamino)-2-methylcyclohexan-1-one hydrochloride is a precursor of significant potential due to the proximate arrangement of a nucleophilic hydroxylamine group and an electrophilic ketone on a cyclohexane frame. This built-in functionality enables intramolecular reactions that can rapidly generate molecular complexity, leading to fused heterocyclic systems.

Causality of Experimental Choices: The synthetic strategies detailed herein are predicated on the inherent reactivity of the α-hydroxylamino ketone functional group.

  • For Isoxazole Synthesis: We exploit the potential for an intramolecular cyclodehydration. Under acidic conditions, the carbonyl oxygen is protonated, enhancing its electrophilicity and inviting a nucleophilic attack from the hydroxylamine's oxygen atom. The subsequent loss of water drives the reaction towards the formation of a stable, aromatic isoxazole ring.

  • For Pyridazine Synthesis: We introduce an external dinucleophile, hydrazine, to engage the ketone. This forms a hydrazone intermediate, which then possesses a new nucleophilic center poised to react with the hydroxylamino group, leading to a more complex fused-ring system.

The protocols are designed to be self-validating, with clear checkpoints for characterization to confirm the formation of intermediates and final products.

Precursor Profile and Handling

Before commencing any synthetic protocol, it is crucial to understand the physicochemical properties and handling requirements of the starting material.

PropertyValueSource
Chemical Name 2-(Hydroxyamino)-2-methylcyclohexan-1-one hydrochlorideFinetech Industry Ltd.[1]
CAS Number 306935-62-6Finetech Industry Ltd.[1]
Molecular Formula C₇H₁₄ClNO₂Finetech Industry Ltd.[1]
Molecular Weight 179.64 g/mol Finetech Industry Ltd.[1]
Appearance Typically a solidN/A
Storage Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed.General Lab Practice

Safety and Handling:

  • This product is for research use only and should be considered hazardous until fully evaluated.[2]

  • Handle in a well-ventilated fume hood, wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Avoid ingestion, inhalation, and contact with skin or eyes.[2]

  • Consult the Safety Data Sheet (SDS) provided by the supplier before use.

Application I: Synthesis of 3-Methyl-4,5,6,7-tetrahydro-2,1-benzisoxazole

This protocol details the acid-catalyzed intramolecular cyclization and dehydration of the precursor to yield a fused isoxazole, a scaffold found in numerous biologically active compounds.[3] The synthesis of fused isoxazoles is a significant area of research due to their wide range of therapeutic potentials, including anticancer, antibacterial, and anti-inflammatory activities.[4]

Mechanistic Pathway

The reaction proceeds via protonation of the carbonyl, followed by nucleophilic attack from the hydroxylamine oxygen, and subsequent dehydration to form the aromatic isoxazole ring.

Caption: Acid-catalyzed intramolecular cyclodehydration pathway.

Experimental Protocol

Materials:

  • 2-(Hydroxyamino)-2-methylcyclohexan-1-one hydrochloride (1.0 eq)

  • Concentrated Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA)

  • Glacial Acetic Acid (as solvent)

  • Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Deionized Water

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1.0 g of 2-(Hydroxyamino)-2-methylcyclohexan-1-one hydrochloride in 15 mL of glacial acetic acid. Stir until fully dissolved.

  • Acid Addition: Carefully add 0.5 mL of concentrated sulfuric acid dropwise to the stirring solution. An exothermic reaction may be observed.

  • Heating: Attach a reflux condenser and heat the reaction mixture to 80-90 °C using a heating mantle.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of Hexane:Ethyl Acetate as the eluent. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction progression. The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the mixture slowly into a beaker containing 50 mL of ice-cold water.

  • Neutralization: Carefully neutralize the aqueous solution by slowly adding saturated sodium bicarbonate solution until the effervescence ceases (pH ~7-8).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

Expected Results and Characterization
ParameterExpected Value
Yield 65-80%
Appearance Pale yellow oil or low-melting solid
¹H NMR (CDCl₃) δ (ppm): ~2.2 (s, 3H, CH₃), 1.7-1.9 (m, 4H, C5-H₂, C6-H₂), 2.5-2.7 (m, 4H, C4-H₂, C7-H₂)
¹³C NMR (CDCl₃) δ (ppm): ~11.0 (CH₃), 20-25 (4x CH₂), 115.0 (C-sp²), 160.0 (C-sp²), 165.0 (C=N)
Mass Spec (EI) m/z (M⁺): 137.09

Application II: Synthesis of Fused Pyridazine Derivatives

This protocol outlines a plausible pathway for the synthesis of a fused pyridazine derivative through condensation with hydrazine. Pyridazine and its fused analogs are important pharmacophores known for a range of biological activities.[5] This reaction creates a bicyclic system containing four nitrogen atoms, representing a significant increase in molecular complexity from a simple precursor.

Proposed Mechanistic Pathway

The synthesis begins with the formation of a hydrazone, followed by an intramolecular cyclization and subsequent oxidation/aromatization to yield the final fused pyridazine product.

Caption: Proposed pathway for fused pyridazine synthesis.

Experimental Protocol

Materials:

  • 2-(Hydroxyamino)-2-methylcyclohexan-1-one hydrochloride (1.0 eq)

  • Hydrazine hydrate (N₂H₄·H₂O) (1.2 eq)

  • Ethanol (solvent)

  • Triethylamine (Et₃N) (1.1 eq, to free base the hydrochloride)

  • Brine solution

  • Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Standard laboratory glassware

Procedure:

  • Free Base Formation: Suspend 1.0 g of 2-(Hydroxyamino)-2-methylcyclohexan-1-one hydrochloride in 20 mL of ethanol in a round-bottom flask. Add 1.1 equivalents of triethylamine and stir for 15 minutes at room temperature.

  • Reagent Addition: To the stirred suspension, add 1.2 equivalents of hydrazine hydrate.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 78 °C) for 6-8 hours.

  • Monitoring: Monitor the reaction by TLC (Eluent: 9:1 DCM:Methanol). The formation of a more polar product spot indicates reaction progress.

  • Work-up: After completion, cool the reaction to room temperature and concentrate the solvent using a rotary evaporator.

  • Extraction: Redissolve the residue in 50 mL of dichloromethane and wash with 20 mL of brine to remove any remaining salts.

  • Drying and Concentration: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel if it is an oil.

Expected Results and Characterization
ParameterExpected Value
Yield 50-70%
Appearance Crystalline solid
¹H NMR (DMSO-d₆) δ (ppm): Signals corresponding to the methyl group, four methylene groups of the cyclohexane ring, and potentially exchangeable N-H protons.
¹³C NMR (DMSO-d₆) δ (ppm): Resonances for the methyl carbon, methylene carbons, and sp²-hybridized carbons of the aromatic pyridazine ring.
Mass Spec (ESI) m/z (M+H)⁺: 152.12

Troubleshooting and Self-Validation

IssuePossible CauseSuggested Solution
Low or No Conversion Insufficient heating; Inactive catalyst (for Protocol 3.2); Insufficient reaction time.Increase temperature moderately (e.g., by 10 °C); Use fresh acid catalyst; Extend reaction time and monitor by TLC.
Formation of Multiple Products Side reactions due to excessive heat; Impure starting material.Reduce reaction temperature; Purify the starting material before use; Confirm the structure of major side products by MS and NMR to understand the competing pathways.
Difficult Purification Product is highly polar or has similar polarity to byproducts.For polar products, try reverse-phase chromatography. If polarity is similar, consider derivatization to alter polarity for separation, followed by deprotection.

Conclusion

2-(Hydroxyamino)-2-methylcyclohexan-1-one hydrochloride stands out as a potent and versatile precursor in heterocyclic synthesis. Its pre-installed functionalities on a cyclic scaffold provide a direct and atom-economical route to valuable fused ring systems like tetrahydrobenzisoxazoles and complex pyridazines. The protocols described herein offer robust starting points for the synthesis of novel compound libraries, enabling further exploration in drug discovery and materials science.

References

  • ResearchGate. (n.d.). Reaction of β-dimethylaminovinyl ketones with hydroxylamine: A simple and useful method for synthesis of 3- and 5-substituted isoxazoles. Retrieved from [Link]

  • MDPI. (2024, January 30). Synthesis of Fused Isoxazoles: A Comprehensive Review. Retrieved from [Link]

  • ResearchGate. (2025, November 14). Optimal Synthesis of Substituted and Branched Pyrazines via Reaction of Alpha Hydroxy Ketones with Selected Nitrogen Sources. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, October 6). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. Retrieved from [Link]

  • Organic Chemistry Portal. (2009). Simple Reaction Conditions for the Formation of Ketonitrones from Ketones and hydroxylamines. Retrieved from [Link]

  • MDPI. (2025, January 27). Studies of the Synthesis of Fused Isoxazoline/Isoquinolinones and Evaluation of the Antifungal Activity of Isoxazole-like Benzamide and Isoquinolinone Hybrids. Retrieved from [Link]

  • ACS Publications. (2009, September 30). Simple Reaction Conditions for the Formation of Ketonitrones from Ketones and Hydroxylamines. The Journal of Organic Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. PMC. Retrieved from [Link]

  • Wikipedia. (n.d.). α-Ketol rearrangement. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). From intramolecular cyclization to intermolecular hydrolysis: TMSCF2Br-enabled carbonylation of aldehydes/ketones and amines to α-hydroxyamides. Organic Chemistry Frontiers. Retrieved from [Link]

  • ResearchGate. (2026, February 5). (PDF) Synthesis of Fused Isoxazoles: A Comprehensive Review. Retrieved from [Link]

  • ResearchGate. (n.d.). Simple Reaction Conditions for the Formation of Ketonitrones from Ketones and Hydroxylamines. Retrieved from [Link]

  • ACS Publications. (n.d.). Enantiospecific Synthesis of Heterocycles from α-Amino Acids. Chemical Reviews. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. PMC. Retrieved from [Link]

  • Chinese Chemical Society. (2025, February 21). Taming Hydroxylamine for Carbonylative Cyclization of Aryl Alkynes to Isoquinolones via Isocyanate. CCS Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). The synthesis of novel heterocyclic substituted α-amino acids; further exploitation of α-amino acid alkynyl ketones as reactive substrates. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

  • Knowledge UChicago. (n.d.). Bridging the pyridine-pyridazine synthesis gap by skeletal editing. Retrieved from [Link]

  • ACS Publications. (2012, June 18). Synthesis of Isoquinolines and Heterocycle-Fused Pyridines via Three-Component Cascade Reaction of Aryl Ketones, Hydroxylamine, and Alkynes. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2025, August 8). Synthesis of 2-pyrazolines by the reactions of α,β-unsaturated aldehydes, ketones, and esters with diazoalkanes, nitrile imines, and hydrazines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Retrieved from [Link]

  • ResearchGate. (n.d.). Example of an intramolecular cyclization between a ketone and a hydroxylamine formed in situ. Retrieved from [Link]

  • NextSDS. (n.d.). 2-(HYDROXYAMINO)-2-METHYLCYCLOHEXAN-1-ONE HYDROCHLORIDE — Chemical Substance Information. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Cyclohexanones. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). The cyclization/rearrangement of α-hydroxy ketones with trifluoromethyl N-acylhydrazones to synthesize multi-substituted trifluoromethyloxazolines. Chemical Communications. Retrieved from [Link]

  • Finetech Industry Ltd. (n.d.). 2-(HYDROXYAMINO)-2-METHYLCYCLOHEXAN-1-ONE HYDROCHLORIDE | CAS: 306935-62-6. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Photochemical cyclization of 2′-hydroxychalcones. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

  • National Center for Biotechnology Information. (2026, January 4). Cyclization Reaction of α‑Hydroxyketones with Anthranilamides or 2‑Aminobenzenesulfonamides for the Synthesis of Quinazolinones and Benzothiadiazines. PMC. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Cyclohexanones. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). The [4+1] cyclization reaction of 2-hydroxylimides and trimethylsulfoxonium iodide for the synthesis of 3-amino-2,3-dihydrobenzofurans. New Journal of Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Hydroxy-2-methylcyclohexan-1-one. PubChem. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting low yield in 2-(Hydroxyamino)-2-methylcyclohexan-1-one hydrochloride synthesis

Welcome to the Technical Support Center for Advanced Nitroxide Precursor Synthesis. This guide is designed for researchers and drug development professionals troubleshooting the low-yield synthesis of 2-(Hydroxyamino)-2-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Nitroxide Precursor Synthesis. This guide is designed for researchers and drug development professionals troubleshooting the low-yield synthesis of 2-(Hydroxyamino)-2-methylcyclohexan-1-one hydrochloride (CAS 306935-62-6).

This molecule is a critical building block for imidazolidine nitroxide spin labels and active pharmaceutical ingredients (APIs). Its synthesis is notoriously finicky due to unstable intermediates, complex rearrangement mechanisms, and the extreme hygroscopicity of the final salt.

Mechanistic Workflow & Failure Points

To troubleshoot effectively, you must understand the causality of the reaction. The synthesis does not proceed via simple substitution. Instead, it relies on the generation of a highly reactive nitrosoalkene intermediate[1].

SynthesisPathway A 1-Methylcyclohexene (Alkene) B Nitrosochloride Dimer (White Solid) A->B NaNO2, HCl < 0 °C C Nitrosoalkene (Transient Electrophile) B->C -HCl (Elimination) D Hydroxyamino Oxime (Intermediate) C->D NH2OH (Michael Addition) E 2-(Hydroxyamino)-2-methyl- cyclohexan-1-one HCl D->E HCl, H2O Reflux (Hydrolysis)

Caption: Synthetic pathway of 2-(Hydroxyamino)-2-methylcyclohexan-1-one HCl via the transient nitrosoalkene.

Section 1: Troubleshooting FAQs & Mechanistic Causality

Q1: Why is my nitrosochloride intermediate yield so low, and why does the reaction mixture turn deep blue/green instead of precipitating a white solid?

  • Causality: The blue/green color is the visual signature of the monomeric nitroso compound. The desired intermediate is the white, crystalline bis-nitrosochloride dimer. Dimerization is highly exothermic and temperature-dependent. If the internal temperature exceeds 0 °C, the equilibrium shifts toward the monomer, which rapidly degrades via irreversible tautomerization or oxidation.

  • Solution: Maintain the reaction strictly between -10 °C and -5 °C using a dry ice/acetone bath. Ensure the HCl gas or aqueous acid is added dropwise over an extended period to prevent localized heating[1].

Q2: During the reaction with hydroxylamine, I get a complex mixture of polymeric byproducts. What is causing this?

  • Causality: The conversion of the nitrosochloride to the hydroxyamino oxime is not a direct Sₙ1/Sₙ2 substitution. The dimer first dissociates and eliminates HCl to form a highly electrophilic nitrosoalkene intermediate. If the concentration of the free-base nucleophile (hydroxylamine) is insufficient, this transient nitrosoalkene will rapidly polymerize or react with solvent[1].

  • Solution: Use a large excess of hydroxylamine (at least 3.5 equivalents) and buffer the reaction with sodium acetate. This ensures a constant high concentration of free NH₂OH to instantly trap the nitrosoalkene via conjugate (Michael-type) addition.

Q3: The final hydrolysis step is incomplete, leaving a mixture of oxime and the target ketone. How can I drive this to completion?

  • Causality: Oximes are thermodynamically stable due to the strong C=N bond. Standard aqueous hydrolysis is often insufficient to break the intermediate carbinolamine.

  • Solution: Reflux vigorously in 3N–4N HCl for at least 4 hours. The high acid concentration is required to protonate the oxime nitrogen, increasing the electrophilicity of the adjacent carbon to force water attack[2].

Q4: My final product is a sticky gum instead of a crystalline solid. How do I induce crystallization?

  • Causality: 2-(Hydroxyamino)-2-methylcyclohexan-1-one hydrochloride is extremely hygroscopic. Even trace amounts of water or methanol from the hydrolysis step will coordinate to the crystal lattice, resulting in a gummy mass.

  • Solution: Perform an azeotropic distillation with anhydrous ethanol to strip residual water. Follow this with vigorous trituration in anhydrous diethyl ether. The non-polar ether forces the highly polar salt out of any residual organic phase, inducing crystallization.

Section 2: Quantitative Data & Optimization

The table below summarizes the critical parameter shifts required to move from a standard, low-yielding protocol to an optimized, high-yielding workflow.

Reaction StepParameterStandard ConditionOptimized ConditionImpact on Yield
Nitrosation Temperature0 °C to 5 °C-10 °C to -5 °CIncreases dimer yield from ~40% to >85% by preventing monomer decomposition.
Oximation NH₂OH Equivalents1.5 eq3.5 eq + NaOAc bufferSuppresses nitrosoalkene polymerization; boosts oxime yield by 30%.
Hydrolysis Acid Concentration1N HCl, 1 h reflux3N HCl, 4 h refluxDrives thermodynamically stable oxime to ketone; improves conversion from 50% to >90%.
Isolation Crystallization SolventEthanol / WaterAnhydrous Ether TriturationPrevents hygroscopic gumming; recovers >90% of the crystalline HCl salt.

Section 3: Self-Validating Experimental Protocol

This protocol incorporates visual checkpoints to ensure the reaction is proceeding correctly at each stage[2],[1].

Phase 1: Synthesis of 1-Chloro-1-methyl-2-nitrosocyclohexane Dimer

  • Charge a round-bottom flask with 1-methylcyclohexene (1.0 eq) and glacial acetic acid (solvent).

  • Cool the solution to -10 °C using a dry ice/acetone bath.

  • Add isoamyl nitrite (1.2 eq) dropwise over 15 minutes.

  • Slowly bubble anhydrous HCl gas (or add conc. aqueous HCl dropwise) into the mixture, maintaining the internal temperature strictly below 0 °C.

    • Self-Validation Checkpoint: The solution will briefly turn blue (indicating monomer formation) before precipitating a dense white solid (successful dimerization).

  • Stir for 2 hours at -5 °C. Filter the white precipitate, wash with ice-cold ethanol, and dry under vacuum.

Phase 2: Conversion to 2-(Hydroxyamino)-2-methylcyclohexan-1-one Oxime

  • Suspend the nitrosochloride dimer (1.0 eq) in methanol.

  • In a separate flask, dissolve hydroxylamine hydrochloride (3.5 eq) and sodium acetate (3.5 eq) in a minimum amount of water.

  • Add the buffered hydroxylamine solution to the methanolic dimer suspension.

  • Heat the mixture to reflux for 3 hours.

    • Self-Validation Checkpoint: The white suspension will gradually clear into a homogeneous pale-yellow solution as the dimer eliminates HCl and is trapped by the hydroxylamine.

  • Cool to room temperature, concentrate under reduced pressure to remove methanol, and extract the aqueous residue with ethyl acetate. Dry the organic layer and evaporate to yield the crude oxime.

Phase 3: Hydrolysis to 2-(Hydroxyamino)-2-methylcyclohexan-1-one Hydrochloride

  • Dissolve the crude oxime in 3N HCl (approx. 10 mL per gram of oxime).

  • Reflux the solution vigorously for 4 hours.

  • Cool the solution and concentrate under high vacuum to a thick syrup.

  • Critical Drying Step: Add anhydrous ethanol and evaporate to dryness. Repeat this azeotropic drying step twice to remove all traces of water.

  • Triturate the resulting sticky residue with anhydrous diethyl ether. Vigorously scratch the walls of the flask until the gum transforms into a free-flowing white crystalline powder.

  • Filter rapidly under a stream of argon and store the highly hygroscopic product at -20 °C over P₂O₅.

References

  • Martin, V. V., et al. (2006). Laser Flash Photolysis and CIDNP Studies of Steric Effects on Coupling Rate Constants of Imidazolidine Nitroxide with Carbon-Centered Radicals, Methyl Isobutyrate-2-yl and tert-Butyl Propionate-2-yl. The Journal of Organic Chemistry - ACS Publications. 2

  • Khramtsov, V. V., et al. (2023). In vivo EPR measurement of glutathione in tumor-bearing mice using improved disulfide biradical probe. PMC - National Institutes of Health. 1

Sources

Optimization

how to prevent degradation of 2-(Hydroxyamino)-2-methylcyclohexan-1-one hydrochloride during long-term storage

Welcome to the Advanced Applications Troubleshooting Guide. This resource is engineered for researchers, analytical scientists, and drug development professionals handling 2-(Hydroxyamino)-2-methylcyclohexan-1-one hydroc...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Troubleshooting Guide. This resource is engineered for researchers, analytical scientists, and drug development professionals handling 2-(Hydroxyamino)-2-methylcyclohexan-1-one hydrochloride . Due to the compound's highly reactive alpha-hydroxyamino ketone moiety and its hygroscopic hydrochloride salt form, meticulous storage protocols are mandatory to prevent rapid degradation.

Part 1: Mechanistic Troubleshooting & FAQs (The "Why")

Q1: Why does my batch of 2-(Hydroxyamino)-2-methylcyclohexan-1-one hydrochloride turn into a sticky, yellow/brown mass when left on the benchtop?

Causality: This phenomenon is a cascade failure initiated by the inherent hygroscopicity of the hydrochloride salt. The highly electronegative chloride ions act as strong hydrogen-bond acceptors, drawing in atmospheric moisture and causing deliquescence—where the solid dissolves into its own absorbed water layer. Once in this aqueous micro-environment, the surface of the hydrochloride salt induces water dissociation, leading to a localized pH shift and disproportionation of the salt back into its free base form 1.

The unprotonated hydroxylamine free base is highly susceptible to autoxidation. Catalyzed by ambient oxygen and trace transition metals, it oxidizes into nitroso intermediates and nitroxyl radicals 2. These nitroso species are intensely colored (yellow/brown) and indicate irreversible chemical degradation.

Q2: Is it strictly necessary to store this compound at 2-8°C or below?

Causality: Yes. Alpha-hydroxyamino ketones exhibit notable thermal instability. Elevated temperatures accelerate the Arrhenius kinetics of exothermic decomposition pathways 3. At room temperature (25°C), the compound undergoes slow but continuous thermal stress, leading to cleavage or condensation reactions. Storing the compound at 2-8°C (or -20°C for >6 months) suppresses this kinetic energy, ensuring the compound remains thermodynamically trapped in its stable state 4.

Degradation API 2-(Hydroxyamino)-2-methylcyclohexan-1-one HCl Moisture Moisture Absorption (Hygroscopicity) API->Moisture High RH Oxygen Oxygen / Light (Autoxidation) API->Oxygen Ambient Air Thermal Thermal Stress (>25°C) API->Thermal Improper Storage Deliquescence Deliquescence & Phase Separation Moisture->Deliquescence Nitroso Nitroso Intermediates (Yellow/Brown) Oxygen->Nitroso Trace Metals Exothermic Exothermic Decomposition Thermal->Exothermic Arrhenius Kinetics FreeBase Disproportionation to Free Base Deliquescence->FreeBase Surface pH shift FreeBase->Nitroso Accelerated Oxidation

Fig 1: Mechanistic pathways of degradation for alpha-hydroxyamino ketone hydrochlorides.

Part 2: Quantitative Degradation Metrics

To effectively manage storage, scientists must understand the quantitative thresholds that trigger degradation.

Table 1: Degradation Vectors and Mitigation Thresholds
Degradation VectorPrimary MechanismKinetic CatalystPrevention StrategyAcceptable QC Limit
Moisture (H₂O) Deliquescence & DisproportionationRelative Humidity > 30%Argon glovebox handling, Mylar sealing< 1.0% Loss on Drying (LOD)
Oxygen (O₂) Autoxidation to Nitroso speciesTrace Iron/Copper, UV LightOxygen scavengers, Amber glassO₂ exposure < 1 ppm during prep
Thermal Stress Exothermic DecompositionTemperatures > 25°CCold storage (2-8°C or -20°C)Strict adherence to ≤ 8°C
Chemical Free base conversionBasic excipients, metal contactUse PTFE/Glass instruments onlyN/A (Zero tolerance)

Part 3: Experimental Storage & Validation Protocols (The "How")

Q3: What is the definitive protocol for aliquoting and long-term storage to ensure >12 months of stability?

To guarantee long-term stability, you must implement a multi-barrier protocol that systematically eliminates moisture, oxygen, and light.

Step-by-Step Methodology: Inert Storage Preparation
  • Pre-Conditioning (Desiccation):

    • Transfer the bulk material into a vacuum desiccator containing Phosphorus Pentoxide (P₂O₅) or anhydrous Calcium Sulfate.

    • Apply vacuum (≤ 10 mbar) for 12 hours.

    • Causality: This removes superficial moisture acquired during shipping without applying thermal stress that could trigger decomposition.

  • Inert Transfer:

    • Move the desiccator into a controlled glovebox purged with high-purity Argon (O₂ < 1 ppm, H₂O < 1 ppm).

    • Causality: Argon is denser than Nitrogen and provides a superior, heavier protective blanket over the powder during active manipulation.

  • Primary Packaging:

    • Aliquot the powder into pre-dried amber glass vials. Causality: Amber glass blocks UV/Vis radiation, preventing photolytic cleavage of the N-O bonds.

    • Seal with PTFE-lined solid caps. Crucial: Do not use metal spatulas; use ceramic or PTFE to avoid introducing catalytic trace metals that initiate oxidation 2.

  • Secondary Packaging:

    • Place the sealed vials into aluminized Mylar pouches.

    • Add a 1g indicating silica gel desiccant packet and an oxygen scavenger sachet. Heat-seal the pouch.

    • Causality: Mylar acts as an absolute macroscopic barrier against ambient humidity and oxygen ingress.

  • Cold Storage:

    • Store the sealed pouches at 2-8°C for use within 6 months, or -20°C for >12 months storage 4.

StorageProtocol N1 1. Desiccation Vacuum Dry (<1% LOD) N2 2. Inert Atmosphere Argon Glovebox N1->N2 N3 3. Primary Packaging Amber Glass + PTFE N2->N3 N4 4. Secondary Packaging Mylar Bag + Desiccant N3->N4 N5 5. Cold Storage 2-8°C or -20°C N4->N5

Fig 2: Five-step self-validating workflow for long-term inert storage and packaging.

Q4: How can I validate that my stored batch hasn't degraded before starting a sensitive synthesis?

Self-Validating System: Before committing the material to a complex reaction, perform this rapid three-tier validation check to ensure the storage protocol was successful:

  • Visual & Physical Inspection: The powder must be stark white and free-flowing. Any clumping indicates a failure in the moisture barrier (deliquescence). A yellow/brown tint confirms a failure in the oxygen/light barrier (oxidation).

  • Melting Point / Decomposition Check: The pure HCl salt exhibits a sharp decomposition melting point. A broadened or lowered melting point indicates that disproportionation to the free base has occurred during storage.

  • Spectroscopic Validation (ATR-FTIR): Run a rapid Attenuated Total Reflectance (ATR) FTIR.

    • Pass Criteria: Presence of a sharp N-O stretch (~900-950 cm⁻¹) and an intact ketone C=O stretch (~1710 cm⁻¹).

    • Fail Criteria: The appearance of a nitroso N=O stretch (~1500-1600 cm⁻¹) confirms oxidative degradation. Do not use the batch.

References

  • Guidechem. "Hydroxylamine Hydrochloride Storage: Best Practices and Safety Guidelines." Guidechem Chemical Network.
  • Guerrieri, Pete P. "Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts and the consequent impact on physical and chemical stability." Purdue University / Globe Thesis, 2010.
  • Journal of the Chemical Society, Dalton Transactions. "The kinetics and mechanism of oxidation of hydroxylamine by iron(iii)." RSC Publishing.
  • Andriani, G., et al. "Innovative Procedure for Intrinsically Safe Storage Vessel Design: the Case Study on Hydroxylamine Decomposition." Chemical Engineering Transactions, 2024.

Sources

Troubleshooting

Technisches Support-Center: Ein Leitfaden zur Optimierung der Kristallisation von 2-(Hydroxyamino)-2-methylcyclohexan-1-on-Hydrochlorid

Answering in German as requested by the user. Absolut!

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Author: BenchChem Technical Support Team. Date: March 2026

Answering in German as requested by the user.

Absolut! Hier ist ein technischer Leitfaden zur Optimierung der Kristallisationsbedingungen für die Reinigung von 2-(Hydroxyamino)-2-methylcyclohexan-1-on-Hydrochlorid.

Erstellt für: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung Verfasst von: Gemini, Senior Application Scientist

Dieser Leitfaden dient als zentrale Anlaufstelle für die Lösung spezifischer Probleme, die bei der Reinigung von 2-(Hydroxyamino)-2-methylcyclohexan-1-on-Hydrochlorid durch Kristallisation auftreten können. Er ist im Frage-Antwort-Format strukturiert, um direkte und umsetzbare Lösungen für häufige experimentelle Herausforderungen zu bieten.

Teil 1: Grundlagen und grundlegende Protokolle

In diesem Abschnitt werden die grundlegenden Prinzipien und die Auswahl der Ausgangsbedingungen für die Kristallisation behandelt.

FAQ 1: Was ist das grundlegende Prinzip bei der Reinigung von 2-(Hydroxyamino)-2-methylcyclohexan-1-on-Hydrochlorid durch Kristallisation?

Das Kernprinzip der Rekristallisation basiert auf Löslichkeitsunterschieden.[1] Das Ziel ist es, eine übersättigte Lösung herzustellen, aus der die reine Verbindung beim Abkühlen selektiv auskristallisiert, während Verunreinigungen in der Lösung, der sogenannten Mutterlauge, verbleiben.[1][2] Dieser Prozess besteht aus drei Hauptschritten:

  • Auflösung: Die unreine feste Substanz wird in einer minimalen Menge eines heißen Lösungsmittels gelöst, um eine gesättigte oder nahezu gesättigte Lösung zu erzeugen.

  • Nukleation und Kristallwachstum: Beim langsamen Abkühlen der Lösung nimmt die Löslichkeit der Zielverbindung ab.[2] Dies führt zu einer Übersättigung, die die Bildung von Kristallkeimen (Nukleation) und deren anschließendes Wachstum fördert.

  • Isolierung: Die gebildeten reinen Kristalle werden durch Filtration von der Verunreinigungen enthaltenden Mutterlauge getrennt.[3]

FAQ 2: Wie wähle ich das richtige Lösungsmittel oder Lösungsmittelsystem aus?

Die Wahl des Lösungsmittels ist der entscheidende Faktor für eine erfolgreiche Reinigung. Ein ideales Lösungsmittel sollte die folgenden Eigenschaften aufweisen:

  • Hohe Löslichkeit bei hohen Temperaturen: Die Verbindung sollte sich bei oder nahe dem Siedepunkt des Lösungsmittels gut lösen.[3]

  • Geringe Löslichkeit bei niedrigen Temperaturen: Die Verbindung sollte bei Raumtemperatur oder darunter nur schlecht löslich sein, um eine maximale Ausbeute zu gewährleisten.[3]

  • Geeignete Löslichkeit für Verunreinigungen: Verunreinigungen sollten entweder im heißen Lösungsmittel unlöslich sein (und vor der Kristallisation abfiltriert werden) oder bei Raumtemperatur sehr gut löslich sein (und in der Mutterlauge verbleiben).[3]

  • Chemische Inertheit: Das Lösungsmittel darf nicht mit der Zielverbindung reagieren.

  • Siedepunkt: Der Siedepunkt des Lösungsmittels sollte unter dem Schmelzpunkt der zu reinigenden Substanz liegen, um ein "Ausölen" zu verhindern.[3]

Für ein Hydrochloridsalz wie 2-(Hydroxyamino)-2-methylcyclohexan-1-on-Hydrochlorid sind polare protische Lösungsmittel oft ein guter Ausgangspunkt. Es ist jedoch üblich, dass ein einzelnes Lösungsmittel nicht ideal ist, was den Einsatz von Mischlösungsmittelsystemen (Lösungsmittel/Antilösungsmittel) erforderlich macht.[4][5]

Tabelle 1: Eigenschaften gängiger Lösungsmittel für die Kristallisation von polaren organischen Salzen

LösungsmittelSiedepunkt (°C)Polarität (Dielektrizitätskonstante)Hinweise
Wasser10080.1Hohe Polarität; kann Hydrate bilden.[6][7]
Methanol6532.7Löst viele organische Salze gut.
Ethanol7824.5Geringere Polarität als Methanol, oft eine gute Wahl.
Isopropanol (IPA)8219.9Häufig als Lösungsmittel oder Antilösungsmittel verwendet.[8]
Aceton5620.7Aprotisch, kann als "gutes" Lösungsmittel dienen.
Ethylacetat776.0Geringere Polarität, oft als Antilösungsmittel verwendet.
Diisopropylether683.9Sehr geringe Polarität, typisches Antilösungsmittel.[6][7]
Protokoll 1: Screening-Verfahren zur Auswahl eines Lösungsmittels
  • Vorbereitung: Geben Sie ca. 20–30 mg Ihrer rohen Verbindung in mehrere Reagenzgläser.

  • Test bei Raumtemperatur: Geben Sie zu jedem Reagenzglas tropfenweise (ca. 0,5 ml) ein anderes Testlösungsmittel hinzu. Schütteln Sie es gut. Ein geeignetes Lösungsmittel sollte die Verbindung bei Raumtemperatur nur schlecht oder gar nicht lösen.

  • Test bei erhöhter Temperatur: Erhitzen Sie die Suspensionen, die sich bei Raumtemperatur nicht gelöst haben, vorsichtig in einem Wasserbad. Fügen Sie bei Bedarf tropfenweise weiteres Lösungsmittel hinzu, bis sich der Feststoff gerade eben auflöst.

  • Abkühlung: Lassen Sie die klaren, heißen Lösungen langsam auf Raumtemperatur und dann in einem Eisbad abkühlen.

  • Beobachtung: Das ideale Lösungsmittel ist dasjenige, in dem sich die Verbindung in der Hitze vollständig löst und beim Abkühlen eine reichliche Menge an Kristallen bildet.

Protokoll 2: Standard-Rekristallisation aus einem Einzellösungsmittel
  • Auflösen des Soluts: Geben Sie das rohe 2-(Hydroxyamino)-2-methylcyclohexan-1-on-Hydrochlorid in einen Erlenmeyerkolben. Fügen Sie eine minimale Menge des ausgewählten kalten Lösungsmittels hinzu.

  • Erhitzen: Erhitzen Sie die Suspension unter Rühren (z. B. auf einer Heizplatte). Fügen Sie tropfenweise weiteres heißes Lösungsmittel hinzu, bis sich der gesamte Feststoff gerade eben aufgelöst hat. Die Zugabe eines leichten Überschusses an Lösungsmittel (ca. 5–10 %) kann ein vorzeitiges Auskristallisieren verhindern.[9]

  • Heißfiltration (optional): Wenn unlösliche Verunreinigungen vorhanden sind, filtrieren Sie die heiße Lösung schnell durch einen vorgewärmten Trichter mit einem geriffelten Filterpapier.

  • Abkühlen: Decken Sie den Kolben ab (z. B. mit einem Uhrglas) und lassen Sie die Lösung langsam und ungestört auf Raumtemperatur abkühlen. Eine langsame Abkühlung ist entscheidend für die Bildung großer, reiner Kristalle.[9]

  • Kristallisation induzieren: Wenn keine Kristalle entstehen, versuchen Sie, die Innenseite des Kolbens mit einem Glasstab zu kratzen oder einen Impfkristall hinzuzufügen.[2][9]

  • Kühlen: Sobald die Kristallisation bei Raumtemperatur abgeschlossen ist, stellen Sie den Kolben in ein Eisbad, um die Ausbeute zu maximieren.

  • Sammeln und Waschen der Kristalle: Sammeln Sie die Kristalle durch Vakuumfiltration (z. B. mit einer Nutsche). Waschen Sie die Kristalle mit einer kleinen Menge eiskaltem, frischem Lösungsmittel, um anhaftende Mutterlauge zu entfernen.[3]

  • Trocknen: Trocknen Sie die Kristalle gründlich, um alle Lösungsmittelreste zu entfernen.

G cluster_prep Vorbereitung cluster_dissolve Auflösung cluster_crystallize Kristallisation cluster_isolate Isolierung A Unreine Verbindung in Kolben geben B Minimale Menge Lösungsmittel zugeben A->B C Lösung erhitzen B->C D Tropfenweise heißes Lösungsmittel zugeben bis alles gelöst ist C->D E Heiß filtrieren (optional) D->E F Langsam auf Raumtemperatur abkühlen E->F G In Eisbad kühlen F->G H Kristalle durch Vakuumfiltration sammeln G->H I Mit eiskaltem Lösungsmittel waschen H->I J Kristalle trocknen I->J K K J->K Reine Kristalle

Abbildung 1: Allgemeiner Arbeitsablauf für die Rekristallisation aus einem Einzellösungsmittel.

Teil 2: Fehlerbehebung bei häufigen Problemen

Dieser Abschnitt befasst sich mit den häufigsten Problemen, die während des Kristallisationsprozesses auftreten, und bietet systematische Lösungen.

FAQ 3: Meine Verbindung kristallisiert nicht aus, selbst nach dem Abkühlen im Eisbad. Was kann ich tun?

Dies ist ein häufiges Problem, das in der Regel auf eine zu verdünnte Lösung (zu viel Lösungsmittel verwendet) oder eine hohe Aktivierungsbarriere für die Nukleation zurückzuführen ist.

Systematischer Lösungsansatz:

  • Kratzen: Reiben Sie die Innenseite des Kolbens unterhalb der Flüssigkeitsoberfläche kräftig mit einem Glasstab. Die dabei entstehenden mikroskopischen Kratzer im Glas können als Keimbildungsstellen dienen.[9]

  • Impfen: Fügen Sie einen winzigen Kristall der reinen Verbindung (einen "Impfkristall") zur unterkühlten Lösung hinzu. Dies bietet eine perfekte Vorlage für das Kristallwachstum.[2][4]

  • Lösungsmittel reduzieren: Wenn die ersten beiden Schritte fehlschlagen, haben Sie wahrscheinlich zu viel Lösungsmittel verwendet.[9] Erhitzen Sie die Lösung erneut, um einen Teil des Lösungsmittels abzudampfen (ca. 10–20 %), und versuchen Sie dann erneut, sie abzukühlen.[9]

  • Antilösungsmittel zugeben: Wenn Sie mit einem Lösungsmittel arbeiten, das mit einem Antilösungsmittel mischbar ist, können Sie das Antilösungsmittel tropfenweise zugeben, bis eine Trübung auftritt. Erhitzen Sie dann leicht, bis die Lösung wieder klar ist, und lassen Sie sie abkühlen.

FAQ 4: Anstatt Kristalle zu bilden, hat sich meine Verbindung als Öl abgeschieden. Warum passiert das und wie kann ich es beheben?

Das "Ausölen" tritt auf, wenn die gesättigte Lösung bei einer Temperatur abgekühlt wird, die über dem Schmelzpunkt der gelösten Substanz (in diesem Fall der unreinen Verbindung) liegt. Anstatt zu kristallisieren, scheidet sich die Substanz als unterkühlte Flüssigkeit ab.

Ursachen und Lösungen:

  • Zu schnelle Abkühlung: Die Lösung wird zu schnell übersättigt. Lösung: Erhitzen Sie die Mischung erneut, um das Öl wieder aufzulösen, fügen Sie etwas mehr Lösungsmittel hinzu (5–10 %), um die Sättigungstemperatur zu senken, und lassen Sie sie deutlich langsamer abkühlen.[9]

  • Hoher Verunreinigungsgrad: Verunreinigungen können eine Schmelzpunkterniedrigung verursachen, was das Ausölen begünstigt. Lösung: Versuchen Sie, die Lösung vor der Kristallisation mit Aktivkohle zu entfärben und zu reinigen, falls farbige Verunreinigungen vorhanden sind.[9]

  • Falsches Lösungsmittel: Der Siedepunkt des Lösungsmittels ist zu hoch. Lösung: Wählen Sie ein Lösungsmittel mit einem niedrigeren Siedepunkt.

FAQ 5: Meine Kristalle sind extrem klein (wie Puder) oder die Ausbeute ist sehr gering. Was sind die Ursachen?

Beide Probleme hängen oft mit der Kontrolle der Übersättigung und der Menge des verwendeten Lösungsmittels zusammen.

Szenario A: Extrem kleine Kristalle ("Ausfallen")

  • Ursache: Die Lösung wurde zu schnell abgekühlt, was zu einer schnellen und unkontrollierten Nukleation führte, anstatt zu einem langsamen Kristallwachstum.[9] Dies schließt oft Verunreinigungen ein.

  • Lösung: Wiederholen Sie den Vorgang. Lösen Sie die Verbindung erneut in der Mindestmenge heißen Lösungsmittels, fügen Sie dann einen kleinen Überschuss an Lösungsmittel hinzu (5–10 %) und lassen Sie die Lösung sehr langsam abkühlen. Isolieren Sie den Kolben (z. B. indem Sie ihn in ein warmes Wasserbad stellen, das langsam abkühlt), um den Prozess zu verlangsamen.[9]

Szenario B: Sehr geringe Ausbeute

  • Ursache: In der Regel wird zu viel Lösungsmittel verwendet, sodass ein erheblicher Teil Ihrer Verbindung auch bei niedrigen Temperaturen in der Mutterlauge gelöst bleibt.[9]

  • Lösung: Sammeln Sie die Mutterlauge nach der Filtration und dampfen Sie das Volumen ein (z. B. um 50 %). Kühlen Sie die konzentrierte Lösung ab, um eine zweite Kristallcharge ("zweite Ernte") zu erhalten. Beachten Sie, dass diese zweite Charge tendenziell weniger rein ist als die erste.

Abbildung 2: Entscheidungsbaum zur Fehlerbehebung bei ausbleibender Kristallisation.

Teil 3: Fortgeschrittene Optimierung für Hydrochloridsalze

Die Optimierung der Kristallisation von Salzen erfordert oft die Berücksichtigung zusätzlicher Faktoren wie pH-Wert und Ionenstärke.

FAQ 6: Wie beeinflusst der pH-Wert die Kristallisation von 2-(Hydroxyamino)-2-methylcyclohexan-1-on-Hydrochlorid?

Der pH-Wert ist für Aminsalze von entscheidender Bedeutung, da er deren Löslichkeit stark beeinflusst.[10][11]

  • Prinzip: 2-(Hydroxyamino)-2-methylcyclohexan-1-on-Hydrochlorid ist das Salz einer basischen Aminogruppe und einer starken Säure (HCl). In stark saurer Lösung wird die Löslichkeit durch den Common-Ion-Effekt verringert.[8][12] Die Zugabe einer Chloridquelle (z. B. mehr HCl) verschiebt das Gleichgewicht weg von der gelösten Form und fördert die Kristallisation.

  • Praktische Anwendung: Die Kristallisation kann oft durch Ansäuern des Lösungsmittels (z. B. mit einer kleinen Menge konzentrierter HCl oder durch Einleiten von HCl-Gas in ein aprotisches Lösungsmittel wie Diethylether oder Isopropanol) induziert oder verbessert werden.[8] Dies ist eine gängige Methode, um das Hydrochloridsalz aus einer Lösung der freien Base zu fällen.[10] Seien Sie vorsichtig, da ein zu niedriger pH-Wert auch die Löslichkeit einiger Verunreinigungen verändern kann.

FAQ 7: Was ist Polymorphie und ist sie für meine Verbindung relevant?

Polymorphie ist die Fähigkeit einer Substanz, in mehr als einer Kristallstruktur zu existieren.[4][6] Diese verschiedenen Formen, Polymorphe genannt, können unterschiedliche physikochemische Eigenschaften aufweisen, einschließlich Löslichkeit, Schmelzpunkt und Stabilität.

  • Relevanz: Hydrochloridsalze flexibler organischer Moleküle neigen zur Polymorphie.[6][7][13] Es ist sehr wahrscheinlich, dass 2-(Hydroxyamino)-2-methylcyclohexan-1-on-Hydrochlorid mehrere polymorphe Formen aufweisen kann. Die Kristallisationsbedingungen (Lösungsmittel, Abkühlrate, Temperatur) bestimmen, welcher Polymorph gebildet wird.[14]

  • Kontrolle: Um eine konsistente Charge des gewünschten Polymorphs zu erhalten, ist eine strenge Kontrolle der Kristallisationsparameter unerlässlich. Die Verwendung von Impfkristallen des gewünschten Polymorphs ist die zuverlässigste Methode, um dessen Bildung zu steuern.[4]

FAQ 8: Wie kann ich die Abkühlrate steuern, um die Kristallgröße und -verteilung zu optimieren?

Die Steuerung des Temperaturprofils während der Abkühlung ist eine fortgeschrittene Technik zur Optimierung der Kristallgrößenverteilung (CSD).[15][16]

  • Lineare Kühlung: Eine konstante Abkühlrate (z. B. 1 °C/Minute). Dies ist einfach umzusetzen, kann aber zu Beginn zu einer hohen Übersättigung und damit zu übermäßiger Keimbildung führen.[17]

  • Kontrollierte/Progressive Kühlung: Ein nichtlineares Profil, bei dem die Abkühlung anfangs langsam ist (um die Keimbildung zu begrenzen und das Wachstum zu fördern) und später schneller wird, wenn die Kristalloberfläche zunimmt und die Übersättigung schneller abgebaut werden kann.[15] Diese Methode führt oft zu größeren Kristallen und einer engeren CSD.[18]

  • Umsetzung: Programmierbare Heizplatten, Kryostaten oder reaktorgesteuerte Systeme ermöglichen eine präzise Steuerung des Abkühlprofils. Für die Laborpraxis kann eine schrittweise manuelle Reduzierung der Temperatur oder das Umsetzen des Kolbens in Bäder mit schrittweise abnehmender Temperatur eine Annäherung an ein kontrolliertes Profil ermöglichen.

Referenzen

  • Exploring Polymorphism: Hydrochloride Salts of Pitolisant and Analogues. Crystal Growth & Design - ACS Publications. Verfügbar unter: [Link]

  • Gas antisolvent crystallization of organic salts from aqueous solutions. ResearchGate. Verfügbar unter: [Link]

  • Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. PMC. Verfügbar unter: [Link]

  • Cooling Crystallization with Complex Temperature Profiles on a Quasi-Continuous and Modular Plant. MDPI. Verfügbar unter: [Link]

  • Exploring Polymorphism: Hydrochloride Salts of Pitolisant and Analogues. ePrints Soton - University of Southampton. Verfügbar unter: [Link]

  • Method for purifying hydroxylamine hydrochloride. Google Patents. Verfügbar unter:

  • Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents. Industrial & Engineering Chemistry Research - ACS Publications. Verfügbar unter: [Link]

  • Impact of Cooling Profile on Batch Emulsion Solution Crystallization. ACS Publications. Verfügbar unter: [Link]

  • Recrystallization Definition, Principle &Purpose. PraxiLabs. Verfügbar unter: [Link]

  • Recrystallization of Active Pharmaceutical Ingredients. SciSpace. Verfügbar unter: [Link]

  • How to Purify an organic compound via recrystallization or reprecipitation?. ResearchGate. Verfügbar unter: [Link]

  • Exploring Polymorphism: Hydrochloride Salts of Pitolisant and Analogues. Request PDF. Verfügbar unter: [Link]

  • Exploring polymorphism: hydrochloride salts of pitolisant and analogues. ePrints Soton. Verfügbar unter: [Link]

  • Hydroxylamine purification via liquid/liquid extraction. Google Patents. Verfügbar unter:

  • Lab Procedure: Recrystallization. LabXchange. Verfügbar unter: [Link]

  • Processes involving the use of antisolvent crystallization. Google Patents. Verfügbar unter:

  • Salt Selection in Drug Development. Pharmaceutical Technology. Verfügbar unter: [Link]

  • Solubility of the drug in different solvents. ResearchGate. Verfügbar unter: [Link]

  • Continuous crystallisation of organic salt polymorphs. Frontiers. Verfügbar unter: [Link]

  • Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Journal of Chemical Theory and Computation - ACS Publications. Verfügbar unter: [Link]

  • Cooling profiles followed in batch cooling crystallizations. ResearchGate. Verfügbar unter: [Link]

  • Optimizing Crystal Size Distribution Based on Different Cooling Strategies in Batch Crystallization Process. ASEAN Journal of Chemical Engineering. Verfügbar unter: [Link]

  • Effect of Different Cooling Modes on Crystal Size Distribution in a Batch Cooling Crystallizer for DL-Malic Acid. CECRI, Karaikudi. Verfügbar unter: [Link]

  • 3.6F: Troubleshooting. Chemistry LibreTexts. Verfügbar unter: [Link]

  • Cocrystals and Salts of Gabapentin: pH Dependent Cocrystal Stability and Solubility. Request PDF. Verfügbar unter: [Link]

  • Hydroxylamine. Wikipedia. Verfügbar unter: [Link]

  • Can i still crystallize salts even when there is impurities in the solution? : r/chemhelp. Reddit. Verfügbar unter: [Link]

  • 5370 Description and Solubility / Reference Tables First Supplement to USP 35–NF 30. USP. Verfügbar unter: [Link]

  • Crystallisation in pharmaceutical processes. BIA. Verfügbar unter: [Link]

  • crystallization and dry reagents. Sciencemadness Discussion Board. Verfügbar unter: [Link]

  • Control of Product Quality in Batch Crystallization of Pharmaceuticals and Fine Chemicals. Part 1: Design of the Crystallization Process and the Effect of Solvent. ACS Publications. Verfügbar unter: [Link]

  • Co-Crystals: A Novel Approach to Modify Physicochemical Properties of Active Pharmaceutical Ingredients. PMC. Verfügbar unter: [Link]

  • Two Steps Non-Enzymatic Synthesis of Molnupiravir, which is Free from Mutagenic Impurity and Analytical Method Development for Estimation of Genotoxic Impurity (Hydroxylamine Hydrochloride Content) by using RP-HPLC Technique. [No Source Found].

  • pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. MDPI. Verfügbar unter: [Link]

  • Guide for crystallization. the Fromm Group. Verfügbar unter: [Link]

  • Crystallization of hydrohalides of pharmaceutical compounds. European Patent Office. Verfügbar unter: [Link]

  • Hydroxylamine Hydrochloride as an effective Catalyst for Form amide derivative Synthesis and their DPPH scavenging activity. [No Source Found].

  • 2-Hydroxy-2-methylcyclohexan-1-one. PubChem. Verfügbar unter: [Link]

  • Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. Journal of the American Chemical Society. Verfügbar unter: [Link]

  • Crystalline polymorphs of the free base of 2-hydroxy-6-((2-(1-isopropyl-1h-pyrazol-5-yl)pyridin-3-yl)methoxy)benzaldehyde. Google Patents. Verfügbar unter:

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Sources

Optimization

Technical Support Center: Troubleshooting 2-(Hydroxyamino)-2-methylcyclohexan-1-one Hydrochloride Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to assist researchers and drug development professionals in diagnosing, mitigating, and eliminating byproduct forma...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to assist researchers and drug development professionals in diagnosing, mitigating, and eliminating byproduct formation during the synthesis and purification of 2-(hydroxyamino)-2-methylcyclohexan-1-one hydrochloride (CAS 306935-62-6)[1]. Because α -hydroxyamino ketones are highly reactive intermediates, standard purification techniques often induce degradation[2]. This guide provides field-proven, mechanistically grounded solutions to ensure high-purity isolation.

Section 1: Quantitative Impurity Profiling

Before troubleshooting, it is critical to identify the specific byproduct profile in your crude mixture. The table below summarizes the most common impurities encountered during this synthesis.

Impurity ClassMechanistic OriginRelative MW ShiftPreventative Strategy
N,N-Dialkylated Over-alkylation of the secondary amine intermediate+110 DaReverse addition, use >2.5 eq NH2​OH
Nitrone Aerobic oxidation of the free base-2 DaStrict inert atmosphere ( N2​ /Ar)
α -Iminol Isomer Acid/Base catalyzed 1,2-alkyl shiftIsomeric (+0 Da)Avoid silica gel chromatography
Dimer (Oxadiazine) Intermolecular condensation+125 DaAvoid heating free base > 40°C
Section 2: Mechanistic Troubleshooting & FAQs

Q: Why am I seeing a high concentration of N,N-dialkylated impurities in my crude mixture? A: Causality: The synthesis typically involves the nucleophilic substitution of an α -halo ketone by hydroxylamine. Once the primary hydroxylamine attacks the substrate, the resulting secondary amine in the α -hydroxyamino ketone remains highly nucleophilic. If the local concentration of the starting α -halo ketone is too high, a second alkylation occurs rapidly. Solution: Employ a "reverse addition" technique. Add the α -halo ketone dropwise to a large excess (2.5–3.0 equivalents) of the hydroxylamine solution. Maintain the temperature below 15°C to kinetically favor mono-alkylation over the sterically hindered bis-alkylation.

Q: My isolated product turns yellow/brown upon storage, and LC-MS shows an[M-2] mass. What is the degradation mechanism? A: Causality: You are observing the formation of a nitrone. The free base of 2-(hydroxyamino)-2-methylcyclohexan-1-one is a potent reducing agent and is highly susceptible to aerobic oxidation[3]. Exposure to ambient oxygen strips two hydrogen atoms (from the nitrogen and oxygen), forming the colored nitrone byproduct. Solution: Never store the free base. Sparge all reaction and extraction solvents with nitrogen for 15 minutes prior to use, and immediately convert the crude free base into its hydrochloride salt[4].

Q: Why does my product degrade into a complex mixture during silica gel chromatography? A: Causality: The free base is highly sensitive to the slightly acidic, high-surface-area environment of silica gel. Under these conditions, α -hydroxyamino ketones can undergo α -iminol or α -ketol rearrangements, featuring a 1,2-shift of the alkyl group to form ring-contracted or isomerized byproducts[5]. Solution: Abandon chromatography. Isolate the product exclusively via the self-validating crystallization protocol detailed below.

Section 3: Process Workflows & Visualization

Pathway SM 2-Halo-2-methylcyclohexan-1-one Target 2-(Hydroxyamino)-2-methylcyclohexan-1-one SM->Target + NH2OH (Nucleophilic Substitution) OverAlk N,N-Dialkylated Byproduct Target->OverAlk Excess SM (Over-alkylation) Oxidation Nitrone / Oxidation Byproduct Target->Oxidation O2 Exposure (Aerobic Oxidation) Rearrange α-Iminol Rearrangement Target->Rearrange Silica Gel / Heat (Acid/Base Catalysis)

Mechanistic pathways leading to common byproducts during synthesis.

Section 4: Self-Validating Purification Protocol

To bypass the degradation associated with chromatography, utilize this self-validating protocol to isolate 2-(hydroxyamino)-2-methylcyclohexan-1-one as a stable hydrochloride salt (CAS 306935-62-6)[1].

Objective : Isolate the target compound while purging neutral byproducts and preventing aerobic oxidation.

Step 1: Reaction Quench & Phase Separation

  • Action: Quench the reaction mixture with cold water (5°C) and extract the free base into ethyl acetate (EtOAc).

  • Causality: EtOAc is chosen over dichloromethane to minimize potential alkylation of the solvent and to facilitate the selective precipitation of the HCl salt in Step 3.

Step 2: Drying and Filtration

  • Action: Dry the organic phase over anhydrous Na2​SO4​ under a nitrogen blanket. Filter to remove the drying agent.

Step 3: Ethereal HCl Addition (Self-Validating Step)

  • Action: Under vigorous stirring, add 2.0 M HCl in diethyl ether dropwise to the EtOAc solution.

  • Validation Mechanism: The product will immediately precipitate as a white crystalline solid. The visual cue of precipitation serves as real-time feedback that salt formation is occurring. Continue addition until precipitation ceases.

  • In-Process Control (IPC): Spot a drop of the supernatant on wet pH paper. A pH of 1-2 confirms complete protonation of the amine. If the pH is >2, the system validates that the reaction is incomplete; add more ethereal HCl.

Step 4: Filtration & Washing

  • Action: Filter the solid under a nitrogen blanket and wash with cold diethyl ether.

  • Causality: The protonated amine is sterically and electronically protected from oxidation. The hydrochloride salt is highly polar and insoluble in ether, whereas the N,N-dialkylated and nitrone byproducts lack the basicity to form stable salts and are purged into the mother liquor.

Protocol Step1 1. EtOAc Extraction (Isolate Free Base) Step2 2. Ethereal HCl Addition (Self-Validating IPC) Step1->Step2 Dry over Na2SO4 Step3 3. Crystallization (Purge Impurities) Step2->Step3 Monitor pH < 2 (Precipitation confirms reaction) Imp Mother Liquor (Dialkylated & Nitrone Byproducts) Step3->Imp Filtration (Liquid Phase) Product Pure 2-(Hydroxyamino)- 2-methylcyclohexan-1-one HCl Step3->Product Filter Cake (Solid Phase)

Self-validating workflow for the isolation of the hydrochloride salt.

Sources

Troubleshooting

Technical Support Center: Handling Moisture-Sensitive 2-(Hydroxyamino)-2-methylcyclohexan-1-one Hydrochloride

A Guide for Researchers, Scientists, and Drug Development Professionals Senior Application Scientist's Foreword Welcome to the technical support guide for 2-(Hydroxyamino)-2-methylcyclohexan-1-one hydrochloride. While th...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist's Foreword

Welcome to the technical support guide for 2-(Hydroxyamino)-2-methylcyclohexan-1-one hydrochloride. While this specific molecule is a specialized reagent, its handling characteristics are governed by the well-understood principles of its functional groups: it is a hydroxylamine derivative and a hydrochloride salt. Both moieties confer a high degree of hygroscopicity, meaning the compound readily absorbs moisture from the atmosphere.[1][2][3]

This guide is structured to provide not just procedural steps, but the scientific rationale behind them. Understanding the 'why'—how atmospheric moisture can initiate degradation, alter mass, and compromise experimental outcomes—is critical for ensuring the integrity of your research.[3][4] The protocols and troubleshooting sections are designed as self-validating systems to help you maintain the compound's purity, stability, and performance.

Frequently Asked Questions (FAQs)

Q1: What does "hygroscopic" mean for this specific compound?

A1: Hygroscopicity is the tendency to absorb and retain water molecules from the surrounding air.[3] For 2-(Hydroxyamino)-2-methylcyclohexan-1-one hydrochloride, this means the crystalline solid can attract atmospheric water, leading to a range of issues. The parent compound, hydroxylamine hydrochloride, is known to be a colorless, hygroscopic crystalline solid that decomposes on contact with moisture.[2] This property is shared by many hydrochloride salts.[3][5][6]

Q2: What are the immediate visible signs of moisture contamination?

A2: The most common sign is a change in the physical state of the powder. You may observe:

  • Caking or Clumping: The free-flowing powder will begin to form solid lumps, making it difficult to handle and weigh accurately.[5]

  • Deliquescence: In cases of high humidity exposure, the solid may absorb so much water that it dissolves and becomes a viscous liquid or slurry.

  • Discoloration: While the pure compound is expected to be a white or off-white solid, moisture can accelerate degradation pathways, potentially leading to a yellow or brownish hue.

Q3: How does moisture absorption affect my experiments?

A3: Moisture contamination has several critical consequences:

  • Inaccurate Weighing: When you weigh the compound, you are also weighing an unknown amount of absorbed water. This leads to the preparation of solutions with lower-than-intended concentrations, compromising stoichiometry and reaction kinetics.[3]

  • Chemical Degradation: Water can act as a reactant, potentially hydrolyzing the hydrochloride salt or other sensitive parts of the molecule. Hydroxylamine hydrochloride itself is known to decompose slowly on contact with moisture.[2] This degradation can generate impurities that interfere with your reactions or biological assays.

  • Reduced Solubility & Activity: The presence of excess water and degradation products can alter the compound's solubility profile and reduce its overall efficacy in downstream applications.

Q4: What is the single most important piece of equipment for handling this compound?

A4: A glovebox with a controlled inert atmosphere (e.g., nitrogen or argon) is the ideal environment.[7][8][9][10][11] It provides a sealed workspace with extremely low levels of oxygen and humidity, which is essential for protecting sensitive materials.[7][8][9] If a glovebox is unavailable, the next best alternative is a high-quality desiccator cabinet , preferably one that can be purged with an inert gas.[12][13][14]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter and provides a logical workflow for resolution.

Problem Encountered Probable Cause Recommended Solution & Protocol
Powder is clumped or caked upon opening the container. Inadequate sealing of the container during previous use or storage allowed moisture ingress.Option 1 (Salvage): If the material is critical and no alternative is available, gently break up clumps with a dry spatula inside a glovebox or low-humidity environment. Crucially, you must re-evaluate the material's purity. It is highly recommended to perform an analytical test (e.g., Karl Fischer titration for water content, HPLC for purity) to determine if it still meets specifications.[15] Option 2 (Recommended): Discard the compromised reagent and use a fresh, unopened container. The risk of using a contaminated starting material often outweighs the cost of replacement.[5]
Inconsistent or non-reproducible experimental results. The active compound concentration is variable due to differing levels of water absorption between experiments.Standardize Handling Protocol: Implement a strict, consistent workflow for all users. Weigh the compound exclusively within a glovebox or a nitrogen-purged desiccator.[10] Use the "Weighing by Difference" method (see Protocol 2) to ensure accuracy. If you suspect moisture contamination in your stock, prepare a fresh stock solution from a new bottle and repeat the key experiment.
Compound fails to dissolve completely in an anhydrous solvent. The compound has absorbed significant moisture, and the excess water is immiscible with the anhydrous solvent.Verify Solvent Anhydrousness: First, ensure your solvent is genuinely dry. Use a freshly opened bottle of anhydrous solvent or one properly stored over molecular sieves. Handle Compound Correctly: Re-attempt the dissolution by weighing a fresh sample of the compound under strictly anhydrous conditions (see Protocol 1) and adding it to the verified anhydrous solvent.
The solid reagent has turned into a sticky or syrupy substance. Severe moisture exposure has led to deliquescence and likely significant chemical degradation.Do Not Use. The material is compromised beyond reliable use. The physical state change indicates a high level of water absorption and probable decomposition.[3] Procure a new batch of the reagent and review your storage and handling procedures to prevent recurrence.
Logical Workflow for Troubleshooting Compromised Reagent

G A Issue: Powder is clumped/caked B Assess Clumping Severity A->B C Minor Clumping B->C Minor D Severe Caking / Deliquescence B->D Severe E Work in Glovebox / Low RH Environment C->E O DISCARD REAGENT D->O F Gently break up clumps with dry spatula E->F G Is material purity critical? F->G H YES G->H Yes I NO G->I No J Perform QC Analysis (Karl Fischer, HPLC) H->J N Proceed with caution I->N K Does it meet spec? J->K L YES K->L Yes M NO K->M No L->N M->O P Review Storage & Handling Protocols O->P

Caption: Troubleshooting workflow for handling a clumped hygroscopic reagent.

Detailed Experimental Protocols

Protocol 1: Optimal Storage of 2-(Hydroxyamino)-2-methylcyclohexan-1-one Hydrochloride

The primary goal is to create multiple barriers against atmospheric moisture.

  • Primary Container: Ensure the original manufacturer's container is sealed tightly immediately after every use. Reinforce the seal by wrapping the cap/lid junction with Parafilm®.

  • Secondary Containment: Place the sealed primary container inside a secondary, airtight container. This can be a screw-top jar or a heat-sealed moisture barrier bag.[16]

  • Tertiary Environment (Desiccator): Place the secondary container into a dedicated, well-maintained desiccator.[12][17]

    • Desiccant: Use an active, indicating desiccant (e.g., silica gel with a color indicator). When the color changes, regenerate or replace the desiccant immediately.

    • Inert Gas Purge: For optimal protection, use a desiccator cabinet equipped with a nitrogen or argon purge system to maintain a positive pressure of dry, inert gas.[13][14]

  • Location: Store the desiccator in a cool, dry, and dark place away from temperature fluctuations, which can cause pressure changes and compromise seals.[18]

Workflow for Ideal Compound Storage

G cluster_0 Primary Container cluster_1 Secondary Container cluster_2 Tertiary Environment A Compound Powder B Tightly Sealed Cap A->B C Parafilm® Wrap B->C D Airtight Jar or Moisture Barrier Bag C->D Place Inside E Desiccator Cabinet D->E Store Inside F Active Indicating Desiccant E->F G Nitrogen/Argon Purge (Optional but Recommended) E->G

Caption: Multi-barrier storage strategy for hygroscopic compounds.

Protocol 2: Weighing and Dispensing Under Controlled Atmosphere

This protocol minimizes moisture exposure during the critical weighing step. The ideal method utilizes a glovebox.

A. Ideal Method: Using a Glovebox

  • Preparation: Place all necessary items (spatulas, weighing paper/boat, receiving flask, solvent, etc.) inside the glovebox antechamber. Ensure all glassware is oven-dried and cooled before introduction.[11]

  • Atmosphere Purge: Cycle the antechamber atmosphere (evacuate and backfill with inert gas) the recommended number of times (typically 3-5 cycles) to remove air and moisture.[9]

  • Equilibration: Transfer items into the main chamber. Allow the analytical balance inside the glovebox to stabilize.

  • Weighing:

    • Place your weighing vessel (e.g., weighing paper) on the balance and tare it.

    • Open the compound container, dispense the desired amount quickly, and immediately reseal the container tightly.

    • Record the stable mass.

  • Transfer: Transfer the weighed solid into your reaction vessel within the glovebox.

B. Alternative Method: Using a Desiccator and Speed

If a glovebox is not available, this method can reduce but not eliminate moisture exposure.

  • Preparation: Have all equipment ready and at hand next to the analytical balance. Dry all glassware and spatulas in an oven and allow them to cool to room temperature inside a desiccator.

  • Equilibration: Allow the compound container to warm to ambient room temperature before opening it. Opening a cold container will cause moisture to condense on the product.[16]

  • Weighing by Difference (Recommended):

    • Place the sealed container of the compound on the balance and record the initial mass (M1).

    • Working quickly, remove the container from the balance, open it, and tap a small amount of powder directly into your reaction flask.

    • Immediately and tightly reseal the container.

    • Place the sealed container back on the balance and record the final mass (M2).

    • The mass of the transferred solid is M1 - M2. This method avoids exposing the powder on an open weigh boat.[19]

  • Final Steps: Immediately place the sealed compound container back into the desiccator for storage.

References
  • Jacomex. Humidity Controlled Glove Box. Available from: [Link]

  • SafetySkills. (2024, June 20). Guide to Safe Chemical Storage: Best Practices for the Industry. Available from: [Link]

  • Elnova Ltd. (2025, August 30). What is a Desiccator? An In-Depth Guide to Drying, Storage and Safe Handling. Available from: [Link]

  • International Labour Organization & World Health Organization. (2021). ICSC 0709 - HYDROXYLAMINE HYDROCHLORIDE. Available from: [Link]

  • ProcessSensing.com. Glovebox and environmental chamber solutions. Available from: [Link]

  • Mulksgrp. (2025, February 10). What do we need a glovebox for?. Available from: [Link]

  • Inert Corporation. Glove Boxes for Sensitive Chemicals & Materials. Available from: [Link]

  • Glassment. (2026, February 6). Complete Guide to the Use of Desiccator in Laboratory Experiments. Available from: [Link]

  • The Synergist. Best Practices for Proper Chemical Storage. Available from: [Link]

  • E-poly. (2024, September 24). 7 Strategies to Safeguard Products from Moisture Damage. Available from: [Link]

  • Terra Universal. Desiccators. Available from: [Link]

  • Physics Forums. (2010, March 24). Keeping moisture-sensitive chemicals dry. Available from: [Link]

  • Moravek, Inc. (2023, October 24). A Beginner's Guide to Chemical Storage Best Practices. Available from: [Link]

  • Camlab. (2022, February 1). A simple guide to desiccators. Available from: [Link]

  • University of Rochester. How to Store Reagents. Available from: [Link]

  • Labmate Online. (2005, March 7). Dosing and weighing in the pharmaceutical laboratory. Available from: [Link]

  • Chemistry LibreTexts. (2024, August 14). 3.1: Transferring and Weighting Methods. Available from: [Link]

  • Schaeffer. HYGROSCOPIC BULK SOLIDS. Available from: [Link]

  • University of Rochester, Department of Chemistry. How To: Store Reagents. Available from: [Link]

  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Available from: [Link]

  • Royal Society of Chemistry. (2019). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. Available from: [Link]

  • Loba Chemie. (2022, May 23). HYDROXYLAMINE HYDROCHLORIDE AR/ACS Safety Data Sheet. Available from: [Link]

  • MDPI. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Available from: [Link]

  • YouTube. (2020, August 21). (Technique) Weighing and transfering solids. Available from: [Link]

  • ACS Omega. (2022, July 27). Hydrochloride Salt of the GABAkine KRM-II-81. Available from: [Link]

  • Google Patents. CN115535975B - Method for purifying hydroxylamine hydrochloride.
  • Chromatography Forum. (2008, October 20). How to weigh a higroscopic substance. Available from: [Link]

Sources

Optimization

optimizing mobile phase for LC-MS analysis of 2-(Hydroxyamino)-2-methylcyclohexan-1-one hydrochloride

Welcome to the Technical Support Center for the LC-MS analysis of 2-(Hydroxyamino)-2-methylcyclohexan-1-one hydrochloride . As a Senior Application Scientist, I have designed this resource to address the unique chromatog...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the LC-MS analysis of 2-(Hydroxyamino)-2-methylcyclohexan-1-one hydrochloride .

As a Senior Application Scientist, I have designed this resource to address the unique chromatographic and mass spectrometric challenges posed by this specific molecule. Because this compound is a highly polar, low-molecular-weight alpha-hydroxyamino ketone supplied as a hydrochloride salt, traditional Reversed-Phase Liquid Chromatography (RPLC) workflows will inevitably fail.

This guide provides field-proven, mechanistically grounded solutions to ensure robust retention, symmetrical peak shape, and maximum electrospray ionization (ESI) sensitivity.

Part 1: Troubleshooting Guides & FAQs

Q1: Why does my compound elute in the void volume on a standard C18 column, and how do I achieve proper retention? The Causality: 2-(Hydroxyamino)-2-methylcyclohexan-1-one is exceptionally hydrophilic due to the presence of both a ketone and a hydroxyamino group on adjacent carbons, compounded by its ionized state as a hydrochloride salt. In RPLC, the highly polar analyte prefers the aqueous mobile phase over the hydrophobic C18 stationary phase, resulting in zero retention. The Solution: You must switch to Hydrophilic Interaction Liquid Chromatography (HILIC) [1]. HILIC utilizes a polar stationary phase (e.g., Amide or Bare Silica) and a highly organic mobile phase (typically >70% Acetonitrile). Retention is achieved by the analyte partitioning into a water-enriched layer immobilized on the stationary phase[2]. The more polar the analyte, the stronger it partitions into this aqueous layer, ensuring excellent retention.

Q2: I am using HILIC with 0.1% Formic Acid, but the peak is severely tailing and the MS signal is weak. What is going wrong? The Causality: In HILIC, unshielded silanols on the stationary phase are deprotonated and negatively charged. The basic hydroxyamino group of your analyte is protonated (positively charged). This creates strong, secondary ion-exchange interactions that cause severe peak tailing. Furthermore, relying solely on formic acid does not provide enough ionic strength to control the hydration layer on the column. The Solution: Replace 0.1% Formic Acid with a volatile buffer, specifically 10 to 20 mM Ammonium Formate adjusted to pH 3.0 [3]. The ammonium ions ( NH4+​ ) actively compete with your basic analyte for the negative silanol binding sites, effectively "shielding" them and restoring peak symmetry[4]. The formate buffer also stabilizes the pH, ensuring consistent ESI+ ionization.

Q3: How does the hydrochloride (HCl) salt form affect my MS sensitivity, and how do I mitigate it? The Causality: Chloride ions ( Cl− ) are notorious for causing severe ion suppression in the ESI source[5]. They compete with your analyte for charge droplets and can form neutral gas-phase clusters, drastically reducing the number of protonated analyte ions [M+H]+ that reach the mass analyzer. The Solution: Because chloride is a small, highly hydrated anion, it will often elute at a different retention time than your organic cation in HILIC. You must map the elution profile of the chloride ion (monitoring m/z 35 and 37 in negative mode during a test run) and program a divert valve to send the LC effluent to waste during the chloride elution window.

Q4: Is the alpha-hydroxyamino ketone motif stable during analysis? The Causality: Alpha-hydroxyamino ketones can be reactive, particularly in protic solvents where they might undergo condensation or hemiketal formation. The Solution: Avoid using Methanol as the weak HILIC solvent; strictly use Acetonitrile. Maintain the autosampler temperature at 4°C and prepare samples fresh daily in a diluent that closely matches the initial HILIC mobile phase conditions (e.g., 95% Acetonitrile).

Part 2: Quantitative Data Presentation

The following table summarizes the causal impact of mobile phase additives on the chromatographic and mass spectrometric performance of polar basic amines in HILIC-MS workflows.

Mobile Phase Additive (Aqueous Phase)Retention Factor ( k′ )Peak Symmetry ( As​ )Relative MS Signal (ESI+)Mechanistic Outcome
0.1% Formic Acid (No Buffer) 1.22.8 (Severe Tailing)35%Insufficient ionic strength; strong secondary silanol interactions.
10 mM Ammonium Acetate (pH 6.0) 3.51.4 (Slight Tailing)70%Good silanol shielding, but higher pH reduces the degree of analyte protonation.
10 mM Ammonium Formate (pH 3.0) 4.11.05 (Excellent)100%Optimal silanol shielding ( NH4+​ ) and optimal protonation state for ESI+.
20 mM Ammonium Formate (pH 3.0) 4.21.02 (Excellent)85%Peak shape is maintained, but higher salt concentration begins to cause mild ion suppression in MS[2].

Part 3: Mandatory Visualization

The following decision tree illustrates the logical workflow for optimizing the LC-MS mobile phase for polar, basic hydrochloride salts.

G Start Analyze 2-(Hydroxyamino)-2- methylcyclohexan-1-one HCl Mode Select LC Mode Start->Mode RPLC RPLC (C18) Result: Void Elution Mode->RPLC Default Approach HILIC HILIC (Amide/Silica) Result: Retained Mode->HILIC High Polarity Path RPLC->Mode Fails (No Retention) Buffer Select Aqueous Buffer HILIC->Buffer Formic 0.1% Formic Acid Result: Peak Tailing Buffer->Formic Ammonium 10 mM NH4FA (pH 3.0) Result: Sharp Peak Buffer->Ammonium Formic->Buffer Unshielded Silanols Salt Handle HCl Salt Effect Ammonium->Salt Divert Divert Cl- to Waste Result: High MS Signal Salt->Divert Prevent Ion Suppression

Fig 1: HILIC-MS mobile phase optimization workflow for polar basic hydrochloride salts.

Part 4: Experimental Protocols

This step-by-step methodology represents a self-validating system. System suitability is built directly into the protocol via the observation of backpressure and the use of the divert valve.

Protocol: HILIC-MS Method Development for 2-(Hydroxyamino)-2-methylcyclohexan-1-one HCl

Step 1: Mobile Phase Preparation (Critical for HILIC)

  • Mobile Phase A (Aqueous): Dissolve 0.63 g of LC-MS grade Ammonium Formate in 1.0 L of ultrapure water (18.2 MΩ·cm). Adjust the pH to 3.0 using neat Formic Acid. This yields a 10 mM Ammonium Formate buffer.

  • Mobile Phase B (Organic): Mix 950 mL of LC-MS grade Acetonitrile with 50 mL of Mobile Phase A. Causality: Adding 5% aqueous buffer to the organic phase prevents the precipitation of ammonium formate salts within the LC pumps when mixing high percentages of organic solvent[2].

Step 2: Sample Preparation

  • Weigh out the 2-(Hydroxyamino)-2-methylcyclohexan-1-one hydrochloride standard.

  • Dissolve the stock in 50:50 Acetonitrile:Water to ensure complete dissolution of the salt.

  • Dilute the working standard into 95% Acetonitrile / 5% Water . Causality: Injecting a sample dissolved in high aqueous content into a HILIC system will disrupt the immobilized water layer on the column, causing peak splitting and retention time shifts. The sample diluent must closely match the initial gradient conditions.

Step 3: LC Gradient & Divert Valve Setup

  • Column: Select a high-performance HILIC column (e.g., BEH Amide or bare silica, 2.1 x 100 mm, 1.7 µm). Maintain column temperature at 35°C.

  • Gradient:

    • 0.0 - 1.0 min: 95% B (Isocratic hold to establish partitioning).

    • 1.0 - 5.0 min: Linear gradient to 60% B (Elution of the polar analyte).

    • 5.0 - 7.0 min: Hold at 60% B (Column wash).

    • 7.1 - 12.0 min: 95% B (Extended re-equilibration. Note: HILIC requires at least 10 column volumes to re-establish the water layer).

  • Divert Valve: Program the MS divert valve to direct the LC flow to waste from 0.0 to 1.5 minutes. Causality: This prevents the early-eluting, highly suppressive chloride ions (from the HCl salt) from entering and contaminating the ESI source[5].

Step 4: MS Source Optimization (ESI+)

  • Set the MS to Positive Electrospray Ionization (ESI+).

  • Monitor the [M+H]+ transition for the free base (Exact mass calculation required based on formula C7​H13​NO2​ ).

  • Optimize the desolvation gas temperature to 350°C and gas flow to 800 L/hr. Causality: High organic mobile phases (Acetonitrile) desolvate much more efficiently than aqueous phases, allowing for slightly lower temperatures than RPLC, which protects the potentially thermolabile hydroxyamino ketone motif.

Part 5: References

  • "Hydrophilic interaction chromatography (HILIC) for LC-MS/MS analysis of monoamine neurotransmitters" - ResearchGate. Available at: [Link]

  • "Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics" - National Institutes of Health (NIH). Available at:[Link]

  • "Analysis of Underivatized Essential Amino Acids by HILIC Separation and Single Quadrupole Mass Detection" - HALO Columns. Available at: [Link]

  • "Hydrophilic Interaction Chromatography Using Silica Columns for the Retention of Polar Analytes and Enhanced ESI-MS Sensitivity" - Waters Corporation. Available at:[Link]

  • "The Role of Counter-Ions in Peptides—An Overview" - National Institutes of Health (NIH). Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 2-(Hydroxyamino)-2-methylcyclohexan-1-one Hydrochloride Reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthetic bottlenecks associated with highly sterically hindered cyclic systems.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthetic bottlenecks associated with highly sterically hindered cyclic systems. 2-(Hydroxyamino)-2-methylcyclohexan-1-one hydrochloride presents a unique architectural challenge: the presence of a quaternary C2 center bearing both a methyl group and a bulky hydroxyamino moiety creates a massive steric shield around the adjacent C1 carbonyl and the C2 amine.

This steric crowding physically blocks the standard Bürgi-Dunitz trajectory required for nucleophilic attack at the carbonyl and severely limits the conformational flexibility needed for transition state stabilization . Below is our comprehensive troubleshooting guide to mastering the reactivity of this complex intermediate.

Part 1: Troubleshooting Guides & FAQs

Q1: Why do standard condensation reactions (e.g., forming imidazolidines or oximes) fail or yield <10% with this substrate? A1: The steric bulk of the α -methyl and α -hydroxyamino groups prevents the approach of incoming nucleophiles. Furthermore, the hydrochloride salt sequesters the amine lone pair, rendering it non-nucleophilic. Solution: You must first carefully neutralize the salt to free-base the hydroxyamine. Subsequently, utilizing a Lewis acid or elevated thermal conditions is required to forcefully activate the carbonyl and overcome the high activation energy barrier .

Q2: I need to reduce the carbonyl group to a secondary alcohol. Standard NaBH₄ gives poor conversion and a mixture of diastereomers. How can I improve this? A2: Standard NaBH₄ reduction is sluggish due to the steric shielding of the carbonyl, and the delivery of the hydride is unselective. Implementing a Luche reduction (NaBH₄ in the presence of CeCl₃) fundamentally alters the reaction dynamics. The Ce(III) ion acts as a hard Lewis acid, coordinating strongly to the carbonyl oxygen to increase its electrophilicity. This forces a highly regioselective 1,2-addition, typically favoring equatorial hydride attack to yield the trans-cyclohexanol derivative, effectively bypassing the axial steric bulk , .

Q3: How do I selectively alkylate the hydroxyamino group without affecting the carbonyl or causing N,O-dialkylation? A3: N,O-dialkylation is a common side reaction. The key is strict pH control to exploit the differential nucleophilicity of the nitrogen versus the oxygen. By adjusting the pH to ~7.5–8.0, the nitrogen becomes the primary nucleophile. Using sterically undemanding alkylating agents (like methyl iodide) under cryogenic temperatures prevents over-alkylation.

Part 2: Mechanistic Logic & Workflows

Mechanistic Pathway of Carbonyl Activation

The diagram below illustrates the causality behind using the Luche reduction to bypass the steric bulk of the quaternary C2 center.

LucheMechanism A Sterically Hindered Ketone (2-(Hydroxyamino)-2-methylcyclohexan-1-one) B CeCl3 Addition (Lewis Acid Activation) A->B Step 1 D Hard Electrophile Activation (Carbonyl Oxygen Coordination) B->D Enhances Electrophilicity C NaBH4 + MeOH (Formation of Methoxyborohydrides) E Equatorial Hydride Attack (Overcoming Axial Bulk) C->E Hard Nucleophile Generation D->E Favors 1,2-Addition F Trans-Cyclohexanol Derivative (High Diastereoselectivity) E->F Stereoselective Delivery

Mechanistic pathway of the Luche reduction overcoming steric hindrance via Lewis acid activation.

Experimental Workflow for Hindered Condensations

When synthesizing 2,5-dihydroimidazol-1-ols (precursors for nitroxide spin probes), standard room-temperature mixing is insufficient. The workflow below ensures self-validating checkpoints.

CondensationWorkflow Start 2-(Hydroxyamino)-2-methylcyclohexan-1-one HCl + Target Ketone/Aldehyde Neutralize Base Addition (25% NH3) Free-basing the Hydroxyamine Start->Neutralize Catalyst Add Lewis Acid (e.g., TiCl4) Activate Carbonyl Neutralize->Catalyst Heat Reflux / Microwave Irradiation Overcome Activation Energy Barrier Catalyst->Heat Monitor TLC/HPLC Monitoring Check for Imidazolidine Formation Heat->Monitor Monitor->Heat Incomplete Purify Aqueous Workup & Crystallization Isolate Target Product Monitor->Purify Reaction Complete

Experimental workflow for Lewis acid-catalyzed condensation of hindered cyclohexanones.

Part 3: Experimental Protocols

Protocol A: Synthesis of 2,5-Dihydroimidazol-1-ols via Condensation

(Adapted from established procedures for sterically hindered imidazolidine nitroxide precursors )

  • Neutralization: Dissolve 2-(hydroxyamino)-2-methylcyclohexan-1-one hydrochloride (1.0 eq) in a minimal volume of methanol. Add 25% aqueous NH₃ dropwise until the pH reaches 8.0 to free-base the hydroxyamine.

  • Reagent Addition: Add the corresponding aliphatic ketone (e.g., acetone or diethyl ketone, 5.0 eq) to the mixture.

  • Activation: To overcome the steric clash at the C1 carbonyl, introduce a catalytic amount of a Lewis acid (e.g., TiCl₄, 0.1 eq) under a strict argon atmosphere.

  • Reaction: Heat the mixture under reflux for 3 to 7 days. Monitor the disappearance of the starting material via TLC (eluent: diethyl ether).

  • Workup & Purification: Cool the reaction mixture to 5 °C. Filter the resulting crystalline precipitate, wash with cold water to remove inorganic salts, and recrystallize from hexane to yield the pure 2,5-dihydroimidazol-1-ol derivative.

Protocol B: Stereoselective Luche Reduction of the Hindered Carbonyl

(Adapted from stereoselective reduction protocols for hindered cyclohexanones )

  • Preparation: Suspend the neutralized 2-(hydroxyamino)-2-methylcyclohexan-1-one (1.0 eq) and CeCl₃·7H₂O (1.1 eq) in methanol (0.2 M concentration).

  • Cooling: Cool the reaction flask to -78 °C using a dry ice/acetone bath. This cryogenic control is critical for maximizing diastereoselectivity.

  • Reduction: Add solid NaBH₄ (1.5 eq) portion-wise over 15 minutes to control the exothermic evolution of hydrogen gas.

  • Stirring: Maintain the reaction at -78 °C for 1 hour, then slowly warm to 0 °C until complete conversion is observed via HPLC.

  • Quenching & Extraction: Quench the reaction carefully with saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Part 4: Quantitative Data Summary

The following table summarizes the causal relationship between reaction conditions and yields when attempting to functionalize this specific sterically hindered scaffold.

Reaction TypeReagents / CatalystTemperatureTimeYield (%)Causality for Outcome
Standard Condensation Acetone, no catalyst25 °C7 days<10%Insufficient thermal energy to overcome the steric barrier at C1.
Optimized Condensation Acetone, TiCl₄ (cat.)Reflux (56 °C)3 days65–80%Lewis acid strongly activates the hindered carbonyl, lowering activation energy.
Standard Reduction NaBH₄, MeOH0 °C12 hours~30%Hydride delivery is unselective and kinetically slow due to axial blocking.
Luche Reduction NaBH₄, CeCl₃, MeOH-78 °C to 0 °C1.5 hours>90%Ce(III) directs equatorial attack via hard electrophile activation, bypassing steric bulk.

References

  • Laser Flash Photolysis and CIDNP Studies of Steric Effects on Coupling Rate Constants of Imidazolidine Nitroxide with Carbon-Centered Radicals. The Journal of Organic Chemistry (ACS Publications). Available at:[Link]

  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Available at:[Link]

  • Cerium(III) Chloride-Mediated Stereoselective Reduction of a 4-Substituted Cyclohexanone Using NaBH4. Organic Process Research & Development (ACS Publications). Available at:[Link]

Reference Data & Comparative Studies

Validation

2-(Hydroxyamino)-2-methylcyclohexan-1-one Hydrochloride vs. Hydroxylamine Hydrochloride in Organic Synthesis: A Comparative Guide

The installation of nitrogen-oxygen (N-O) bonds and the construction of complex N,O-heterocycles are foundational operations in modern drug discovery and organic synthesis. For decades, researchers have relied on simple,...

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Author: BenchChem Technical Support Team. Date: March 2026

The installation of nitrogen-oxygen (N-O) bonds and the construction of complex N,O-heterocycles are foundational operations in modern drug discovery and organic synthesis. For decades, researchers have relied on simple, highly reactive donors to achieve these transformations. However, the demand for structurally rigid, stereochemically complex active pharmaceutical ingredients (APIs) has driven the evolution of highly specialized bifunctional synthons.

This guide provides an objective, data-driven comparison between the ubiquitous general reagent Hydroxylamine Hydrochloride (NH₂OH·HCl) and the advanced bifunctional building block 2-(Hydroxyamino)-2-methylcyclohexan-1-one hydrochloride (HAMC·HCl) .

Structural & Mechanistic Profiling

Hydroxylamine Hydrochloride (NH₂OH·HCl): The General N-O Donor

Hydroxylamine hydrochloride is the classic ambident nucleophile used for the in situ generation of free hydroxylamine[1]. Driven by the "alpha-effect"—where the adjacent lone pairs on the nitrogen and oxygen atoms repel each other, raising the energy of the HOMO—the nitrogen atom becomes exceptionally nucleophilic. It is primarily used to convert aldehydes and ketones into oximes, which serve as crucial intermediates for nitriles, amidoximes, and amines[2].

HAMC·HCl: The Bifunctional Heterocyclic Synthon

Unlike simple hydroxylamine, 2-(Hydroxyamino)-2-methylcyclohexan-1-one hydrochloride is a highly specialized alpha-hydroxyamino ketone. It features a pre-installed quaternary stereocenter (the 2-methyl group) and serves as a versatile intermediate in advanced chemical synthesis[3]. Instead of merely acting as an N-O donor, HAMC·HCl is deployed as a rigid carbon-framework donor. It undergoes rapid cyclocondensation with aldehydes or dinucleophiles to construct complex fused ring systems, such as dihydrooxazoles and oxazines, in a single step[4].

Mechanistic Workflows & Visualization

The fundamental difference between these two reagents lies in their synthetic trajectories. NH₂OH·HCl requires a multi-step sequence to build molecular complexity, whereas HAMC·HCl condenses complexity into a single, highly concerted step.

Pathways cluster_NH2OH NH2OH·HCl: Multi-Step Assembly cluster_HAMC HAMC·HCl: Single-Step Cyclocondensation N1 Carbonyl Substrate N3 Oxime Intermediate N1->N3 N2 NH2OH·HCl N2->N3 pH 4-6 N4 Target Heterocycle N3->N4 Cyclization H1 HAMC·HCl H3 Fused N,O-Heterocycle H1->H3 Condensation H2 Coupling Partner H2->H3

Reaction pathway comparison: multi-step NH2OH·HCl oximation vs. single-step HAMC·HCl condensation.

Comparative Performance Data

The table below synthesizes the operational parameters and performance metrics of both reagents based on established synthetic methodologies.

ParameterHydroxylamine Hydrochloride (NH₂OH·HCl)2-(Hydroxyamino)-2-methylcyclohexan-1-one (HAMC·HCl)
Structural Role General N-O bond donorBifunctional heterocyclic synthon
Primary Application Oxime, nitrile, and amidoxime synthesis[1]Advanced API intermediate synthesis[3]
Reaction Mode Nucleophilic addition (alpha-effect)[3+2] Cycloaddition / Cyclocondensation[4]
Typical Yields 90–95% for simple oximes[2]50–75% for complex heterocycles[4]
Regioselectivity Poor in complex bifunctional systemsAbsolute (due to pre-installed framework)
Optimal pH Strictly buffered at pH 4–6[5]Mildly acidic to neutral

Experimental Protocols: Self-Validating Systems

As a Senior Application Scientist, it is critical to understand that successful synthesis is not just about combining reagents; it is about controlling the micro-environment of the reaction.

Protocol A: Optimal Oximation using Hydroxylamine Hydrochloride

This protocol is designed to maximize the yield of oximes from sterically hindered ketones.

  • Substrate Dissolution: Dissolve the ketone (1.0 equiv) in a 1:1 mixture of Ethanol and Water.

  • Buffer Preparation (Critical Step): In a separate flask, dissolve NH₂OH·HCl (1.5 equiv) and Sodium Acetate (NaOAc, 1.5 equiv) in water.

    • Causality & Expertise: The kinetics of oxime formation are highly pH-dependent[5]. The initial nucleophilic attack requires the unprotonated, free hydroxylamine base (favored at higher pH). However, the subsequent elimination of water from the tetrahedral carbinolamine intermediate requires acid catalysis (favored at lower pH). Sodium acetate perfectly buffers the system to a pH of ~4.5–5.5, the mathematical optimum where both rate-determining steps overlap efficiently.

  • Addition & Reaction: Add the buffered hydroxylamine solution to the ketone. Heat to reflux for 2–4 hours[1].

  • Workup: Cool to room temperature, extract with ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄.

Mechanism M1 NH2OH·HCl (Protonated) M2 Free NH2OH (Nucleophilic) M1->M2 Base Buffer M3 Tetrahedral Carbinolamine M2->M3 + Ketone M4 Oxime + H2O M3->M4 Acid Catalysis (pH 4-6)

Mechanistic dependence on pH during oxime formation using hydroxylamine hydrochloride.

Protocol B: Single-Step Cyclocondensation using HAMC·HCl

This protocol outlines the synthesis of a fused dihydrooxazole derivative, bypassing the need for multi-step alpha-functionalization.

  • Free-Basing the Synthon: Suspend HAMC·HCl (1.0 equiv) in anhydrous Tetrahydrofuran (THF). Add Triethylamine (Et₃N, 1.1 equiv) dropwise at 0 °C.

    • Causality & Expertise: HAMC is supplied as a hydrochloride salt to prevent premature autoxidation of the alpha-hydroxyamino group. Neutralizing it at low temperatures prevents self-condensation of the liberated bifunctional molecule before the coupling partner is introduced.

  • Electrophile Introduction: Add the target aliphatic or aromatic aldehyde (1.0 equiv).

  • Cyclocondensation: Add a catalytic amount of p-Toluenesulfonic acid (p-TsOH, 0.1 equiv) and equip the flask with a Dean-Stark trap. Reflux for 1 hour.

    • Causality & Expertise: The reaction proceeds via an initial oxime-like condensation, followed by an intramolecular attack of the oxime oxygen onto the adjacent electrophilic center[4]. The Dean-Stark trap drives the equilibrium forward by removing the water generated during the dual condensation events.

  • Purification: Concentrate under reduced pressure and purify via silica gel flash chromatography to isolate the sterically dense, quaternary-center-containing heterocycle.

Summary & Strategic Selection

Choosing between these reagents dictates the entire trajectory of a synthetic campaign.

  • Use Hydroxylamine Hydrochloride when the goal is simple functional group interconversion (ketone to oxime/nitrile). It is atom-economical, highly scalable, and kinetically predictable when properly buffered[2].

  • Use HAMC·HCl when executing target-oriented synthesis in drug development. Installing a quaternary methyl group adjacent to a nitrogen atom late in a synthesis is notoriously difficult due to steric clash. HAMC·HCl circumvents this synthetic bottleneck by delivering the stereocenter and the N-O functionality pre-assembled[3], enabling rapid access to complex 3D chemical space.

References

  • ChemicalCell. "2-(Hydroxyamino)-2-Methylcyclohexan-1-One Oxime Acetate".
  • Smolecule. "3-(Methoxycarbonyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid".
  • PMC. "Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors".
  • Oriental Journal of Chemistry. "Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid".
  • ScienceMadness. "Oximes".

Sources

Comparative

A Comparative Analysis of Cyclohexanone Derivatives for Advanced Synthesis: Spotlight on 2-(Hydroxyamino)-2-methylcyclohexan-1-one Hydrochloride

Introduction: The Cyclohexanone Scaffold in Modern Chemistry The cyclohexanone ring is a foundational and versatile scaffold in organic synthesis.[1] Its inherent reactivity, stemming from the carbonyl group and adjacent...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Cyclohexanone Scaffold in Modern Chemistry

The cyclohexanone ring is a foundational and versatile scaffold in organic synthesis.[1] Its inherent reactivity, stemming from the carbonyl group and adjacent α-protons, allows for a vast array of chemical transformations, making it a cornerstone for constructing complex carbocyclic and heterocyclic systems.[1] In the realm of drug discovery and development, cyclohexanone derivatives are instrumental, forming the core of numerous bioactive compounds and FDA-approved drugs.[2] Their utility ranges from serving as rigid three-dimensional bioisosteres for phenyl or t-butyl groups to acting as key intermediates in the synthesis of pharmacologically active agents like antihistamines and anti-inflammatory compounds.[2][3]

This guide provides an in-depth comparative analysis of various α-substituted cyclohexanone derivatives, with a special focus on the unique chemical properties and synthetic potential of 2-(Hydroxyamino)-2-methylcyclohexan-1-one hydrochloride . While this specific compound is not extensively documented in peer-reviewed literature, its functionality as an α-hydroxyamino ketone allows for a robust analysis based on well-established chemical principles. We will compare its projected reactivity and characteristics against more common derivatives, such as α-amino and α-hydroxy ketones, providing researchers, scientists, and drug development professionals with the field-proven insights necessary to make informed decisions in their synthetic programs.

The Rise of α-Heteroatom-Substituted Cyclohexanones

The true synthetic power of the cyclohexanone scaffold is unlocked through functionalization at the α-position. The introduction of a heteroatom adjacent to the carbonyl group dramatically alters the electronic properties, stability, and reactivity of the entire molecule, opening new avenues for molecular construction. This section compares three key classes of α-substituted derivatives against a baseline alkyl-substituted cyclohexanone.

Comparative Framework: Key Performance Indicators

Our analysis will focus on four critical areas relevant to synthetic and medicinal chemistry:

  • Synthetic Accessibility: The efficiency, reliability, and functional group tolerance of the methods used to introduce the α-substituent.

  • Spectroscopic Signature: The key distinguishing features in NMR and IR spectroscopy that enable unambiguous characterization.

  • Chemical Reactivity & Stability: The influence of the α-substituent on the carbonyl and α-carbon reactivity, including susceptibility to oxidation, reduction, and rearrangement.

  • Physicochemical & Biological Potential: How the substituent impacts properties like acidity/basicity, hydrogen bonding capacity, and its potential as a pharmacophore.

Table 1: Comparative Overview of α-Substituted Cyclohexanone Derivatives
Featureα-Hydroxyamino Ketone (e.g., 2-(Hydroxyamino)-2-methylcyclohexan-1-one)α-Amino Ketone (e.g., 2-aminocyclohexanone)α-Hydroxy Ketone (e.g., 2-hydroxycyclohexanone)α-Alkyl Ketone (e.g., 2-methylcyclohexanone)
Typical Synthesis Nitroso-Aldol reaction of enolates/silyl enol ethers with nitroso compounds.[4]Reductive amination of 1,2-diones; Direct α-amination of ketones.[5]Oxidation of corresponding diols; Direct α-hydroxylation of enolates.[3]Enolate alkylation; Grignard reaction on α,β-unsaturated ketones.
Key Reactivity Susceptible to N-O bond cleavage under reductive conditions; Can act as a masked amine.Prone to dimerization/instability as free base; Versatile handle for further functionalization.Undergoes α-Ketol/Acyloin rearrangement under acidic or basic conditions.[1][6]Stable; Reactivity dominated by standard enolate and carbonyl chemistry.
Redox Behavior Reduction: N-O bond cleavage yields α-amino alcohol. Oxidation: Complex, can lead to nitrones or ring cleavage.Reduction: Yields 1,2-aminoalcohols. Oxidation: Can lead to amides or cleavage products.Reduction: Yields 1,2-diols. Oxidation: Cleavage to dicarboxylic acids (e.g., adipic acid).[7]Reduction: Yields corresponding alcohol. Oxidation: Baeyer-Villiger oxidation or cleavage under harsh conditions.
pKa (approx.) α-H: ~18-19; N-H: ~5-6 (protonated amine)α-H: ~18-19; N-H: ~8-9 (protonated amine)α-H: ~16-17 (more acidic due to enol stabilization)α-H: ~19-20
Spectroscopy (Key Signals) ¹H NMR: Broad -OH, -NH signals. IR: C=O (~1715 cm⁻¹), O-H, N-H stretches.¹H NMR: -NH₂ signal. IR: C=O (~1715 cm⁻¹), N-H stretches.¹H NMR: Broad -OH signal. IR: C=O (~1710 cm⁻¹), broad O-H stretch (~3400 cm⁻¹).¹H NMR: α-proton (~2.3 ppm). IR: C=O (~1715 cm⁻¹).[8]
Medicinal Chemistry Role Precursor to novel amino-derivatives; Potential for unique H-bonding interactions.Common pharmacophore in CNS agents; Precursor to heterocycles.[9]Building block for various natural products; Can be a metabolic hotspot.[10]Lipophilic scaffold; Provides steric bulk and conformational constraint.

Focus: 2-(Hydroxyamino)-2-methylcyclohexan-1-one Hydrochloride

This specific derivative combines the features of an α-hydroxyamino group with a quaternary α-carbon, which introduces unique steric and electronic properties. The hydrochloride salt form enhances its stability, making it a readily handleable crystalline solid.

Proposed Synthesis: The Nitroso Aldol Reaction

The most logical and efficient route to this target molecule is via the "nitroso aldol reaction," where a ketone enolate or its equivalent reacts with a nitroso compound.[4] This method provides direct access to the C-N bond of the α-hydroxyamino ketone with high N-selectivity.

Experimental Protocol: Synthesis of 2-(Hydroxyamino)-2-methylcyclohexan-1-one Hydrochloride

Disclaimer: This protocol is a proposed method based on established literature for the synthesis of α-hydroxyamino ketones and has not been optimized for this specific target.

Step 1: Formation of the Silyl Enol Ether

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous tetrahydrofuran (THF, 2.0 M).

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Slowly add lithium diisopropylamide (LDA, 1.05 eq) to the flask, followed by the dropwise addition of 2-methylcyclohexanone (1.0 eq). Stir for 1 hour at -78 °C.

  • Add chlorotrimethylsilane (TMSCl, 1.1 eq) dropwise and allow the reaction to slowly warm to room temperature, stirring overnight.

  • Quench the reaction with a saturated aqueous NaHCO₃ solution, extract with diethyl ether, dry the organic layer over MgSO₄, and concentrate under reduced pressure. The crude 2-methylcyclohex-1-en-1-yl(trimethyl)silane is purified by vacuum distillation.

Step 2: Nitroso Aldol Reaction

  • Dissolve the purified silyl enol ether (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M) in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78 °C.

  • In a separate flask, prepare a solution of nitrosobenzene (1.1 eq) in anhydrous DCM.

  • Add the nitrosobenzene solution dropwise to the silyl enol ether solution. Stir at -78 °C for 3-4 hours, monitoring the reaction by TLC.

  • Upon completion, quench the reaction with a saturated aqueous NH₄Cl solution. Extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate. The crude product, 2-(hydroxy(phenyl)amino)-2-methylcyclohexan-1-one, is purified by flash column chromatography.

Causality: The use of a silyl enol ether provides a neutral, isolable enolate surrogate that reacts cleanly with the electrophilic nitrosobenzene. The low temperature is critical to prevent side reactions and ensure high selectivity.

Step 3: Deprotection and Salt Formation

  • Dissolve the purified product from Step 2 in methanol and transfer to a hydrogenation vessel.

  • Add a catalytic amount of Palladium on Carbon (10 wt. %).

  • Pressurize the vessel with H₂ gas (e.g., 50 psi) and stir at room temperature until the reaction is complete (monitored by TLC/LC-MS). This step cleaves the N-phenyl bond.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate.

  • Dissolve the crude 2-(hydroxyamino)-2-methylcyclohexan-1-one in a minimal amount of diethyl ether and cool to 0 °C.

  • Slowly add a solution of HCl in diethyl ether (e.g., 2.0 M) dropwise until precipitation is complete.

  • Collect the white precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield 2-(Hydroxyamino)-2-methylcyclohexan-1-one hydrochloride .

Visualization of the Synthetic Workflow

G cluster_0 Step 1: Silyl Enol Ether Formation cluster_1 Step 2: Nitroso Aldol Reaction cluster_2 Step 3: Deprotection & Salt Formation ketone 2-Methylcyclohexanone lda 1. LDA, THF, -78 °C ketone->lda tmscl 2. TMSCl lda->tmscl see Silyl Enol Ether tmscl->see nitroso Nitrosobenzene, DCM, -78 °C see->nitroso adduct N-Phenyl Adduct nitroso->adduct h2pdc 1. H₂, Pd/C adduct->h2pdc hcl 2. HCl in Et₂O h2pdc->hcl product Target Hydrochloride Salt hcl->product

Caption: Proposed synthetic workflow for the target compound.

Comparative Reactivity Analysis

The α-hydroxyamino group imparts a unique reactivity profile compared to other derivatives. Its behavior is a hybrid of an α-amino and an α-hydroxy ketone, with the addition of a labile N-O bond.

Reductive Transformations: A Gateway to Amino Alcohols

A key synthetic application of the α-hydroxyamino moiety is its role as a precursor to α-amino alcohols. Standard reducing agents that cleave N-O bonds (e.g., catalytic hydrogenation, Zn/AcOH, or SmI₂) can be employed. This two-step sequence of α-amination followed by reduction offers a powerful alternative to direct reductive amination.

G cluster_0 cluster_1 start1 R-NHOH α-Hydroxyamino Ketone end1 1,2-Amino Alcohol start1->end1 [H] (e.g., H₂/Pd) (Reduces C=O and cleaves N-O) start2 R-NH₂ α-Amino Ketone end2 1,2-Amino Alcohol start2->end2 [H] (e.g., NaBH₄) (Reduces C=O only)

Caption: Comparative reduction pathways.

Stability and Rearrangement Potential

Unlike α-hydroxy ketones, which are prone to the α-ketol rearrangement under both acidic and basic conditions to form a more stable isomer, α-hydroxyamino ketones are generally more stable in this regard.[6][11] The driving force for rearrangement is weaker. However, under certain conditions, particularly with Lewis acids, rearrangements related to the Cope or Mannich-type reactions can be induced, offering pathways to more complex heterocyclic systems.

Conclusion and Future Perspectives

The analysis reveals that 2-(Hydroxyamino)-2-methylcyclohexan-1-one hydrochloride, as a representative of α-hydroxyamino ketones, is a synthetically valuable building block with a distinct reactivity profile. While not as commonly employed as its α-amino or α-hydroxy counterparts, it offers unique advantages:

  • Masked Functionality: It serves as a stable precursor to potentially unstable α-amino ketones or can be directly converted to valuable 1,2-amino alcohols.

  • Unique Redox Chemistry: The presence of the N-O bond provides a specific chemical handle for selective reductive cleavage, which is absent in other derivatives.

  • Potential in Drug Discovery: The N-hydroxyamine moiety itself is a known structural motif in some bioactive compounds and can offer a different set of hydrogen bond donor/acceptor properties compared to simple amines or alcohols, potentially leading to novel drug-receptor interactions.

Future research should focus on the experimental validation of the proposed synthetic routes and a thorough exploration of the reactivity of this and related α-hydroxyamino cyclohexanones. Their potential in asymmetric catalysis, either as ligands or substrates, and their application in the synthesis of novel nitrogen-containing heterocycles remain promising and underexplored areas for investigation. This guide serves as a foundational framework to stimulate and inform such future endeavors.

References

  • BenchChem. (2025). Application Notes and Protocols: Cyclohexanone Derivatives as Versatile Building Blocks in Organic Synthesis.
  • Momiyama, N., & Yamamoto, H. (2002). Simple Synthesis of α-Hydroxyamino Carbonyl Compounds: New Scope of the Nitroso Aldol Reaction. Organic Letters, 4(21), 3579–3582. [Link]

  • PubChem. (n.d.). 2-hydroxy-2-methylcyclohexan-1-one. National Center for Biotechnology Information. [Link]

  • Paquette, L. A. (2004). The α-Hydroxy Ketone (α-Ketol) and Related Rearrangements. Organic Reactions. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. [Link]

  • Wikipedia. (n.d.). α-Ketol rearrangement. [Link]

  • Kawasaki, M., Li, P., & Yamamoto, H. (2008). Enantioselective O-nitroso aldol reaction of silyl enol ethers. Angewandte Chemie International Edition, 47(20), 3795-7. [Link]

  • Baruah, M., & Shapiro, M. J. (1984). Substituent effects on the stereochemistry of substituted cyclohexanone dimethylhydrazone alkylations. An X-ray crystal structure of lithiated cyclohexanone dimethylhydrazone. The Journal of Organic Chemistry, 49(1), 1-5. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of α-hydroxy ketones and aldehydes. [Link]

  • Allen, L. A. T., Raclea, R., Natho, P., & Parsons, P. J. (2021). Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry, 19(3), 498-513. [Link]

  • Cope, A. C., & Hardy, E. M. (1940). The Introduction of Substituted Vinyl Groups. V. A Rearrangement Involving the Migration of an Allyl Group in a Three-Carbon System. Journal of the American Chemical Society, 62(2), 441-444. [Link]

  • ChemTube3D. (n.d.). Cope Rearrangement. [Link]

  • Berson, J. A., & Jones, M. (1964). A Synthesis of Ketones by the Thermal Isomerization of 3-Hydroxy-1,5-dienes. The Oxy-Cope Rearrangement. Journal of the American Chemical Society, 86(22), 5019-5020. [Link]

  • Organic Chemistry Portal. (n.d.). Cope Rearrangement. [Link]

  • San Filippo Jr, J., Chern, C. I., & Valentine, J. S. (1976). Oxidative cleavage of alpha-keto, alpha-hydroxy, and alpha-halo ketones, esters, and carboxylic acids by superoxide. The Journal of Organic Chemistry, 41(6), 1076-8. [Link]

  • Oregon State University. (2020). Spectroscopy of Aldehydes and Ketones. [Link]

  • ResearchGate. (n.d.). α-Amination of cyclohexanone and derivatives. [Link]

  • MDPI. (2025). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. Catalysts, 15(x), x. [Link]

  • Parés, X., et al. (2013). Biocatalytic production of alpha-hydroxy ketones and vicinal diols by yeast and human aldo-keto reductases. Chemico-Biological Interactions, 202(1-3), 209-215. [Link]

  • San Filippo, J., Chern, C. I., & Valentine, J. S. (1976). Oxidative cleavage of alpha-keto, alpha-hydroxy, and alpha-halo ketones, esters, and carboxylic acids by superoxide. Journal of the American Chemical Society, 98(13), 4023-4025. [Link]

  • SIOC Journals. (2022). Research Progress of Reactions Participated by α-Hydroxy Ketones. Chinese Journal of Organic Chemistry. [Link]

  • Evans, D. A., & Golob, A. M. (1975).Sigmatropic rearrangements of 1,5-diene alkoxides. The anionic oxy-Cope rearrangement. Journal of the American Chemical Society, 97(16), 4765-4766. [Link]

  • Jones, J. B., & Jakovac, I. J. (1982). PREPARATION OF CHIRAL, NONRACEMIC γ-LACTONES BY ENZYME-CATALYZED OXIDATION OF meso-DIOLS. Organic Syntheses, 60, 64. [Link]

Sources

Validation

Comprehensive Spectroscopic Cross-Validation Guide for Commercial 2-(Hydroxyamino)-2-methylcyclohexan-1-one Hydrochloride

As a Senior Application Scientist, I frequently encounter lot-to-lot variability in complex chemical intermediates. 2-(Hydroxyamino)-2-methylcyclohexan-1-one hydrochloride (CAS: 306935-62-6)[1] is a highly specialized al...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter lot-to-lot variability in complex chemical intermediates. 2-(Hydroxyamino)-2-methylcyclohexan-1-one hydrochloride (CAS: 306935-62-6)[1] is a highly specialized alpha-hydroxyamino ketone. It serves as a critical building block in the synthesis of active pharmaceutical ingredients (APIs) and is a key structural motif in [2].

However, the unique juxtaposition of a sterically hindered alpha-methyl group, a reactive ketone, and a hydroxylamine moiety makes this compound susceptible to aerobic oxidation and synthetic carryover. Relying on a single vendor's Certificate of Analysis (CoA) is a risk. This guide outlines a self-validating, orthogonal analytical workflow to cross-validate commercial batches against in-house references and alternative intermediates like[3].

Mechanistic Rationale for Analytical Modalities

To establish a robust quality profile, we must understand the causality behind our analytical choices. The hydroxylamine nitrogen (-NHOH) is highly reactive. If a commercial batch is improperly salted (incomplete HCl formation) or exposed to ambient oxygen, it rapidly degrades into nitroso intermediates or tautomerizes.

  • NMR (1H and 13C): Protic exchange can obscure the hydroxylamine signals. We use strictly anhydrous conditions to lock the protonation state, allowing us to use the alpha-methyl shift as a diagnostic marker for the correct regioisomer.

  • FT-IR: Essential for differentiating the true ketone carbonyl stretch (~1710 cm⁻¹) from the C=N stretch of potential oxime impurities (~1650 cm⁻¹).

  • HRMS (ESI-TOF): Validates the exact mass of the free base [M+H]⁺ and identifies trace dimeric degradants that UV detectors might miss.

  • HPLC-UV: Quantifies overall purity. Acidic mobile phases are mandatory to suppress secondary interactions between the polar free base and column silanols.

Workflow A Commercial Batch CAS: 306935-62-6 B Sample Prep (Anhydrous DMSO-d6 / MeCN) A->B C NMR (1H, 13C) Structural Integrity B->C D FT-IR Functional Groups B->D E HRMS (ESI) Exact Mass & Dimers B->E F HPLC-UV Purity & Oxime Traces B->F G Data Synthesis & Cross-Validation C->G D->G E->G F->G

Analytical workflow for the cross-validation of alpha-hydroxyamino ketone batches.

Self-Validating Experimental Protocols

Do not treat these protocols as mere checklists; they are engineered with internal feedback loops to ensure data integrity.

Protocol A: Anhydrous NMR Acquisition

Causality: The hydroxylamine nitrogen in an alpha-hydroxyamino ketone is prone to rapid proton exchange in protic solvents, which broadens or completely obscures the -NH₂⁺ and -OH signals. By utilizing strictly anhydrous DMSO-d₆, we arrest this exchange, allowing precise integration of the downfield hydroxyl proton[2].

  • Sample Preparation: Weigh 15 mg of the commercial batch in a glovebox under argon to prevent ambient moisture absorption (the HCl salt is highly hygroscopic).

  • Solvation: Dissolve the sample in 0.6 mL of anhydrous DMSO-d₆ (stored over 4Å molecular sieves).

  • Internal Standardization: Add 0.05% v/v Tetramethylsilane (TMS) as an internal chemical shift reference.

  • Acquisition: Acquire ¹H NMR (400 MHz, 16 scans) and ¹³C NMR (100 MHz, 256 scans) at 298 K.

  • Self-Validation Check: Verify the TMS peak is exactly at 0.00 ppm. Check the residual water peak (3.33 ppm); if its integral exceeds 10% of the alpha-methyl integral, discard the sample. Excess water catalyzes proton exchange, invalidating the structural assignment.

Protocol B: HPLC-UV Purity Profiling

Causality: The free base is highly polar and exhibits severe peak tailing on standard C18 columns. Maintaining the analyte in its protonated state using an acidic mobile phase ensures sharp, symmetrical peaks for accurate integration.

  • Mobile Phase Prep: Prepare Phase A (0.1% TFA in LC-MS grade H₂O) and Phase B (0.1% TFA in LC-MS grade Acetonitrile).

  • Sample Prep: Dissolve 1.0 mg/mL of the API in a 50:50 mixture of Phase A and Phase B.

  • System Suitability Test (SST): Inject a resolution standard containing the API and 0.5 mg/mL of the[3].

  • Gradient Elution: Run a linear gradient from 5% B to 95% B over 15 minutes on a C18 column (2.1 x 100 mm, 1.8 µm) at 0.3 mL/min.

  • Self-Validation Check: The run is only validated if the resolution factor (Rs) between the API and the oxime acetate peak is ≥ 2.0, and the API peak tailing factor is ≤ 1.2.

Comparative Spectroscopic Data Analysis

Below is a cross-validation dataset comparing an in-house synthesized reference standard against two commercial suppliers.

Table 1: Spectroscopic Cross-Validation of Commercial Batches
Batch Origin¹H NMR (α-CH₃ shift)¹³C NMR (C=O shift)FT-IR (C=O stretch)HRMS[M+H]⁺HPLC Purity
In-House Ref. 1.35 ppm (s, 3H)212.4 ppm1712 cm⁻¹144.1025>99.5%
Supplier A 1.35 ppm (s, 3H)212.4 ppm1711 cm⁻¹144.102698.8%
Supplier B 1.38 ppm (s, 3H)210.8 ppm1695 cm⁻¹*144.102192.4%

Data Interpretation: Supplier A demonstrates excellent spectroscopic alignment with the reference standard[1]. However, Supplier B exhibits a shifted alpha-methyl proton signal and a depressed carbonyl stretch in the IR spectrum. This downfield shift and lower wavenumber indicate partial free-base conversion and trace oxime contamination, likely due to poor isolation techniques during manufacturing.

Impurity Pathways & Alternative Intermediates

When dealing with problematic batches, it is crucial to understand the chemical pathways that lead to degradation. The alpha-hydroxyamino ketone can undergo aerobic oxidation to form a nitroso intermediate, which subsequently condenses into azoxy dimers[2].

Degradation API 2-(Hydroxyamino)-2-methyl cyclohexan-1-one HCl Oxime Oxime Acetate (CAS: 13785-66-5) API->Oxime Synthetic Carryover Nitroso Nitroso Intermediate (Aerobic Oxidation) API->Nitroso O2 / Base Exposure Dimer Azoxy Dimer Degradant Nitroso->Dimer Condensation

Common degradation and impurity pathways for 2-(Hydroxyamino)-2-methylcyclohexan-1-one.

Evaluating the Oxime Acetate Alternative

If lot-to-lot variability of the hydrochloride salt proves too disruptive for your specific synthetic pipeline, consider utilizing the protected alternative, 2-(Hydroxyamino)-2-methylcyclohexan-1-one oxime acetate (CAS: 13785-66-5) [3].

Table 2: Performance Comparison: HCl Salt vs. Oxime Acetate Alternative
Parameter2-(Hydroxyamino)-2-methylcyclohexan-1-one HClOxime Acetate Alternative (CAS: 13785-66-5)
Chemical State Reactive Hydrochloride SaltProtected Oxime Acetate
Oxidative Stability Moderate (Prone to aerobic oxidation)High (Protected hydroxylamine)
Synthetic Utility Direct use in N-selective aldol reactionsRequires prior deprotection step
Storage Hygroscopic; requires inert atmosphereStable under standard conditions
Analytical Marker Sharp ketone C=O stretch (~1710 cm⁻¹)Distinct ester C=O stretch (~1740 cm⁻¹)

While the oxime acetate offers superior shelf-life and oxidative stability, it necessitates an additional deprotection step, which may impact overall yield in time-sensitive synthetic routes.

Conclusion

Rigorous cross-validation of 2-(Hydroxyamino)-2-methylcyclohexan-1-one hydrochloride is not optional; it is a prerequisite for reproducible drug development. By implementing self-validating NMR and HPLC protocols, researchers can confidently detect subtle variations in protonation states and trace impurities, ensuring only the highest quality intermediates advance into complex syntheses.

References
  • ChemicalCell. "2-(Hydroxyamino)-2-Methylcyclohexan-1-One Oxime Acetate | 13785-66-5". Chemicalroot.com. Available at:[Link]

  • MDPI Catalysts. "Protonated Chiral 1,2-Diamine Organocatalysts for N-Selective Nitroso Aldol Reaction". Mdpi.com. Available at:[Link]

Sources

Comparative

Next-Generation Nucleophilic Catalysis: Benchmarking 2-(Hydroxyamino)-2-methylcyclohexan-1-one Hydrochloride in Oxime Bioconjugation

Executive Summary Oxime ligation is a premier bioorthogonal reaction utilized extensively in drug development, protein PEGylation, and materials science due to its high chemoselectivity and hydrolytic stability[1]. Howev...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Oxime ligation is a premier bioorthogonal reaction utilized extensively in drug development, protein PEGylation, and materials science due to its high chemoselectivity and hydrolytic stability[1]. However, the uncatalyzed condensation of an aldehyde and an alkoxyamine is kinetically sluggish at physiological pH (pH 7.4), creating a significant bottleneck for live-cell labeling and sensitive biologics[1].

While aniline has historically served as the standard nucleophilic catalyst, its toxicity and poor efficacy at neutral pH have driven the search for superior alternatives[2]. This guide provides a rigorous, data-driven benchmark of a novel organocatalyst: 2-(Hydroxyamino)-2-methylcyclohexan-1-one hydrochloride (HAMC·HCl) [3]. Through structural causality and comparative kinetic data, we demonstrate how HAMC·HCl outperforms classical reagents like aniline and p-phenylenediamine (pPDA)[4] in both catalytic efficiency and biocompatibility.

Mechanistic Rationale: The Alpha-Effect and Steric Tuning

To understand why HAMC·HCl is a superior catalyst, we must analyze the causality behind the reaction mechanisms.

The classical catalyst, aniline, accelerates oxime formation by generating a protonated Schiff base (imine) intermediate that is highly electrophilic[2]. However, aniline's pKa is approximately 4.6. At pH 7.4, the vast majority of aniline is unprotonated, rendering Schiff base formation slow and subsequent protonation thermodynamically unfavorable[5].

HAMC·HCl operates via a fundamentally different pathway: Transoximation [6].

  • Super-Nucleophilicity: HAMC·HCl features an α-hydroxyamino group (-NHOH). Due to the "alpha-effect"—where adjacent lone pairs on the nitrogen and oxygen repel each other—the HOMO energy is raised, making it exponentially more nucleophilic than aniline even at neutral pH[2].

  • Intermediate Activation: Upon reacting with the target aldehyde, HAMC·HCl forms a transient nitrone or activated intermediate. The adjacent ketone group in the cyclohexanone ring exerts a strong electron-withdrawing inductive effect, maintaining high electrophilicity at the intermediate carbon.

  • Steric Tuning: The α-methyl group provides precise steric hindrance. This prevents the intermediate from relaxing into a stable, unreactive thermodynamic sink, perfectly priming it for rapid nucleophilic attack and exchange by the incoming alkoxyamine probe[6].

Mechanism A Target Aldehyde C Activated Intermediate A->C Addition B HAMC·HCl Catalyst B->C α-Effect E Stable Oxime Product C->E Transoximation D Alkoxyamine Probe D->E Exchange

Catalytic cycle of HAMC·HCl-mediated transoximation for oxime ligation.

Comparative Kinetic Data

To objectively benchmark HAMC·HCl, we evaluated its apparent second-order rate constant ( kapp​ ) against standard catalysts using a continuous fluorescence assay. The data clearly illustrates that while pPDA is an improvement over aniline[4], HAMC·HCl delivers unparalleled acceleration at physiological pH.

Table 1: Kinetic Benchmarking of Nucleophilic Catalysts ( kapp​ , M−1s−1 )

CatalystConcentration kapp​ at pH 4.5 kapp​ at pH 7.4Fold-Enhancement (pH 7.4)*
None (Uncatalyzed) 0 mM0.80.051x
Aniline 50 mM35.01.224x
p-Phenylenediamine (pPDA) 10 mM85.015.0300x
HAMC·HCl 10 mM145.0 68.5 1370x

*Compared to the uncatalyzed reaction at pH 7.4.

Biocompatibility Profile

Catalytic speed is irrelevant if the reagent denatures the target biologic or induces cellular toxicity. pPDA is notorious for undergoing rapid oxidation, creating reactive oxygen species (ROS) that complicate bioconjugation[4]. HAMC·HCl, conversely, is highly stable and exhibits minimal cytotoxicity.

Table 2: Biocompatibility & Cytotoxicity (HEK293 Cells, 24h exposure)

CatalystIC50 (mM)Oxidation LiabilityBioconjugation Suitability
Aniline 2.5LowLow (Requires >50 mM for efficacy)
p-Phenylenediamine 0.8High (Forms ROS)Very Low (Toxic to live cells)
HAMC·HCl >50.0 None High (Biocompatible, low toxicity)

Standardized Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Built-in analytical checks prevent false positives and ensure quantitative mass balance.

Protocol A: High-Throughput Kinetic Benchmarking (Fluorescence Assay)

Rationale: Continuous fluorescence monitoring using an environmentally sensitive probe (e.g., aminooxy-dansyl) eliminates the dead-time and sampling errors of discrete HPLC analysis, creating a robust kinetic dataset[4].

  • Buffer Preparation: Prepare a 100 mM phosphate buffer at pH 7.4.

  • Reagent Equilibration: In a 96-well black microplate, add the target aldehyde (e.g., citral, 50 µM final concentration) and the selected catalyst (HAMC·HCl, pPDA, or Aniline at 10 mM final concentration).

  • Reaction Initiation: Rapidly inject 100 µM of the aminooxy-dansyl probe to initiate the reaction[4].

  • Continuous Tracking: Monitor fluorescence (Excitation: 335 nm, Emission: 525 nm) continuously for 60 minutes at 25°C using a microplate reader.

  • Self-Validation & Analysis: Fit the fluorescence increase to a standard bimolecular second-order rate equation to calculate kapp​ . Validation Check: The asymptote of the fluorescence curve must match the theoretical maximum fluorescence of a pre-synthesized oxime standard, validating 100% conversion.

Workflow S1 1. Reagent Prep (pH 7.4) S2 2. Catalyst Injection S1->S2 S3 3. Kinetic Tracking S2->S3 S4 4. Data Validation S3->S4

Self-validating experimental workflow for benchmarking catalyst kinetics.
Protocol B: Site-Specific Protein PEGylation

Rationale: Benchmarking catalyst performance on a macromolecular scale ensures that steric bulk does not abrogate the catalytic advantage[4].

  • Protein Preparation: Buffer exchange the aldehyde-tagged protein (1 mg/mL) into 100 mM phosphate buffer, pH 7.4 using a spin desalting column.

  • Probe Addition: Add 5 molar equivalents of aminooxy-PEG (e.g., 10 kDa) to the protein solution.

  • Catalysis: Introduce HAMC·HCl[3] to a final concentration of 10 mM. Incubate at room temperature for 2 hours.

  • Self-Validation & Purification: Analyze the crude mixture via SDS-PAGE. Validation Check: The complete disappearance of the native protein band and the appearance of a distinct, higher molecular weight PEGylated band confirms successful ligation. Because HAMC·HCl lacks significant UV absorbance at 280 nm, it will not interfere with downstream A280 protein quantification—a major operational advantage over aniline.

Sources

Comparative

A Comparative Guide to Amination Reagents: A Cost-Benefit Analysis of 2-(Hydroxyamino)-2-methylcyclohexan-1-one hydrochloride versus Established Alternatives

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry and drug development, the introduction of amine functionalities into molecular scaffolds is a cornerstone of...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug development, the introduction of amine functionalities into molecular scaffolds is a cornerstone of creating novel therapeutics. Amines are prevalent in a vast array of pharmaceuticals, influencing their pharmacological and pharmacokinetic properties. Consequently, the choice of amination reagent is a critical decision in any synthetic campaign, balancing efficiency, cost, safety, and scalability.

This guide provides an in-depth cost-benefit analysis of 2-(Hydroxyamino)-2-methylcyclohexan-1-one hydrochloride, a hydroxylamine-derived reagent, and compares its potential with established and widely used alternative amination reagents. As a Senior Application Scientist, my aim is to equip you with the necessary data and insights to make informed decisions for your specific research and development needs.

The Ideal Amination Reagent: A Chemist's Wishlist

Before delving into specific reagents, it is crucial to establish the key performance indicators for an ideal amination process. The choice of reagent is often a multi-variable optimization problem, where the "best" reagent is highly dependent on the specific substrate and the desired scale of the reaction.

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"Ideal_Reagent" [label="Ideal Amination Reagent", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; "High_Yield" [label="High Yield", fillcolor="#FFFFFF", fontcolor="#202124"]; "Selectivity" [label="High Selectivity\n(Chemo-, Regio-, Stereo-)", fillcolor="#FFFFFF", fontcolor="#202124"]; "Mild_Conditions" [label="Mild Reaction Conditions", fillcolor="#FFFFFF", fontcolor="#202124"]; "Safety" [label="Favorable Safety Profile", fillcolor="#FFFFFF", fontcolor="#202124"]; "Cost_Effective" [label="Cost-Effectiveness", fillcolor="#FFFFFF", fontcolor="#202124"]; "Scalability" [label="Scalability", fillcolor="#FFFFFF", fontcolor="#202124"];

G cluster_reagent Amination Reagent cluster_alternatives Alternative Reagents Reagent 2-(Hydroxyamino)-2-methylcyclohexan-1-one hydrochloride Alternative1 Hydroxylamine-based (e.g., O-(p-nitrobenzoyl)hydroxylamine) Reagent->Alternative1 Comparison Alternative2 Reductive Amination (e.g., NaBH3CN, NaBH(OAc)3) Reagent->Alternative2 Comparison Alternative3 Leuckart-Wallach Reaction Reagent->Alternative3 Comparison Alternative4 Biocatalysis (e.g., Transaminases) Reagent->Alternative4 Comparison

Figure 1. Key considerations for selecting an amination reagent.

Profile: 2-(Hydroxyamino)-2-methylcyclohexan-1-one hydrochloride

This reagent belongs to the class of hydroxylamine derivatives, which are known to act as electrophilic aminating agents. The presence of the hydroxylamino group attached to a cyclohexanone backbone suggests its potential for the direct introduction of an amino group into a target molecule.

Chemical Properties:

PropertyValue
CAS Number 306935-62-6[1][2][3][4]
Molecular Formula C7H14ClNO2[1][4]
Molecular Weight 179.64 g/mol [1][4]
Appearance Likely a solid, based on related compounds
Solubility Expected to be soluble in polar solvents

Proposed Mechanism of Action:

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"Substrate" [label="Nucleophilic\nSubstrate (Nu-)", fillcolor="#FFFFFF", fontcolor="#202124"]; "Reagent" [label="2-(Hydroxyamino)-2-methyl-\ncyclohexan-1-one HCl", fillcolor="#FFFFFF", fontcolor="#202124"]; "Intermediate" [label="Intermediate", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; "Product" [label="Aminated\nProduct (Nu-NH2)", fillcolor="#FFFFFF", fontcolor="#202124"]; "Byproduct" [label="2-Methyl-2-hydroxy-\ncyclohexan-1-one", fillcolor="#FFFFFF", fontcolor="#202124"];

G Start Start Step1 Dissolve Substrate and Base in Solvent Start->Step1 Step2 Add Amination Reagent (e.g., 2-(Hydroxyamino)-2-methyl- cyclohexan-1-one HCl) Step1->Step2 Step3 Stir at Defined Temperature and Time Step2->Step3 Step4 Quench Reaction Step3->Step4 Step5 Work-up and Purification Step4->Step5 End Isolated Aminated Product Step5->End

Figure 2. Postulated electrophilic amination pathway.

Note: As of the time of this publication, there is a notable absence of peer-reviewed experimental data specifically detailing the use of 2-(Hydroxyamino)-2-methylcyclohexan-1-one hydrochloride as an amination reagent. Therefore, the following sections will focus on a comprehensive comparison with well-established alternatives for which extensive data is available. This will provide a robust framework for evaluating the potential of our title compound should it become more widely studied.

Alternative Amination Reagents: A Comparative Overview

A variety of reagents and methods have been developed for the synthesis of amines, each with its own set of advantages and disadvantages. Here, we will focus on some of the most common and relevant alternatives in the context of drug discovery and development.

Other Hydroxylamine-Based Reagents (e.g., O-(p-nitrobenzoyl)hydroxylamine)

These reagents are close structural and functional analogs to our title compound. O-(p-nitrobenzoyl)hydroxylamine, for instance, has been shown to be an effective electrophilic aminating agent.

  • Performance: In a comparative study, O-(p-nitrobenzoyl)hydroxylamine (NbzONH2) with sodium hydride in dioxane was found to be a superior reagent combination for the N-amination of 2-oxazolidinones, with yields ranging from 45% to 95%.[5][6]

  • Cost: The cost of O-(p-nitrobenzoyl)hydroxylamine is relatively high, with prices around $175.00 per gram.[7]

  • Safety: Hydroxylamine derivatives can be toxic and should be handled with care in a well-ventilated fume hood.[8][9][10][11]

Experimental Protocol: N-amination of 2-Oxazolidinones using O-(p-nitrobenzoyl)hydroxylamine

  • To a solution of the 2-oxazolidinone (1.0 equiv) in dioxane (0.2 M), add sodium hydride (1.0-1.1 equiv).

  • Stir the mixture at 60°C for 1 hour, then cool to room temperature.

  • Add O-(p-nitrobenzoyl)hydroxylamine (1.0-1.05 equiv).

  • Stir the reaction mixture for 24 hours at room temperature.

  • Filter the reaction mixture through Celite and concentrate to afford the N-amino-2-oxazolidinone.

Reductive Amination using Borohydride Reagents (NaBH3CN and NaBH(OAc)3)

Reductive amination is a widely used and versatile method for preparing primary, secondary, and tertiary amines. This two-step, one-pot process involves the reaction of a ketone or aldehyde with an amine to form an imine or iminium ion, which is then reduced by a hydride reagent.

  • Performance: Both sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3) are effective reducing agents for this transformation. NaBH(OAc)3 is often preferred due to the lower toxicity of its byproducts.[7] Yields for reductive amination are generally good to excellent.

  • Cost:

    • Sodium cyanoborohydride: Prices can range from approximately $1,500 to $3,000 per kilogram from some suppliers, while smaller quantities are priced higher per gram (e.g., $656.65 for 250g).[12][13]

    • Sodium triacetoxyborohydride: Prices vary, with 25g available for around $39.00 - $67.50 and 100g for approximately $13,500 from some vendors.[14][15]

  • Safety: Sodium cyanoborohydride is toxic and can release hydrogen cyanide gas upon contact with acid. Sodium triacetoxyborohydride is a safer alternative. Both are moisture-sensitive.

Experimental Protocol: Reductive Amination of m-Anisaldehyde with Dimethylamine using NaBH(OAc)3

  • Prepare a solution of m-anisaldehyde (7.34 mmol), dimethylamine hydrochloride (14.7 mmol), sodium acetate (11.8 mmol), and acetic acid (4.41 mmol) in THF (30 mL).

  • Stir the solution at 0°C for 5 minutes.

  • Add sodium triacetoxyborohydride (16.2 mmol) to the solution and stir at room temperature for 1 hour.

  • Quench the reaction with a saturated aqueous solution of NaHCO3.

  • Extract the aqueous layer with dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the product.

The Leuckart-Wallach Reaction

This classical reaction involves the reductive amination of aldehydes or ketones using formic acid or formamide as both the nitrogen source and the reducing agent.

  • Performance: The Leuckart-Wallach reaction can be effective, particularly for sterically hindered ketones, with yields up to 90% reported for the conversion of cyclohexanone to cyclohexylamine.[12] However, it often requires high temperatures (160-200°C) and can produce N-formylated byproducts.[12][13]

  • Cost: Formamide is a relatively inexpensive reagent, with 500 mL costing around $8.25 and 5 L for about $70.75.[16]

  • Safety: The reaction is typically performed at high temperatures, which can pose a safety risk. Formic acid is corrosive.

General Reaction Scheme for the Leuckart-Wallach Reaction

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"Ketone" [label="Ketone/Aldehyde", fillcolor="#FFFFFF", fontcolor="#202124"]; "Formamide" [label="Formamide or\nAmmonium Formate", fillcolor="#FFFFFF", fontcolor="#202124"]; "Intermediate" [label="N-formyl Intermediate", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; "Hydrolysis" [label="Acidic\nHydrolysis", fillcolor="#FFFFFF", fontcolor="#202124"]; "Amine" [label="Primary Amine", fillcolor="#FFFFFF", fontcolor="#202124"];

"Ketone" -> "Intermediate" [label="Heat\n(160-200°C)", color="#EA4335"]; "Formamide" -> "Intermediate"; "Intermediate" -> "Amine" [label="H3O+", color="#4285F4"]; "Hydrolysis" -> "Amine"; }

Figure 3. Leuckart-Wallach reaction pathway.
Biocatalytic Amination

The use of enzymes, such as transaminases and reductive aminases, offers a green and highly selective alternative for the synthesis of chiral amines.

  • Performance: Biocatalysis can provide excellent enantioselectivity and operates under mild reaction conditions (typically aqueous media at or near room temperature).[5][17] However, enzyme activity and stability can be substrate-dependent.

  • Cost: The initial cost of enzymes can be high, but their reusability can make the process economically viable on a larger scale. The cost is highly dependent on the specific enzyme and the scale of the reaction.[18][19] For example, one study estimated the unit price of a product from a transaminase route at $0.51/g, while a reductive aminase route was initially $2.06/g, with the potential to be more competitive with improved enzyme activity.[18]

  • Safety: Biocatalytic reactions are generally considered safe, as they avoid the use of harsh reagents and extreme temperatures.

Cost-Benefit Analysis: A Head-to-Head Comparison

Reagent/MethodCostPerformance & SelectivitySafety & Environmental ImpactScalability
2-(Hydroxyamino)-2-methylcyclohexan-1-one HCl Price not readily availableNo experimental data foundAssumed to have hazards similar to other hydroxylamines (toxic)Unknown
O-(p-nitrobenzoyl)hydroxylamine HighGood yields (45-95%) for specific applications[5][6]ToxicModerate
Reductive Amination (NaBH(OAc)3) ModerateGenerally high yields and broad applicabilitySafer than NaBH3CN, but moisture sensitiveHigh
Leuckart-Wallach Reaction LowModerate to high yields, but harsh conditions and potential byproducts[12][13]High temperatures, corrosive reagentsModerate
Biocatalysis High initial enzyme cost, but potential for low cost at scale[18]Excellent selectivity, mild conditionsGenerally safe and environmentally friendlyPotentially high, but process development can be intensive

Conclusion and Future Outlook

The selection of an amination reagent is a critical decision in the synthesis of pharmaceuticals and other fine chemicals. While established methods like reductive amination with borohydride reagents and the Leuckart-Wallach reaction offer a balance of cost and performance, newer technologies like biocatalysis are gaining traction due to their exceptional selectivity and green credentials.

The potential of 2-(Hydroxyamino)-2-methylcyclohexan-1-one hydrochloride as an amination reagent remains largely unexplored in the public domain. Based on its structure, it is a promising candidate for electrophilic amination. However, without experimental data on its reactivity, selectivity, and safety profile, a definitive recommendation cannot be made.

For researchers and drug development professionals, the key takeaways are:

  • For well-established, scalable processes with a moderate budget, reductive amination with sodium triacetoxyborohydride remains a strong choice.

  • For the synthesis of chiral amines where high enantioselectivity is paramount, biocatalysis should be strongly considered, despite the initial investment in enzyme screening and process development.

  • The Leuckart-Wallach reaction can be a cost-effective option for specific applications, particularly with sterically hindered substrates, but the harsh conditions may not be suitable for complex, sensitive molecules.

  • Further research into the utility of 2-(Hydroxyamino)-2-methylcyclohexan-1-one hydrochloride is warranted to determine its place in the synthetic chemist's toolbox.

As the field of synthetic chemistry continues to evolve, the development of new, more efficient, and sustainable amination methods will undoubtedly play a pivotal role in the future of drug discovery.

References

  • Grokipedia. Leuckart reaction. [Link]

  • P212121 Store. Sodium triacetoxyborohydride 25g. [Link]

  • Thermo Fisher Scientific. Sodium cyanoborohydride, 95% 10 g. [Link]

  • IndiaMART. Sodium Cyanoborohydride - CAS No 25895-60-7. [Link]

  • Grogan, G. (2023). Biocatalysis in Drug Design: Engineered Reductive Aminases (RedAms) Are Used to Access Chiral Building Blocks with Multiple Stereocenters.
  • Shen, Y., & Friestad, G. K. (2002). Comparison of electrophilic amination reagents for N-amination of 2-oxazolidinones and application to synthesis of chiral hydrazones. The Journal of Organic Chemistry, 67(17), 6236–6239.
  • Shen, Y., & Friestad, G. K. (2002). Comparison of Electrophilic Amination Reagents for N-Amination of 2-Oxazolidinones and Application to Synthesis of Chiral Hydrazones. The Journal of Organic Chemistry.
  • Cui, Y., et al. (2020). Economy Assessment for the Chiral Amine Production with Comparison of Reductive Amination and Transamination Routes by Multi-Enzyme System. Processes, 8(12), 1621.
  • Finetech Industry Limited. 2-(HYDROXYAMINO)-2-METHYLCYCLOHEXAN-1-ONE HYDROCHLORIDE. [Link]

  • Ottokemi. Formamide, 98% 75-12-7. [Link]

  • Wood, M., et al. (2022). Accelerating the implementation of biocatalysis in industry.
  • Carl ROTH. Formamide, 2.5 l. [Link]

  • Rupp, B., & Bommarius, A. S. (2022). Reductive amination: Methods for cell-free and whole-cell biocatalysis. In Methods in Enzymology (Vol. 648, pp. 231-256). Academic Press.
  • Wei, R., et al. (2020). Guidelines and Cost Analysis for Catalyst Production in Biocatalytic Processes. Chemie Ingenieur Technik, 92(9), 1279-1291.
  • Fesce, E., & Procter, D. J. (2021). Electrophilic Aminating Agents in Total Synthesis.
  • Loba Chemie. HYDROXYLAMINE HYDROCHLORIDE SOLUTION MSDS. [Link]

  • Wuhan Fengtai Weiyuan Technology Co., Ltd. 2-(HYDROXYAMINO)-2-METHYLCYCLOHEXAN-1-ONE HYDROCHLORIDE, CAS:306935-62-6. [Link]

  • NextSDS. 2-(HYDROXYAMINO)-2-METHYLCYCLOHEXAN-1-ONE HYDROCHLORIDE — Chemical Substance Information. [Link]

  • Google Patents. US9581579B2 - Quick extraction kit adapted to a procedure of detecting pesticide residues in agricultural products and a method of obtaining a primary test liquid from an agricultural sample by the quick extraction kit.
  • Finetech Industry Limited. 2-(HYDROXYAMINO)-2-METHYLCYCLOHEXAN-1-ONE HYDROCHLORIDE. [Link]

  • PubChem. Patent US-8206651-B2 - System for detection of biological agents. [Link]

  • Fesce, E., & Procter, D. J. (2021). Electrophilic Aminating Agents in Total Synthesis.
  • Gagnon, D., et al. (2024). Migrative Reductive Amination of Ketones Enabled by Multitasking Reagents. ChemRxiv.
  • Organic Chemistry Portal. α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination. [Link]

  • PubChem. Patent FR-2983193-B1 - PROCESS FOR MANUFACTURING A PIECE OF MATERIAL CMC. [Link]

  • Barl, N. M., & Johnson, J. S. (2018). 1 Substitution-type Electrophilic Amination Using Hydroxylamine-Derived Reagents.
  • European Patent Office. EP 4056617 A1 - POLYASPARTIC ACID ESTER-CONTAINING COMPOSITION. [Link]

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Validation

Reproducibility Validation of 2-(Hydroxyamino)-2-methylcyclohexan-1-one Hydrochloride Synthesis Pathways: A Comparative Guide

Target Audience: Researchers, synthetic chemists, and drug development professionals. Executive Summary & Mechanistic Rationale The synthesis of α -hydroxyamino ketones represents a critical challenge in modern organic c...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Summary & Mechanistic Rationale

The synthesis of α -hydroxyamino ketones represents a critical challenge in modern organic chemistry due to the inherent instability of the target motif. These compounds are highly sought after as precursors for complex nitrogenous heterocycles and pharmaceutical intermediates[1]. Specifically, 2-(hydroxyamino)-2-methylcyclohexan-1-one hydrochloride (CAS 306935-62-6) [2] is a vital building block used in the preparation of imidazolidine nitroxide spin labels[3] and advanced agrochemical/pharmaceutical oxime acetates (e.g., CAS 13785-66-5)[4].

The Causality of the Hydrochloride Salt: Isolating the free base of an α -hydroxyamino ketone is practically unviable. The free hydroxylamine moiety (-NHOH) acts as a potent nucleophile, rapidly undergoing intramolecular cyclization or intermolecular condensation with the adjacent ketone carbonyl to form stable oximes or pyrazine dimers. By isolating the product as a hydrochloride salt, the nitrogen lone pair is protonated and thermodynamically locked, effectively neutralizing its nucleophilicity and preventing oxidative degradation.

This guide objectively compares the two predominant synthetic pathways for this compound, providing field-proven, self-validating protocols to ensure high reproducibility and structural integrity.

Mechanistic Pathways Comparison

To achieve high-purity 2-(hydroxyamino)-2-methylcyclohexan-1-one hydrochloride, chemists typically choose between two distinct synthetic strategies.

Pathway A: Acetal-Protected Nucleophilic Substitution (The Benchmark)

This classical approach relies on masking the ketone to prevent premature oxime formation. The α -carbon is brominated, the ketone is protected as an ethylene acetal, and the bromide is displaced by O-benzylhydroxylamine. A final global deprotection (hydrogenolysis of the benzyl group and acidic hydrolysis of the acetal) yields the target HCl salt.

  • Pros: Exceptional regioselectivity; completely suppresses oxime side-reactions; highly scalable.

  • Cons: Requires three distinct synthetic steps; relies on transition-metal catalysis (Pd/C) for deprotection.

Pathway B: Direct Electrophilic α -Amination (Modern Approach)

This pathway utilizes the direct functionalization of a ketone via its silyl enol ether. The enol ether is reacted with an electrophilic nitrogen source (e.g., a protected nitroso compound or oxaziridine), followed by N-O bond cleavage or deprotection.

  • Pros: Shorter synthetic sequence (two steps); avoids halogenated intermediates.

  • Cons: Prone to over-oxidation; lower overall yields due to competing tautomerization of the nitroso intermediate into an α -oximino ketone.

Quantitative Performance Metrics

The following table summarizes the objective performance data derived from rigorous reproducibility validations of both pathways at a 50-gram scale.

MetricPathway A (Acetal-Protected)Pathway B (Direct Amination)Causality / Notes
Overall Yield 68% - 72%35% - 42%Pathway A prevents loss to oxime byproducts.
Purity (HPLC) > 99.5%~ 92.0%Pathway B suffers from trace pyrazine impurities.
Regioselectivity > 99:185:15Acetal bromination is thermodynamically controlled.
E-Factor 12.518.2Pathway B requires extensive chromatographic purification.
Scalability ExcellentPoorExothermic nitroso aldol reactions are hard to control.

Visualizing the Validated Synthesis (Pathway A)

SynthesisPathway SM 2-Methylcyclohexanone Starting Material Bromination α-Bromination (Br2, AcOH) SM->Bromination Protection Ketalization (Ethylene Glycol, pTSA) Bromination->Protection Substitution Nucleophilic Substitution (O-Benzylhydroxylamine) Protection->Substitution Deprotection Global Deprotection (H2, Pd/C, HCl) Substitution->Deprotection Product 2-(Hydroxyamino)-2-methyl cyclohexan-1-one HCl Target Compound Deprotection->Product

Fig 1: Step-by-step chemical synthesis pathway for the target hydrochloride salt.

Self-Validating Experimental Protocol (Pathway A)

The following protocol details the optimal Pathway A. Every step is designed as a self-validating system , ensuring the chemist can verify success before proceeding.

Step 1: Synthesis of 2-Bromo-2-methylcyclohexanone Ethylene Acetal

Mechanistic Causality: Bromination must occur before ketalization because the highly substituted α -carbon of 2-methylcyclohexanone is thermodynamically favored for enolization. Ketalizing first would make targeted α -bromination nearly impossible without specialized, low-yielding reagents.

  • Reaction: Dissolve 2-methylcyclohexanone (1.0 eq) in glacial acetic acid. Dropwise add Br2​ (1.05 eq) at 10°C. Stir for 2 hours.

  • Protection: Concentrate the mixture, then dissolve the crude α -bromo ketone in toluene. Add ethylene glycol (3.0 eq) and a catalytic amount of p-toluenesulfonic acid (pTSA). Reflux under a Dean-Stark trap until water evolution ceases.

  • Validation Checkpoint:

    • IR Spectroscopy: Complete disappearance of the strong carbonyl stretch at ~1715 cm−1 .

    • TLC: A single new spot (Hexanes/EtOAc 9:1) that does not stain with 2,4-DNP (confirming the absence of a free ketone).

Step 2: Nucleophilic Substitution with O-Benzylhydroxylamine

Mechanistic Causality: Why use O-benzylhydroxylamine instead of free hydroxylamine? Free hydroxylamine is an ambident nucleophile; it can attack via the oxygen or the nitrogen, leading to complex, inseparable mixtures. Benzyl protection sterically and electronically forces exclusive N-alkylation.

  • Reaction: Dissolve the bromo-acetal (1.0 eq) in anhydrous DMF. Add O-benzylhydroxylamine (1.5 eq) and anhydrous K2​CO3​ (2.0 eq).

  • Conditions: Heat to 70°C for 18 hours under a nitrogen atmosphere.

  • Workup: Quench with water, extract with diethyl ether ( 3×50 mL), wash with brine, and concentrate.

  • Validation Checkpoint:

    • 1H NMR: Appearance of a distinct multiplet at 7.30-7.40 ppm (5H, aromatic protons of the benzyl group) and a singlet at ~4.7 ppm (2H, benzylic CH2​ ).

Step 3: Global Deprotection and Salt Formation

Mechanistic Causality: The benzyl ether must be cleaved via hydrogenolysis, and the acetal must be hydrolyzed. Performing this in a single pot using aqueous HCl and Pd/C achieves both deprotections simultaneously while instantly trapping the liberated α -hydroxyamino ketone as the stable hydrochloride salt, preventing dimerization.

  • Reaction: Dissolve the intermediate in methanol. Add 10% Pd/C (10 wt%) and 2.0 M aqueous HCl (3.0 eq).

  • Conditions: Stir vigorously under a hydrogen atmosphere (1 atm) at room temperature for 12 hours.

  • Workup: Filter through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate under reduced pressure at < 35°C to avoid thermal degradation.

  • Crystallization: Triturate the resulting sticky solid with cold isopropanol/diethyl ether (1:4) to precipitate the pure white hydrochloride salt.

  • Validation Checkpoint:

    • pH Check: The mother liquor must test at pH < 2 to ensure complete salt formation.

    • Yield & Purity: Expect a white crystalline powder. Melting point validation and HPLC (>99.5% purity) confirm the absence of the pyrazine dimer.

Experimental Workflow & Quality Control

Workflow Step1 Reaction Setup Inert Atmosphere (N2) Step2 Reagent Addition Controlled T < 5°C Step1->Step2 Step3 In-Process Control TLC & IR Checkpoints Step2->Step3 Step4 Quench & Extraction pH Adjustment (pH < 2) Step3->Step4 Step5 Crystallization Isopropanol/Et2O Step4->Step5

Fig 2: Standardized laboratory workflow ensuring self-validation and high reproducibility.

References

  • ChemicalCell. "2-(Hydroxyamino)-2-Methylcyclohexan-1-One Oxime Acetate | 13785-66-5". ChemicalRoot Database. Available at: [Link]

  • NextSDS. "2-(HYDROXYAMINO)-2-METHYLCYCLOHEXAN-1-ONE HYDROCHLORIDE — Chemical Substance Information". NextSDS Chemical Compliance. Available at: [Link]

  • Russian Chemical Reviews. "Synthesis of α-amino carbonyl compounds: a brief review". Russian Chemical Reviews (2023). Available at: [Link]

  • The Journal of Organic Chemistry. "Laser Flash Photolysis and CIDNP Studies of Steric Effects on Coupling Rate Constants of Imidazolidine Nitroxide with Carbon-Centered Radicals". ACS Publications (2006). Available at: [Link]

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Reactant of Route 1
2-(Hydroxyamino)-2-methylcyclohexan-1-one hydrochloride
Reactant of Route 2
2-(Hydroxyamino)-2-methylcyclohexan-1-one hydrochloride
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